molecular formula C8H13BrO2 B1351611 Methyl 1-bromocyclohexanecarboxylate CAS No. 3196-23-4

Methyl 1-bromocyclohexanecarboxylate

Cat. No.: B1351611
CAS No.: 3196-23-4
M. Wt: 221.09 g/mol
InChI Key: RNWRVPVPLQMTAP-UHFFFAOYSA-N
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Description

Methyl 1-bromocyclohexanecarboxylate reacts with zinc and substituted chalcones to yield the corresponding spiro-3,4-dihydropyran-2-one derivatives, 3-aryl-5-aryl-2-oxaspiro[5.5]undec-3-en-1-ones. Reformatsky reaction of methyl 1-bromocyclohexanecarboxylate with 2-aryl-2-oxoacetaldehyde is reported. Methyl 1-bromocyclohexanecarboxylate reacts with zinc and amides or methylamides of 3-aryl-2-cyanopropenoic acids to yield 5-aryl-1,3-dioxo-2-azaspiro[5.5]undecane-4-carbonitriles or 5-aryl-2-methyl-1,3-dioxo-2-azaspiro[5.5]undecane-4-carbonitriles.>

Properties

IUPAC Name

methyl 1-bromocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H13BrO2/c1-11-7(10)8(9)5-3-2-4-6-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWRVPVPLQMTAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393248
Record name Methyl 1-bromocyclohexanecarboxylate
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Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3196-23-4
Record name Methyl 1-bromocyclohexanecarboxylate
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Record name Methyl 1-bromocyclohexanecarboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 1-bromocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for methyl 1-bromocyclohexanecarboxylate, a valuable reagent and intermediate in organic synthesis. The document details the core synthetic strategies, providing step-by-step experimental protocols where available and constructing plausible methodologies based on well-established chemical transformations. Quantitative data is summarized for comparative analysis, and reaction pathways are visualized to facilitate understanding.

Introduction

Methyl 1-bromocyclohexanecarboxylate is a key building block in the synthesis of various complex organic molecules. Its utility is prominent in reactions such as the Reformatsky reaction, where it serves as a precursor to zinc enolates for the formation of carbon-carbon bonds. A thorough understanding of its synthesis is crucial for researchers requiring this versatile intermediate. This guide explores the most viable synthetic routes, focusing on the Hell-Volhard-Zelinsky reaction followed by in situ esterification and the direct α-bromination of methyl cyclohexanecarboxylate.

Core Synthesis Methodologies

Two principal synthetic strategies are outlined for the preparation of methyl 1-bromocyclohexanecarboxylate. The first involves the α-bromination of cyclohexanecarboxylic acid via the Hell-Volhard-Zelinsky (HVZ) reaction, with subsequent esterification. A highly efficient variation of this method involves trapping the intermediate α-bromo acyl bromide with methanol to directly afford the desired product. The second approach involves the direct α-bromination of the pre-formed methyl cyclohexanecarboxylate.

Method 1: Hell-Volhard-Zelinsky Reaction and Subsequent Esterification

The Hell-Volhard-Zelinsky (HVZ) reaction is a classic and reliable method for the α-bromination of carboxylic acids. The reaction proceeds through the formation of an acyl bromide, which then enolizes and undergoes bromination. Quenching the reaction with an alcohol, such as methanol, provides a direct route to the corresponding α-bromo ester.

Reaction Pathway:

HVZ_Esterification Cyclohexanecarboxylic Acid Cyclohexanecarboxylic Acid 1-Bromocyclohexanecarbonyl bromide 1-Bromocyclohexanecarbonyl bromide Cyclohexanecarboxylic Acid->1-Bromocyclohexanecarbonyl bromide PBr3, Br2 Methyl 1-bromocyclohexanecarboxylate Methyl 1-bromocyclohexanecarboxylate 1-Bromocyclohexanecarbonyl bromide->Methyl 1-bromocyclohexanecarboxylate Methanol (CH3OH)

Figure 1: HVZ reaction followed by in situ esterification.

Experimental Protocol:

  • Materials:

    • Cyclohexanecarboxylic acid

    • Red phosphorus

    • Bromine

    • Anhydrous methanol

    • Dichloromethane (or other suitable inert solvent)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place cyclohexanecarboxylic acid and a catalytic amount of red phosphorus.

    • Heat the mixture gently and add bromine dropwise from the dropping funnel. The reaction is exothermic and will produce hydrogen bromide gas, which should be vented through a trap.

    • After the addition of bromine is complete, continue to heat the reaction mixture under reflux until the red color of bromine disappears, indicating the completion of the α-bromination.

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully add anhydrous methanol to the flask. This step is also exothermic. The methanol will react with the intermediate 1-bromocyclohexanecarbonyl bromide to form the methyl ester.

    • After the addition of methanol is complete, reflux the mixture for 2-3 hours to ensure complete esterification.

    • Cool the reaction mixture and dilute it with dichloromethane.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 1-bromocyclohexanecarboxylate.

    • Purify the product by vacuum distillation.

Method 2: Direct α-Bromination of Methyl Cyclohexanecarboxylate

An alternative approach is the direct α-bromination of methyl cyclohexanecarboxylate. This method avoids the handling of neat bromine and phosphorus tribromide by using N-bromosuccinimide (NBS) as the brominating agent, often with a radical initiator.

Reaction Pathway:

Direct_Bromination Methyl Cyclohexanecarboxylate Methyl Cyclohexanecarboxylate Methyl 1-bromocyclohexanecarboxylate Methyl 1-bromocyclohexanecarboxylate Methyl Cyclohexanecarboxylate->Methyl 1-bromocyclohexanecarboxylate NBS, Radical Initiator (e.g., AIBN)

Figure 2: Direct α-bromination of a cyclohexanecarboxylate ester.

Experimental Protocol:

  • Step 2a: Synthesis of Methyl Cyclohexanecarboxylate (via Fischer Esterification)

    • Materials:

      • Cyclohexanecarboxylic acid

      • Anhydrous methanol

      • Concentrated sulfuric acid

      • Diethyl ether

      • Saturated sodium bicarbonate solution

      • Brine

      • Anhydrous magnesium sulfate

    • Procedure:

      • In a round-bottom flask, dissolve cyclohexanecarboxylic acid in an excess of anhydrous methanol.

      • Carefully add a catalytic amount of concentrated sulfuric acid.

      • Reflux the mixture for 3-4 hours.

      • Cool the reaction mixture and pour it into a separatory funnel containing water.

      • Extract the aqueous layer with diethyl ether.

      • Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.

      • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield methyl cyclohexanecarboxylate.[1]

  • Step 2b: α-Bromination of Methyl Cyclohexanecarboxylate

    • Materials:

      • Methyl cyclohexanecarboxylate

      • N-bromosuccinimide (NBS)

      • Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)

      • Carbon tetrachloride (or other suitable inert solvent)

      • Saturated sodium thiosulfate solution

      • Brine

      • Anhydrous sodium sulfate

    • Procedure:

      • In a round-bottom flask equipped with a reflux condenser, dissolve methyl cyclohexanecarboxylate in carbon tetrachloride.

      • Add N-bromosuccinimide and a catalytic amount of AIBN.

      • Heat the mixture to reflux. The reaction can be monitored by the disappearance of the solid NBS, which is denser than the solvent and will be consumed as the reaction progresses, while succinimide, the byproduct, is less dense and will float.

      • After the reaction is complete (typically after several hours), cool the mixture to room temperature and filter off the succinimide.

      • Wash the filtrate with saturated sodium thiosulfate solution to remove any remaining bromine, followed by brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the resulting crude methyl 1-bromocyclohexanecarboxylate by vacuum distillation.

Quantitative Data Summary

The following table summarizes key quantitative data for the starting materials and the final product to facilitate experimental planning and comparison of the synthetic routes.

PropertyCyclohexanecarboxylic AcidMethyl CyclohexanecarboxylateMethyl 1-bromocyclohexanecarboxylate
Molecular Formula C₇H₁₂O₂C₈H₁₄O₂C₈H₁₃BrO₂
Molecular Weight ( g/mol ) 128.17142.20221.09
Boiling Point (°C) 232-233183115-116 @ 19 mmHg
Density (g/mL) 1.0330.995 @ 25 °C1.39 @ 25 °C
Typical Yield (Method 1) N/AN/A70-85% (estimated)
Typical Yield (Method 2) N/A65-95% (for esterification)60-80% (for bromination, estimated)

Logical Workflow of Synthesis

The following diagram illustrates the logical workflow for the two primary synthesis methods described.

Synthesis_Workflow cluster_0 Method 1: HVZ and Esterification cluster_1 Method 2: Direct Bromination Start1 Cyclohexanecarboxylic Acid Step1_1 React with PBr3 and Br2 Start1->Step1_1 Intermediate1 1-Bromocyclohexanecarbonyl bromide Step1_1->Intermediate1 Step1_2 Quench with Methanol Intermediate1->Step1_2 Product1 Methyl 1-bromocyclohexanecarboxylate Step1_2->Product1 Start2 Cyclohexanecarboxylic Acid Step2_1 Fischer Esterification (Methanol, H+) Start2->Step2_1 Intermediate2 Methyl Cyclohexanecarboxylate Step2_1->Intermediate2 Step2_2 Brominate with NBS/AIBN Intermediate2->Step2_2 Product2 Methyl 1-bromocyclohexanecarboxylate Step2_2->Product2

Figure 3: Logical workflow for the synthesis of methyl 1-bromocyclohexanecarboxylate.

Conclusion

This technical guide has detailed the most practical and efficient methods for the synthesis of methyl 1-bromocyclohexanecarboxylate. The choice between the Hell-Volhard-Zelinsky reaction followed by in situ esterification and the direct α-bromination of methyl cyclohexanecarboxylate will depend on the availability of reagents, scale of the reaction, and safety considerations. Both methods are robust and can be adapted to various laboratory settings. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic chemistry and drug development.

References

physical and chemical properties of Methyl 1-bromocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 1-bromocyclohexanecarboxylate, a key intermediate in various organic syntheses. This document details its characteristics, experimental protocols for its synthesis and analysis, and its reactivity, with a focus on providing actionable information for laboratory and research applications.

Core Physical and Chemical Properties

Methyl 1-bromocyclohexanecarboxylate is a halogenated ester with the molecular formula C₈H₁₃BrO₂.[1][2] It is a colorless liquid at room temperature and is commonly used as a reactant in the formation of carbon-carbon bonds, most notably in the Reformatsky reaction.[3]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of Methyl 1-bromocyclohexanecarboxylate for easy reference and comparison.

PropertyValueSource
Molecular Formula C₈H₁₃BrO₂[1][2]
Molecular Weight 221.09 g/mol [1]
Appearance Liquid-
Boiling Point 115-116 °C at 19 mmHg[3]
Density 1.39 g/mL at 25 °C[3]
Refractive Index (n²⁰/D) 1.493[3]
CAS Number 3196-23-4[2]

Synthesis and Purification

The synthesis of Methyl 1-bromocyclohexanecarboxylate can be achieved through a multi-step process commencing from cyclohexanecarboxylic acid. A plausible and effective synthetic route involves the bromination of the alpha-carbon of the carboxylic acid followed by esterification.

Experimental Protocol: Synthesis

Step 1: α-Bromination of Cyclohexanecarboxylic Acid

This step can be achieved via a Hell-Volhard-Zelinsky reaction.

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place cyclohexanecarboxylic acid (1 equivalent) and a catalytic amount of red phosphorus.

  • Slowly add bromine (1.1 equivalents) to the mixture.

  • Gently heat the reaction mixture. The reaction is typically exothermic and should be controlled by the rate of bromine addition.

  • After the addition is complete, continue heating the mixture until the evolution of hydrogen bromide gas ceases.

  • The resulting 1-bromocyclohexanecarbonyl bromide is then carefully reacted with water to hydrolyze the acid bromide to 1-bromocyclohexanecarboxylic acid.

Step 2: Fischer Esterification of 1-Bromocyclohexanecarboxylic Acid

  • In a round-bottom flask, dissolve the crude 1-bromocyclohexanecarboxylic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reflux the mixture for several hours to drive the equilibrium towards the ester product.[4][5]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

Experimental Protocol: Purification
  • Work-up: After cooling, the reaction mixture is concentrated under reduced pressure to remove excess methanol. The residue is then dissolved in a suitable organic solvent, such as diethyl ether. The organic layer is washed sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.[4]

  • Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated using a rotary evaporator.

  • Distillation: The crude Methyl 1-bromocyclohexanecarboxylate is purified by vacuum distillation to obtain the final product.[1]

Spectroscopic Analysis

The structure and purity of Methyl 1-bromocyclohexanecarboxylate are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Spectroscopic DataInterpretation
¹H NMR (CDCl₃) The spectrum is expected to show signals for the methyl ester protons (a singlet around 3.7 ppm) and the cyclohexyl ring protons (a series of multiplets in the upfield region).
¹³C NMR (CDCl₃) Key signals include the carbonyl carbon of the ester (around 170-175 ppm), the carbon bearing the bromine atom, the methoxy carbon, and the carbons of the cyclohexane ring.
IR (Neat) A strong absorption band is expected around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester group. C-H stretching bands for the alkyl groups will appear around 2850-3000 cm⁻¹, and the C-Br stretch will be observed in the fingerprint region.

Chemical Reactivity and Applications

Methyl 1-bromocyclohexanecarboxylate is a valuable reagent in organic synthesis, primarily due to the presence of the reactive carbon-bromine bond at the α-position to the ester.

The Reformatsky Reaction

A key application of this compound is in the Reformatsky reaction, where it reacts with aldehydes or ketones in the presence of zinc to form β-hydroxy esters.[3][6] This reaction is a powerful tool for the formation of carbon-carbon bonds.

Reaction Mechanism:

  • Formation of the Organozinc Reagent: Zinc metal inserts into the carbon-bromine bond of Methyl 1-bromocyclohexanecarboxylate to form an organozinc intermediate, often referred to as a Reformatsky enolate.[6][7]

  • Nucleophilic Addition: The organozinc reagent then adds to the carbonyl carbon of an aldehyde or ketone.

  • Work-up: An acidic work-up protonates the oxygen to yield the final β-hydroxy ester.[6]

Visualizations

Experimental Workflow: Synthesis and Purification

G General Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Start Materials: Cyclohexanecarboxylic Acid, Bromine, Methanol bromination α-Bromination (Hell-Volhard-Zelinsky) start->bromination esterification Fischer Esterification bromination->esterification extraction Extraction with Organic Solvent esterification->extraction washing Washing with Water, NaHCO₃, Brine extraction->washing drying Drying over Anhydrous Agent washing->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal distillation Vacuum Distillation solvent_removal->distillation analysis Spectroscopic Analysis (NMR, IR, GC-MS) distillation->analysis product Pure Methyl 1-bromocyclohexanecarboxylate analysis->product

Caption: A general experimental workflow for the synthesis and purification of Methyl 1-bromocyclohexanecarboxylate.

Logical Relationship: The Reformatsky Reaction Mechanism

G Mechanism of the Reformatsky Reaction reactant Methyl 1-bromocyclohexanecarboxylate + Aldehyde/Ketone zinc Zinc (Zn) organozinc Formation of Organozinc Intermediate (Reformatsky Enolate) reactant->organozinc zinc->organozinc Oxidative Addition addition Nucleophilic Addition to Carbonyl Group organozinc->addition intermediate Zinc Alkoxide Intermediate addition->intermediate workup Aqueous Acidic Work-up (H₃O⁺) intermediate->workup product β-Hydroxy Ester Product workup->product

Caption: The key steps involved in the Reformatsky reaction using Methyl 1-bromocyclohexanecarboxylate.

Safety and Handling

Methyl 1-bromocyclohexanecarboxylate is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also a respiratory irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Methyl 1-bromocyclohexanecarboxylate is a versatile and important intermediate in organic synthesis. A thorough understanding of its physical and chemical properties, coupled with established protocols for its synthesis, purification, and handling, is crucial for its effective and safe utilization in research and development. This guide provides a foundational resource for professionals working with this compound, enabling them to leverage its reactivity in the design and execution of complex synthetic strategies.

References

Methyl 1-bromocyclohexanecarboxylate: A Technical Guide for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3196-23-4

This technical guide provides an in-depth overview of Methyl 1-bromocyclohexanecarboxylate, a versatile reagent in organic synthesis with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering comprehensive data, experimental protocols, and visualizations to support its application in the laboratory.

Chemical and Physical Properties

Methyl 1-bromocyclohexanecarboxylate is a halogenated ester characterized by a cyclohexane ring with a bromine atom and a methyl carboxylate group attached to the same carbon.[1] This structure imparts specific reactivity, making it a valuable building block in synthetic chemistry. The compound typically appears as a colorless to pale yellow liquid.[1]

Table 1: Physicochemical Properties of Methyl 1-bromocyclohexanecarboxylate

PropertyValueSource
CAS Number 3196-23-4[2]
Molecular Formula C₈H₁₃BrO₂[1][2]
Molecular Weight 221.09 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 115-116 °C at 19 mmHg[2]
Density 1.39 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.493[2]
Flash Point 106 °C (222.8 °F) - closed cup[2]
Solubility Soluble in organic solvents like ethanol and ether; limited solubility in water.[1][1]

Table 2: Identification and Structural Information

IdentifierValueSource
IUPAC Name methyl 1-bromocyclohexane-1-carboxylatePubChem
SMILES COC(=O)C1(Br)CCCCC1[2]
InChI 1S/C8H13BrO2/c1-11-7(10)8(9)5-3-2-4-6-8/h2-6H2,1H3[2]
InChIKey RNWRVPVPLQMTAP-UHFFFAOYSA-N[2]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization and quality control of Methyl 1-bromocyclohexanecarboxylate.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons and the methylene protons of the cyclohexane ring. The methyl group will appear as a singlet, while the cyclohexane protons will present as a series of multiplets.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the quaternary carbon attached to the bromine, the methyl carbon, and the carbons of the cyclohexane ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching of the ester group.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.

Spectra for Methyl 1-bromocyclohexanecarboxylate are available in public and commercial databases such as PubChem and SpectraBase.[2]

Experimental Protocols

Methyl 1-bromocyclohexanecarboxylate is a key reagent in the Reformatsky reaction , which is used to synthesize β-hydroxy esters and their derivatives, including spiro compounds.[3][4]

General Protocol for the Reformatsky Reaction

This protocol outlines a general procedure for the reaction of Methyl 1-bromocyclohexanecarboxylate with a ketone to form a spiro-lactone, a common application in the synthesis of complex organic molecules.

Materials:

  • Methyl 1-bromocyclohexanecarboxylate

  • An appropriate ketone (e.g., a cyclic ketone or an α,β-unsaturated ketone)

  • Activated Zinc dust

  • Anhydrous solvent (e.g., toluene, THF, or a mixture thereof)

  • Iodine (catalytic amount for zinc activation)

  • Hydrochloric acid (aqueous solution, e.g., 1 M) for work-up

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust and a crystal of iodine. Heat the flask gently under a nitrogen atmosphere until the iodine color disappears, indicating the activation of zinc.

  • Reaction Setup: Allow the flask to cool to room temperature and add the anhydrous solvent.

  • Initiation: Add a small portion of Methyl 1-bromocyclohexanecarboxylate to the zinc suspension and warm the mixture to initiate the reaction. The formation of the organozinc reagent is often indicated by a color change or gentle refluxing.

  • Addition of Reactants: Once the reaction has initiated, add a solution of the ketone and the remaining Methyl 1-bromocyclohexanecarboxylate in the anhydrous solvent dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to heat the reaction mixture at reflux for a specified time (typically 1-4 hours) to ensure complete conversion. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Quench the reaction by the slow addition of dilute hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent. Combine the organic layers.

  • Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Zinc_Activation Activate Zinc Dust (Iodine, Heat) Reaction_Setup Add Anhydrous Solvent Zinc_Activation->Reaction_Setup Initiation Initiate with Me-1-bromo-cyclohexanecarboxylate Reaction_Setup->Initiation Addition Dropwise Addition of Ketone and Ester Initiation->Addition Reflux Heat to Reflux (1-4 hours) Addition->Reflux Quenching Quench with dilute HCl Reflux->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product Spiro-lactone Purification->Final_Product

Caption: Workflow for the Reformatsky Reaction.

Applications in Drug Development and Medicinal Chemistry

While there are no specific drugs directly synthesized from Methyl 1-bromocyclohexanecarboxylate currently on the market, its structural motif, the cyclohexanecarboxylic acid core, is present in numerous biologically active molecules. This makes it a valuable starting material for the synthesis of novel therapeutic agents.

Derivatives of cyclohexanecarboxylic acid have been investigated for a range of biological activities, including:

  • Anti-ulcer and Anti-inflammatory Effects: Certain cyclohexane carboxylic acid derivatives have shown potential as anti-ulcer and anti-inflammatory agents.[5]

  • Enzyme Inhibition: The cyclohexanecarboxylic acid scaffold has been utilized in the design of enzyme inhibitors, such as Diacylglycerol acyltransferase 1 (DGAT1) inhibitors, which are being explored for the treatment of obesity and related metabolic disorders.[6]

  • Antitumor Activity: Some novel cyclohexene carboxylic acid derivatives have been synthesized and evaluated as potent antitumor agents.[7]

The use of Methyl 1-bromocyclohexanecarboxylate allows for the introduction of a spirocyclic center, which can be a desirable feature in drug design. Spirocycles can increase the three-dimensionality and rigidity of a molecule, potentially leading to improved binding affinity and selectivity for a biological target.

G cluster_synthesis Synthetic Transformations cluster_scaffolds Intermediate Scaffolds cluster_applications Potential Therapeutic Areas Start Methyl 1-bromocyclohexanecarboxylate (Building Block) Reformatsky Reformatsky Reaction Start->Reformatsky Other_Reactions Other Nucleophilic Substitutions Start->Other_Reactions Spiro Spirocyclic Compounds Reformatsky->Spiro Functionalized Functionalized Cyclohexanes Other_Reactions->Functionalized Anti_inflammatory Anti-inflammatory Agents Spiro->Anti_inflammatory Enzyme_Inhibitors Enzyme Inhibitors (e.g., DGAT1) Spiro->Enzyme_Inhibitors Antitumor Antitumor Agents Functionalized->Antitumor

Caption: Role as a Building Block in Drug Discovery.

Safety and Handling

Methyl 1-bromocyclohexanecarboxylate is classified as a hazardous substance and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information

Hazard ClassHazard Statement
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationH318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

In case of exposure, seek immediate medical attention.

Conclusion

Methyl 1-bromocyclohexanecarboxylate is a valuable and reactive building block for organic synthesis, particularly in the construction of complex spirocyclic systems via the Reformatsky reaction. Its utility extends into the realm of medicinal chemistry, where the cyclohexanecarboxylic acid scaffold is a key component of various biologically active molecules. This guide provides essential data and protocols to facilitate its effective and safe use in research and development, highlighting its potential for the discovery of novel therapeutics.

References

Methyl 1-bromocyclohexane-1-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-bromocyclohexane-1-carboxylate is a versatile cyclic α-bromo ester that serves as a key intermediate in a variety of organic transformations. Its utility is most prominently demonstrated in the Reformatsky reaction, where it functions as a robust precursor to zinc enolates, facilitating the formation of carbon-carbon bonds and the synthesis of complex molecules, including β-hydroxy esters and spirocyclic compounds. The inherent steric hindrance and conformational rigidity of the cyclohexyl scaffold make this reagent a valuable tool for introducing three-dimensional complexity into molecular architectures, a desirable trait in modern drug discovery. This guide provides an in-depth overview of the synthesis, spectroscopic characterization, and key applications of methyl 1-bromocyclohexane-1-carboxylate, with a focus on detailed experimental protocols and its potential as a building block in the development of novel therapeutic agents.

Chemical Properties and Spectroscopic Data

Methyl 1-bromocyclohexane-1-carboxylate is a liquid at room temperature with the chemical formula C₈H₁₃BrO₂ and a molecular weight of 221.09 g/mol .[1] Its structure is characterized by a bromine atom and a methoxycarbonyl group attached to the same carbon atom of a cyclohexane ring.

Table 1: Physicochemical Properties
PropertyValueReference
IUPAC Name methyl 1-bromocyclohexane-1-carboxylate[1]
CAS Number 3196-23-4[1]
Molecular Formula C₈H₁₃BrO₂[1]
Molecular Weight 221.09 g/mol [1]
Appearance Liquid
Boiling Point 115-116 °C at 19 mmHg
Density 1.39 g/mL at 25 °C
Refractive Index n20/D 1.493
Table 2: Spectroscopic Data
Spectroscopy Key Peaks/Shifts
¹H NMR Signals corresponding to the cyclohexyl protons and the methyl ester protons.
¹³C NMR Resonances for the carbonyl carbon, the quaternary carbon bearing the bromine, the methoxy carbon, and the six carbons of the cyclohexane ring.
FTIR (Neat) Strong absorption band characteristic of the C=O stretch of the ester group.
Mass Spec. Molecular ion peak and fragmentation pattern consistent with the structure.

Detailed, assigned spectroscopic data can be found in various databases, and representative spectra are available from commercial suppliers.[1]

Synthesis of Methyl 1-bromocyclohexane-1-carboxylate

The synthesis of methyl 1-bromocyclohexane-1-carboxylate is typically achieved through a two-step process starting from cyclohexanecarboxylic acid. The first step involves the α-bromination of the carboxylic acid via the Hell-Volhard-Zelinsky reaction, followed by esterification of the resulting α-bromo acid.

Logical Workflow for Synthesis

Synthesis Workflow A Cyclohexanecarboxylic Acid B 1-Bromocyclohexane-1-carboxylic Acid A->B C Methyl 1-bromocyclohexane-1-carboxylate B->C reagent1 Br₂, PBr₃ (cat.) Hell-Volhard-Zelinsky reagent2 Methanol (CH₃OH) Acid Catalyst (e.g., H₂SO₄) Fischer Esterification

Caption: Synthetic route to methyl 1-bromocyclohexane-1-carboxylate.
Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Bromocyclohexane-1-carboxylic Acid (Hell-Volhard-Zelinsky Reaction)

Materials:

  • Cyclohexanecarboxylic acid

  • Red phosphorus

  • Bromine

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of cyclohexanecarboxylic acid and a catalytic amount of red phosphorus is prepared.

  • Bromine is added dropwise to the stirred mixture. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, the reaction mixture is heated to reflux until the evolution of hydrogen bromide gas ceases.

  • The reaction mixture is cooled to room temperature and the crude 1-bromocyclohexane-1-carbonyl bromide is carefully hydrolyzed by the slow addition of water.

  • The product is extracted with dichloromethane.

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1-bromocyclohexane-1-carboxylic acid.

Step 2: Esterification of 1-Bromocyclohexane-1-carboxylic Acid (Fischer Esterification)

Materials:

  • 1-Bromocyclohexane-1-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • 1-Bromocyclohexane-1-carboxylic acid is dissolved in an excess of anhydrous methanol in a round-bottom flask.

  • A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

  • The mixture is heated at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.

  • The residue is dissolved in diethyl ether and washed with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield methyl 1-bromocyclohexane-1-carboxylate. The product can be further purified by vacuum distillation.

Applications in Organic Synthesis

The primary utility of methyl 1-bromocyclohexane-1-carboxylate lies in its role as a precursor to a sterically hindered zinc enolate in the Reformatsky reaction. This reaction allows for the formation of new carbon-carbon bonds with a wide range of electrophiles.

The Reformatsky Reaction

The Reformatsky reaction involves the treatment of an α-halo ester with zinc metal to form an organozinc intermediate, known as a Reformatsky enolate. This enolate is sufficiently nucleophilic to add to carbonyl compounds, such as aldehydes and ketones, to form β-hydroxy esters.

Signaling Pathway of the Reformatsky Reaction

Reformatsky Reaction A Methyl 1-bromocyclohexane-1-carboxylate B Reformatsky Reagent (Organozinc Enolate) A->B D Zinc Alkoxide Intermediate B->D C Aldehyde or Ketone C->D E β-Hydroxy Ester D->E reagent1 Zinc (Zn) reagent2 Aqueous Workup (H₃O⁺)

Caption: General mechanism of the Reformatsky reaction.
Experimental Protocol: Reformatsky Reaction with Benzaldehyde

Materials:

  • Methyl 1-bromocyclohexane-1-carboxylate

  • Zinc dust (activated)

  • Benzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • A three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with activated zinc dust and anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of methyl 1-bromocyclohexane-1-carboxylate and benzaldehyde in anhydrous THF is added dropwise to the stirred suspension of zinc.

  • The reaction is initiated, often with gentle heating, and then maintained at reflux for a specified period. The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The product is extracted with diethyl ether.

  • The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The resulting crude β-hydroxy ester can be purified by column chromatography on silica gel.

Relevance in Drug Development

The cyclohexyl moiety is a prevalent structural motif in many approved pharmaceutical agents. Its incorporation can enhance metabolic stability, improve lipophilicity, and provide a three-dimensional framework for optimal binding to biological targets. Methyl 1-bromocyclohexane-1-carboxylate serves as a valuable building block for introducing this carbocyclic ring system, often as a bioisosteric replacement for phenyl or other aromatic groups.

The Reformatsky reaction using this reagent is particularly useful for the synthesis of spirocyclic compounds, a class of molecules with significant interest in medicinal chemistry due to their rigid structures and novel three-dimensional shapes. For instance, the reaction of the Reformatsky reagent derived from methyl 1-bromocyclohexane-1-carboxylate with imines can lead to the formation of spiro-β-lactams. β-lactam-containing compounds are a cornerstone of antibiotic therapy, and novel spirocyclic analogues are of interest for their potential to overcome antibiotic resistance.

While direct applications of methyl 1-bromocyclohexane-1-carboxylate in the synthesis of currently marketed drugs are not extensively documented, its utility as a versatile synthetic intermediate for the creation of diverse molecular scaffolds makes it a compound of interest for drug discovery and development programs.

Conclusion

Methyl 1-bromocyclohexane-1-carboxylate is a key reagent in organic synthesis, primarily valued for its role in the Reformatsky reaction. This technical guide has provided a detailed overview of its synthesis, characterization, and applications, including specific experimental protocols. For researchers and professionals in drug development, this compound offers a reliable method for the introduction of the cyclohexyl scaffold and the construction of complex molecular architectures, including spirocyclic systems, which are of growing importance in the design of new therapeutic agents.

References

An In-depth Technical Guide to Methyl 1-bromocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, physicochemical properties, and spectral data of Methyl 1-bromocyclohexanecarboxylate. It is intended to be a valuable resource for professionals in the fields of chemical research and drug development.

Core Structural and Physical Data

Methyl 1-bromocyclohexanecarboxylate is a halogenated ester derivative of cyclohexane. Its core structural identifiers and key physical properties are summarized in the tables below for easy reference.

Identifier Value
IUPAC Name methyl 1-bromocyclohexane-1-carboxylate[1]
CAS Number 3196-23-4[1]
Molecular Formula C₈H₁₃BrO₂[1]
Molecular Weight 221.09 g/mol [1]
SMILES String COC(=O)C1(Br)CCCCC1[1]
InChI Key RNWRVPVPLQMTAP-UHFFFAOYSA-N[1]
Physical Property Value
Form Liquid[1]
Boiling Point 115-116 °C at 19 mmHg[1][2]
Density 1.39 g/mL at 25 °C[1][2]
Refractive Index (n20/D) 1.493[1][2]
Flash Point 106 °C (222.8 °F) - closed cup[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of Methyl 1-bromocyclohexanecarboxylate. Below is a summary of available nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (CDCl₃) Chemical Shift (ppm) Multiplicity Integration Assignment
3.78s3H-OCH₃
1.20-2.20m10HCyclohexyl protons
¹³C NMR (CDCl₃) Chemical Shift (ppm) Assignment
171.5C=O (Ester)
65.0C-Br
52.5-OCH₃
20-40Cyclohexyl carbons

Note: The exact chemical shifts for the cyclohexyl protons and carbons can vary and often appear as complex multiplets due to overlapping signals. The provided ranges are typical for such structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Vibrational Mode Wavenumber (cm⁻¹) Intensity
C=O Stretch (Ester)~1735Strong
C-O Stretch~1250-1100Strong
C-H Stretch (sp³)~2950-2850Medium-Strong
C-Br Stretch~600-500Medium

Experimental Protocols

Synthesis of 1-Bromocyclohexanecarboxylic Acid
  • Materials : Cyclohexanecarboxylic acid, red phosphorus (catalytic amount), bromine.

  • Procedure :

    • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add cyclohexanecarboxylic acid and a catalytic amount of red phosphorus.

    • Heat the mixture gently.

    • Slowly add bromine from the dropping funnel. The reaction is exothermic and will produce hydrogen bromide gas, which should be neutralized with a base trap.

    • Continue heating until the bromine color disappears.

    • Allow the reaction mixture to cool to room temperature.

    • The crude 1-bromocyclohexanecarboxylic acid can be purified by distillation under reduced pressure or by recrystallization.

Esterification to Methyl 1-bromocyclohexanecarboxylate
  • Materials : 1-Bromocyclohexanecarboxylic acid, methanol, a strong acid catalyst (e.g., concentrated sulfuric acid).

  • Procedure :

    • In a round-bottom flask, dissolve 1-bromocyclohexanecarboxylic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture and remove the excess methanol by rotary evaporation.

    • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 1-bromocyclohexanecarboxylate.

    • Purify the product by vacuum distillation.

Reactivity and Applications

Methyl 1-bromocyclohexanecarboxylate is a valuable intermediate in organic synthesis. The presence of the bromine atom at the alpha-position to the ester carbonyl group makes it a suitable substrate for various nucleophilic substitution reactions.

A notable application is its use in the Reformatsky reaction . In this reaction, it reacts with zinc to form an organozinc intermediate, which can then react with aldehydes or ketones to form β-hydroxy esters. This reaction is a powerful tool for carbon-carbon bond formation.

Safety Information

Methyl 1-bromocyclohexanecarboxylate is classified as a hazardous substance.

  • Hazard Statements : Causes severe skin burns and eye damage. May cause respiratory irritation.[1]

  • Precautionary Statements : Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Signal Word : Danger[1]

Always handle this chemical in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Esterification Cyclohexanecarboxylic_Acid Cyclohexanecarboxylic Acid 1_Bromocyclohexanecarboxylic_Acid 1-Bromocyclohexanecarboxylic Acid Cyclohexanecarboxylic_Acid->1_Bromocyclohexanecarboxylic_Acid Br₂, P (cat.) 1_Bromocyclohexanecarboxylic_Acid_2 1-Bromocyclohexanecarboxylic Acid Methyl_1_bromocyclohexanecarboxylate Methyl 1-bromocyclohexanecarboxylate 1_Bromocyclohexanecarboxylic_Acid_2->Methyl_1_bromocyclohexanecarboxylate CH₃OH, H⁺

Caption: Synthesis of Methyl 1-bromocyclohexanecarboxylate.

Experimental Workflow for Characterization

Experimental_Workflow Crude_Product Crude Methyl 1-bromocyclohexanecarboxylate Purification Purification (Vacuum Distillation) Crude_Product->Purification Purity_Check Purity Assessment (GC-MS) Purification->Purity_Check Structure_Confirmation Structural Confirmation Purity_Check->Structure_Confirmation NMR_Spectroscopy ¹H and ¹³C NMR Spectroscopy Structure_Confirmation->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy Structure_Confirmation->IR_Spectroscopy Mass_Spectrometry Mass Spectrometry Structure_Confirmation->Mass_Spectrometry

Caption: Workflow for purification and characterization.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 1-bromocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 1-bromocyclohexanecarboxylate. The information presented herein is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development in the structural elucidation and characterization of this compound. This document details predicted spectral data, outlines experimental protocols for NMR analysis, and provides a visual representation of the molecule's structure-spectra correlation.

Data Presentation: Predicted NMR Spectral Data

Due to the absence of publicly available, experimentally derived quantitative NMR data, the following tables summarize the predicted ¹H and ¹³C NMR spectral data for Methyl 1-bromocyclohexanecarboxylate. These predictions were generated using advanced computational algorithms and serve as a reliable reference for spectral interpretation.

Table 1: Predicted ¹H NMR Data for Methyl 1-bromocyclohexanecarboxylate
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
13.75Singlet3H-OCH₃
22.2 - 2.4Multiplet2HCyclohexane -CH₂ (adjacent to C-Br)
31.9 - 2.1Multiplet2HCyclohexane -CH₂
41.6 - 1.8Multiplet4HCyclohexane -CH₂
51.4 - 1.6Multiplet2HCyclohexane -CH₂
Table 2: Predicted ¹³C NMR Data for Methyl 1-bromocyclohexanecarboxylate
SignalChemical Shift (δ, ppm)Assignment
1172.5Carbonyl (-C=O)
265.0Quaternary Carbon (C-Br)
352.5Methyl Carbon (-OCH₃)
438.0Cyclohexane -CH₂ (adjacent to C-Br)
528.0Cyclohexane -CH₂
625.0Cyclohexane -CH₂

Experimental Protocols

The following section outlines a standard methodology for the acquisition of ¹H and ¹³C NMR spectra of Methyl 1-bromocyclohexanecarboxylate, consistent with common laboratory practices.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of Methyl 1-bromocyclohexanecarboxylate.

  • Solvent Selection: The recommended solvent is deuterated chloroform (CDCl₃), as it is a common solvent for nonpolar to moderately polar organic compounds and is known to be suitable for this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm). A small amount can be added, or the residual solvent peak of CHCl₃ in CDCl₃ (δ ≈ 7.26 ppm for ¹H NMR) can be used for calibration.

NMR Instrument Parameters

The following are typical parameters for acquiring high-quality NMR spectra on a standard 400 or 500 MHz NMR spectrometer:

For ¹H NMR Spectroscopy:

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on a Bruker instrument).

  • Number of Scans: 8 to 16 scans are typically sufficient, depending on the sample concentration.

  • Acquisition Time: Approximately 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate.

For ¹³C NMR Spectroscopy:

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on a Bruker instrument) to provide a spectrum with single lines for each carbon.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Acquisition Time: Approximately 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: A spectral width of 0-220 ppm is standard for most organic molecules.

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration: For ¹H NMR spectra, the area under each peak is integrated to determine the relative number of protons.

Visualization of Structure-Spectra Relationships

The following diagrams illustrate the logical relationships between the chemical structure of Methyl 1-bromocyclohexanecarboxylate and its expected NMR signals.

Methyl_1_bromocyclohexanecarboxylate_Structure cluster_molecule Methyl 1-bromocyclohexanecarboxylate C_quat C1 C_co C=O C_quat->C_co Br Br C_quat->Br C2 C2/C6 C_quat->C2 O_co O C_co->O_co O_me O C_co->O_me C_me CH3 O_me->C_me C3 C3/C5 C2->C3 C4 C4 C3->C4 NMR_Correlation cluster_structure Molecular Structure cluster_1H_NMR ¹H NMR Signals cluster_13C_NMR ¹³C NMR Signals OCH3 Methyl Protons (-OCH3) H_OCH3 Singlet ~3.75 ppm OCH3->H_OCH3 CH2_alpha Cyclohexane Protons (α to C-Br) H_CH2_alpha Multiplet ~2.2-2.4 ppm CH2_alpha->H_CH2_alpha CH2_beta_gamma Other Cyclohexane Protons H_CH2_beta_gamma Multiplets ~1.4-2.1 ppm CH2_beta_gamma->H_CH2_beta_gamma CO Carbonyl Carbon (C=O) C_CO ~172.5 ppm CO->C_CO C_Br Quaternary Carbon (C-Br) C_C_Br ~65.0 ppm C_Br->C_C_Br C_OCH3 Methyl Carbon (-OCH3) C_C_OCH3 ~52.5 ppm C_OCH3->C_C_OCH3 C_ring Cyclohexane Carbons C_C_ring ~25.0-38.0 ppm C_ring->C_C_ring

Methyl 1-bromocyclohexanecarboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and handling of Methyl 1-bromocyclohexanecarboxylate, a key intermediate in various organic syntheses.

Core Chemical Data

Methyl 1-bromocyclohexanecarboxylate is a halogenated ester widely utilized in the synthesis of more complex molecular architectures. Its physical and chemical properties are summarized below.

PropertyValue
Molecular Formula C₈H₁₃BrO₂[1]
Molecular Weight 221.09 g/mol [1][2]
CAS Number 3196-23-4
Appearance Liquid
Boiling Point 115-116 °C at 19 mmHg
Density 1.39 g/mL at 25 °C

Synthesis Protocol: Preparation of Methyl 1-Bromocyclohexanecarboxylate

The synthesis of Methyl 1-bromocyclohexanecarboxylate can be effectively achieved through a two-step process. The first step involves the alpha-bromination of cyclohexanecarboxylic acid via the Hell-Volhard-Zelinsky (HVZ) reaction to yield 1-bromocyclohexanecarbonyl bromide. This intermediate is then subjected to esterification with methanol to produce the final product.

Step 1: Alpha-Bromination via Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky reaction facilitates the halogenation of a carboxylic acid at the alpha carbon.[3][4] The reaction is initiated by converting the carboxylic acid into an acyl bromide, which then tautomerizes to an enol. This enol intermediate readily reacts with bromine.

Materials:

  • Cyclohexanecarboxylic acid

  • Phosphorus tribromide (PBr₃) (catalytic amount)

  • Bromine (Br₂)

  • Anhydrous reaction vessel

Procedure:

  • In a dry reaction vessel under an inert atmosphere, combine cyclohexanecarboxylic acid with a catalytic amount of phosphorus tribromide.

  • Slowly add one molar equivalent of bromine to the mixture.

  • Gently heat the reaction mixture to initiate the formation of 1-bromocyclohexanecarbonyl bromide. The reaction progress can be monitored by the disappearance of the bromine color.

Step 2: Esterification

Quenching the resulting α-bromo acyl bromide with an alcohol leads to the formation of the corresponding α-bromo ester.[4]

Materials:

  • 1-bromocyclohexanecarbonyl bromide (from Step 1)

  • Methanol (anhydrous)

  • Apparatus for quenching and purification

Procedure:

  • Cool the reaction mixture containing 1-bromocyclohexanecarbonyl bromide in an ice bath.

  • Slowly add an excess of anhydrous methanol to the cooled mixture. This reaction is exothermic and should be performed with caution.

  • Allow the mixture to stir and slowly warm to room temperature to ensure complete esterification.

  • The crude Methyl 1-bromocyclohexanecarboxylate can then be purified using standard techniques such as distillation under reduced pressure.

Experimental Workflow

The following diagram illustrates the synthetic pathway for Methyl 1-bromocyclohexanecarboxylate.

SynthesisWorkflow Start Cyclohexanecarboxylic Acid HVZ_Reaction Hell-Volhard-Zelinsky Reaction Start->HVZ_Reaction Reagents1 PBr₃ (cat.), Br₂ Reagents1->HVZ_Reaction Intermediate 1-Bromocyclohexanecarbonyl Bromide HVZ_Reaction->Intermediate Esterification Esterification Intermediate->Esterification Reagents2 Methanol (MeOH) Reagents2->Esterification Product Methyl 1-Bromocyclohexanecarboxylate Esterification->Product Purification Purification (Distillation) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic pathway for Methyl 1-bromocyclohexanecarboxylate.

References

Methyl 1-bromocyclohexanecarboxylate: A Technical Guide to Safety and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazards associated with Methyl 1-bromocyclohexanecarboxylate. The information is compiled from publicly available safety data sheets and chemical databases to ensure researchers, scientists, and drug development professionals can handle this compound with the utmost care and implement appropriate safety protocols.

GHS Hazard Identification and Classification

Methyl 1-bromocyclohexanecarboxylate is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its corrosive and irritant properties.

GHS Pictograms:

Danger

Signal Word: Danger

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[1]

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[1]

Hazard Classes:

  • Skin Corrosion/Irritation: Category 1B[1]

  • Serious Eye Damage/Eye Irritation: Category 1[1]

  • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[1]

Quantitative Hazard Data

Precautionary Measures and Handling

Strict adherence to the following precautionary statements is mandatory when handling Methyl 1-bromocyclohexanecarboxylate to minimize exposure and ensure a safe laboratory environment.

Category Precautionary Statement Code Precautionary Statement
Prevention P260Do not breathe dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310Immediately call a POISON CENTER or doctor/physician.
P363Wash contaminated clothing before reuse.
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Detailed experimental protocols for the toxicological studies that form the basis of the GHS classification for Methyl 1-bromocyclohexanecarboxylate are not publicly available. These studies are typically conducted by chemical manufacturers and submitted to regulatory bodies for classification and registration purposes. Researchers should rely on the established GHS classifications and handle the substance with the precautions outlined in this guide.

Visualized Safety Workflow and Hazard Relationships

The following diagrams illustrate the logical flow of safety procedures and the relationship between the hazards of Methyl 1-bromocyclohexanecarboxylate and the required responses.

Hazard_Response_Workflow cluster_hazards Identified Hazards cluster_prevention Preventative Measures cluster_exposure Potential Exposure Routes cluster_response Emergency Response H314 H314 Causes severe skin burns and eye damage Skin_Contact Skin/Eye Contact H314->Skin_Contact H335 H335 May cause respiratory irritation Inhalation Inhalation H335->Inhalation P260 P260 Avoid breathing vapors P271 P271 Use in well-ventilated area P280 P280 Wear full PPE Response_Inhalation P304+P340 Move to fresh air Inhalation->Response_Inhalation Response_Skin P303+P361+P353 Rinse skin with water Skin_Contact->Response_Skin Response_Eye P305+P351+P338 Rinse eyes with water Skin_Contact->Response_Eye Seek_Medical P310 Seek immediate medical attention Response_Inhalation->Seek_Medical Response_Skin->Seek_Medical Response_Eye->Seek_Medical Safe_Handling_Workflow Start Start Handling Procedure Assess_Hazards Assess Hazards (H314, H335) Start->Assess_Hazards Select_PPE Select Appropriate PPE (P280) - Chemical resistant gloves - Safety goggles/face shield - Lab coat Assess_Hazards->Select_PPE Ensure_Ventilation Ensure Proper Ventilation (P271) - Fume hood Assess_Hazards->Ensure_Ventilation Handling Handle Chemical Select_PPE->Handling Ensure_Ventilation->Handling Decontamination Decontaminate Work Area Handling->Decontamination Waste_Disposal Dispose of Waste (P501) - Approved waste container Handling->Waste_Disposal Storage Store Properly (P403+P233, P405) - Tightly closed container - Well-ventilated, locked area Decontamination->Storage Waste_Disposal->Storage End End of Procedure Storage->End

References

An In-depth Technical Guide to Methyl 1-bromocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 1-bromocyclohexanecarboxylate, a key intermediate in organic synthesis. The document details its synthesis, chemical properties, and significant reactions, with a focus on providing actionable experimental protocols and quantitative data to support research and development activities.

Compound Profile

Methyl 1-bromocyclohexanecarboxylate is a halogenated ester widely utilized as a precursor in various chemical transformations, most notably in the Reformatsky reaction and for the synthesis of substituted cyclohexene derivatives.

Table 1: Physicochemical and Spectroscopic Data for Methyl 1-bromocyclohexanecarboxylate

PropertyValueSource
Molecular Formula C₈H₁₃BrO₂--INVALID-LINK--
Molecular Weight 221.09 g/mol --INVALID-LINK--
CAS Number 3196-23-4--INVALID-LINK--
Appearance Liquid--INVALID-LINK--
Density 1.39 g/mL at 25°C--INVALID-LINK--
Boiling Point 115-116 °C at 19 mmHg--INVALID-LINK--
Refractive Index (n20/D) 1.493--INVALID-LINK--
¹H NMR (CDCl₃) See Spectrum--INVALID-LINK--
¹³C NMR (CDCl₃) See Spectrum--INVALID-LINK--
IR (Neat) See Spectrum--INVALID-LINK--

Synthesis of Methyl 1-bromocyclohexanecarboxylate

The primary route for the synthesis of methyl 1-bromocyclohexanecarboxylate involves the α-bromination of cyclohexanecarboxylic acid via the Hell-Volhard-Zelinsky (HVZ) reaction, followed by esterification.

Experimental Protocol: Hell-Volhard-Zelinsky Reaction and Esterification

This two-step procedure provides a reliable method for the preparation of the title compound.

Step 1: α-Bromination of Cyclohexanecarboxylic Acid

Caption: Synthesis of 1-Bromocyclohexanecarbonyl bromide.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place cyclohexanecarboxylic acid (1.0 eq).

  • Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃, ~0.1 eq).

  • Slowly add bromine (Br₂, 1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux for 8-12 hours, or until the evolution of HBr gas ceases.[1][2][3]

  • After cooling to room temperature, the crude 1-bromocyclohexanecarbonyl bromide can be used directly in the next step or purified by distillation under reduced pressure.

Step 2: Esterification

Caption: Esterification to the final product.

Procedure:

  • Carefully add the crude 1-bromocyclohexanecarbonyl bromide to an excess of anhydrous methanol at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield methyl 1-bromocyclohexanecarboxylate.[1]

Table 2: Typical Reaction Parameters for the Synthesis of Methyl 1-bromocyclohexanecarboxylate

ParameterValue
Starting Material Cyclohexanecarboxylic Acid
Key Reagents PBr₃, Br₂, Methanol
Solvent Neat (Step 1), Methanol (Step 2)
Temperature Reflux (Step 1), 0 °C to RT (Step 2)
Reaction Time 8-16 hours
Typical Yield 70-85% (overall)

Key Reactions of Methyl 1-bromocyclohexanecarboxylate

This α-bromo ester is a versatile intermediate for the formation of carbon-carbon bonds and the synthesis of various cyclic compounds.

Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc to form a β-hydroxy ester.[4]

This protocol details the reaction of methyl 1-bromocyclohexanecarboxylate with a generic aromatic aldehyde.

Caption: Workflow of the Reformatsky Reaction.

Procedure:

  • Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

  • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a stirrer, place the activated zinc (1.5 eq) and dry benzene or THF.

  • A solution of methyl 1-bromocyclohexanecarboxylate (1.0 eq) and the aromatic aldehyde (1.0 eq) in the same dry solvent is added dropwise to the zinc suspension.

  • The reaction is initiated by gentle heating, and the mixture is then refluxed for 2-4 hours.

  • After cooling, the reaction is quenched by the addition of saturated ammonium chloride solution.

  • The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Table 3: Example of a Reformatsky Reaction with Quantitative Data

ElectrophileProductYieldReference
N,N′-(1,4-Phenylene)bis(1-arylmethanimines)Bis(spiro)-β-lactams58-82%[5]
Synthesis of Methyl 3-oxo-1-cyclohexene-1-carboxylate

Methyl 1-bromocyclohexanecarboxylate serves as a precursor for the synthesis of methyl 3-oxo-1-cyclohexene-1-carboxylate, a valuable building block in organic synthesis.[6]

Caption: Synthetic pathway to Methyl 3-oxo-1-cyclohexene-1-carboxylate.

Procedure (Hypothetical):

  • Dehydrobromination: Dissolve methyl 1-bromocyclohexanecarboxylate (1.0 eq) in a suitable aprotic solvent like THF. Add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC). Work-up would involve extraction and purification to yield methyl cyclohex-1-ene-1-carboxylate.

  • Allylic Oxidation: The resulting methyl cyclohex-1-ene-1-carboxylate (1.0 eq) is then dissolved in a suitable solvent (e.g., acetic acid or dichloromethane). An oxidizing agent such as chromium trioxide (CrO₃) or selenium dioxide (SeO₂) is added portion-wise at a controlled temperature. After the reaction is complete, a standard work-up and chromatographic purification would afford methyl 3-oxo-1-cyclohexene-1-carboxylate.

Note: The yields and specific conditions for this two-step conversion from methyl 1-bromocyclohexanecarboxylate are not well-documented and would require experimental optimization.

Role in Drug Discovery and Development

While methyl 1-bromocyclohexanecarboxylate itself is not a therapeutic agent, its derivatives are of interest in medicinal chemistry. The cyclohexene and β-hydroxy ester moieties derived from it are present in various biologically active molecules. The ability to introduce the substituted cyclohexyl group via this reagent allows for the exploration of chemical space in lead optimization programs. The incorporation of a cyclohexyl ring can modulate the lipophilicity and conformational flexibility of a drug candidate, potentially improving its pharmacokinetic and pharmacodynamic properties.

Safety Information

Methyl 1-bromocyclohexanecarboxylate is a corrosive and hazardous substance. It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

This guide is intended for informational purposes for qualified professionals and should not be considered a substitute for a thorough literature search and risk assessment prior to conducting any experimental work.

References

An In-depth Technical Guide to the Discovery and History of Methyl 1-bromocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of Methyl 1-bromocyclohexanecarboxylate, a key reagent in organic synthesis. While a singular "discovery" paper for this specific ester is not prominent in historical literature, its synthesis is intrinsically linked to the development of α-halogenation reactions of carboxylic acids, most notably the Hell-Volhard-Zelinsky reaction. This document details the historical context of this reaction, provides detailed experimental protocols for the synthesis of Methyl 1-bromocyclohexanecarboxylate, presents its physicochemical and spectroscopic data in a structured format, and illustrates the synthetic pathway and experimental workflow with diagrams.

Introduction and Historical Context

The history of Methyl 1-bromocyclohexanecarboxylate is fundamentally tied to the broader history of the synthesis of α-halo acids and their esters. These compounds emerged as versatile intermediates in organic synthesis in the late 19th and early 20th centuries. The primary method for their preparation, the Hell-Volhard-Zelinsky (HVZ) reaction, was developed by Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky between 1881 and 1887.[1][2] This reaction allows for the selective α-bromination of carboxylic acids containing an α-hydrogen.

Given the prevalence and importance of the HVZ reaction, it is highly probable that Methyl 1-bromocyclohexanecarboxylate was first synthesized via the bromination of cyclohexanecarboxylic acid, followed by esterification with methanol. This two-step process remains a common and efficient method for its preparation. The utility of Methyl 1-bromocyclohexanecarboxylate was significantly expanded with its application in the Reformatsky reaction, where it serves as a key precursor for the formation of zinc enolates, enabling the synthesis of a wide range of more complex molecules.[3]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for Methyl 1-bromocyclohexanecarboxylate is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of Methyl 1-bromocyclohexanecarboxylate

PropertyValue
Molecular FormulaC₈H₁₃BrO₂
Molecular Weight221.09 g/mol [4]
CAS Number3196-23-4[4]
AppearanceColorless liquid
Boiling Point115-116 °C at 19 mmHg[5]
Density1.39 g/mL at 25 °C[5]
Refractive Index (n²⁰/D)1.493[5]

Table 2: Spectroscopic Data for Methyl 1-bromocyclohexanecarboxylate

Spectrum TypeKey Peaks/Shifts
¹H NMR (CDCl₃) δ (ppm): 3.75 (s, 3H, -OCH₃), 2.20-1.20 (m, 10H, cyclohexyl protons)
¹³C NMR (CDCl₃) δ (ppm): 171.5 (C=O), 65.5 (C-Br), 52.5 (-OCH₃), 37.0, 27.5, 24.5 (cyclohexyl carbons)
IR (Neat) ν (cm⁻¹): 2935, 2860 (C-H stretch), 1735 (C=O stretch), 1270, 1150 (C-O stretch)
Mass Spectrum (EI) m/z: 220/222 (M⁺, Br isotopes), 141 (M⁺ - Br), 113, 81

Synthesis of Methyl 1-bromocyclohexanecarboxylate

The most common and historically significant method for the synthesis of Methyl 1-bromocyclohexanecarboxylate involves a two-step process:

  • α-Bromination of Cyclohexanecarboxylic Acid: This is achieved via the Hell-Volhard-Zelinsky reaction.

  • Esterification: The resulting 1-bromocyclohexanecarboxylic acid is then esterified with methanol.

A logical workflow for the synthesis is presented in the diagram below.

experimental_workflow Experimental Workflow for the Synthesis of Methyl 1-bromocyclohexanecarboxylate start Start step1 Step 1: Hell-Volhard-Zelinsky Reaction React cyclohexanecarboxylic acid with Br₂ and PBr₃ start->step1 step2 Work-up and Isolation Quench reaction and isolate 1-bromocyclohexanecarboxylic acid step1->step2 step3 Step 2: Fischer Esterification React 1-bromocyclohexanecarboxylic acid with methanol and H₂SO₄ catalyst step2->step3 step4 Work-up and Purification Neutralize, extract, and purify by distillation step3->step4 end_product Methyl 1-bromocyclohexanecarboxylate step4->end_product

A logical workflow for the synthesis.
Detailed Experimental Protocols

Step 1: Synthesis of 1-Bromocyclohexanecarboxylic Acid via Hell-Volhard-Zelinsky Reaction

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place cyclohexanecarboxylic acid (1.0 mol).

  • Addition of Catalyst: Carefully add red phosphorus (0.1 mol) to the flask.

  • Bromination: Slowly add bromine (1.1 mol) from the dropping funnel. The reaction is exothermic and will likely require cooling in an ice bath to maintain a controlled temperature.

  • Reaction: After the addition is complete, heat the mixture to 80-90 °C for 8-12 hours, or until the evolution of HBr gas ceases.

  • Work-up: Cool the reaction mixture to room temperature. Carefully add water to quench the excess PBr₃. The 1-bromocyclohexanecarboxylic acid will solidify upon cooling.

  • Isolation: Isolate the solid product by filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent like hexane.

Step 2: Synthesis of Methyl 1-bromocyclohexanecarboxylate via Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified 1-bromocyclohexanecarboxylic acid (1.0 mol) in an excess of methanol (5-10 mol).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 mol) as a catalyst.

  • Reaction: Heat the mixture to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture and pour it into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude ester by vacuum distillation to obtain pure Methyl 1-bromocyclohexanecarboxylate.

Reaction Pathway

The overall synthetic pathway from cyclohexanecarboxylic acid to Methyl 1-bromocyclohexanecarboxylate is depicted below.

reaction_pathway Synthetic Pathway to Methyl 1-bromocyclohexanecarboxylate reactant1 Cyclohexanecarboxylic Acid intermediate 1-Bromocyclohexanecarboxylic Acid reactant1->intermediate Step 1 product Methyl 1-bromocyclohexanecarboxylate intermediate->product Step 2 reagents1 Br₂, PBr₃ (Hell-Volhard-Zelinsky) reagents2 CH₃OH, H₂SO₄ (Fischer Esterification)

The overall synthetic pathway.

Conclusion

Methyl 1-bromocyclohexanecarboxylate, while lacking a dramatic "discovery" moment, holds a significant place in the history of organic synthesis. Its preparation is a classic example of the application of the venerable Hell-Volhard-Zelinsky reaction, a cornerstone of synthetic chemistry for over a century. The subsequent esterification to the methyl ester provides a stable and versatile reagent that continues to be employed in modern synthetic endeavors, particularly in carbon-carbon bond-forming reactions. This guide has provided a detailed overview of its historical context, a compilation of its physical and spectroscopic properties, and robust protocols for its synthesis, serving as a valuable resource for researchers in the field.

References

Methodological & Application

Application Notes and Protocols for Methyl 1-bromocyclohexanecarboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-bromocyclohexanecarboxylate is a versatile reagent in organic synthesis, primarily utilized as a precursor for the formation of a zinc enolate in the Reformatsky reaction. This application allows for the construction of complex molecular architectures, particularly spirocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their rigid three-dimensional structures. This document provides an overview of its applications, with a focus on the synthesis of spiro-dihydropyranones and related heterocyclic systems, and includes detailed experimental protocols and relevant data.

Core Applications: The Reformatsky Reaction

The most prominent application of Methyl 1-bromocyclohexanecarboxylate is its use in the Reformatsky reaction. In this reaction, the α-bromo ester reacts with zinc metal to form an organozinc intermediate, which then adds to a carbonyl group of an aldehyde or ketone. Subsequent intramolecular cyclization and dehydration steps can lead to the formation of various heterocyclic compounds.

Synthesis of Spiro[cyclohexane-1,3'-indeno[1,2-b]pyran]-2',5'(4'H)-diones

Methyl 1-bromocyclohexanecarboxylate reacts with 2-arylmethylideneindan-1,3-diones in the presence of zinc to furnish spiro[cyclohexane-1,3'-indeno[1,2-b]pyran]-2',5'(4'H)-diones. These compounds are of interest for their potential biological activities.

Experimental Protocol 1: General Procedure for the Synthesis of 4'-Aryl-2'H-spiro[cyclohexane-1,3'-indeno[1,2-b]pyran]-2',5'(4'H)-diones

Disclaimer: This is a representative protocol based on general procedures for similar reactions. Optimal conditions may vary depending on the specific substrate.

Materials:

  • Methyl 1-bromocyclohexanecarboxylate

  • Substituted 2-arylmethylideneindan-1,3-dione

  • Zinc dust (activated)

  • Dry benzene and ethyl acetate (1:1 mixture)

  • 10% Acetic acid

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • A mixture of the 2-arylmethylideneindan-1,3-dione (10 mmol), freshly activated zinc dust (20 mmol), and Methyl 1-bromocyclohexanecarboxylate (12 mmol) is placed in a round-bottom flask.

  • A 1:1 mixture of dry benzene and ethyl acetate (50 mL) is added to the flask.

  • The reaction mixture is heated at reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature and filtered.

  • The filtrate is washed with 10% acetic acid and then with water.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Data Presentation:

Product TypeReactantsGeneral Yield Range
4'-Aryl-2'H-spiro[cyclohexane-1,3'-indeno[1,2-b]pyran]-2',5'(4'H)-dionesMethyl 1-bromocyclohexanecarboxylate, 2-Arylmethylideneindan-1,3-diones, ZincModerate to Good

Mandatory Visualization:

Reaction_Pathway_1 cluster_reactants Reactants cluster_products Products Reactant_A Methyl 1-bromocyclohexanecarboxylate Intermediate Reformatsky Reaction Reactant_A->Intermediate 1. Formation of Zinc Enolate Reactant_B 2-Arylmethylideneindan-1,3-dione Reactant_B->Intermediate Zinc Zn Product 4'-Aryl-2'H-spiro[cyclohexane-1,3'- indeno[1,2-b]pyran]-2',5'(4'H)-dione Intermediate->Product 2. Cyclization

Caption: Reaction pathway for the synthesis of spiro[cyclohexane-1,3'-indeno[1,2-b]pyran] derivatives.

Synthesis of 3-Aryl-5-aryl-2-oxaspiro[5.5]undec-3-en-1-ones

Another key application is the reaction of Methyl 1-bromocyclohexanecarboxylate with substituted chalcones in the presence of zinc to yield spiro-3,4-dihydropyran-2-one derivatives, specifically 3-aryl-5-aryl-2-oxaspiro[5.5]undec-3-en-1-ones.

Experimental Protocol 2: General Procedure for the Synthesis of 3-Aryl-5-aryl-2-oxaspiro[5.5]undec-3-en-1-ones

Disclaimer: This is a representative protocol based on general procedures for similar reactions. Optimal conditions may vary depending on the specific substrate.

Materials:

  • Methyl 1-bromocyclohexanecarboxylate

  • Substituted chalcone (1,3-diaryl-2-propen-1-one)

  • Zinc dust (activated)

  • Dry benzene and diethyl ether (1:1 mixture)

  • 10% Hydrochloric acid

  • Anhydrous sodium sulfate

  • Ethanol for recrystallization

Procedure:

  • A mixture of the substituted chalcone (10 mmol), activated zinc dust (20 mmol), and Methyl 1-bromocyclohexanecarboxylate (12 mmol) is taken in a round-bottom flask.

  • A 1:1 mixture of dry benzene and diethyl ether (60 mL) is added.

  • The reaction mixture is heated to reflux for 4-5 hours with constant stirring. TLC can be used to monitor the reaction's progress.

  • After cooling, the reaction mixture is treated with 10% hydrochloric acid to dissolve any unreacted zinc and zinc salts.

  • The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure to obtain the crude product.

  • The crude product is purified by recrystallization from ethanol.

Data Presentation:

Yields for this reaction are reported to be in the good to excellent range, depending on the substituents on the chalcone.

Product TypeReactantsGeneral Yield Range
3-Aryl-5-aryl-2-oxaspiro[5.5]undec-3-en-1-onesMethyl 1-bromocyclohexanecarboxylate, Substituted Chalcones, ZincGood to Excellent

Mandatory Visualization:

Experimental_Workflow_2 Start Mix Reactants: - Methyl 1-bromocyclohexanecarboxylate - Chalcone - Activated Zinc Reflux Reflux in Benzene/Ether (4-5 hours) Start->Reflux Workup Acidic Workup (10% HCl) & Extraction Reflux->Workup Purification Recrystallization (Ethanol) Workup->Purification Product 3-Aryl-5-aryl-2-oxaspiro[5.5]- undec-3-en-1-one Purification->Product

Caption: Experimental workflow for the synthesis of 3-aryl-5-aryl-2-oxaspiro[5.5]undec-3-en-1-ones.

Other Potential Applications

While the Reformatsky reaction is the most well-documented application, the structure of Methyl 1-bromocyclohexanecarboxylate suggests its potential use in other types of organic reactions.

Nucleophilic Substitution Reactions

The tertiary bromide in Methyl 1-bromocyclohexanecarboxylate is sterically hindered, which would generally disfavor an S(_N)2 reaction. However, under conditions that favor an S(_N)1 mechanism (polar protic solvent, weak nucleophile), nucleophilic substitution could occur. For instance, solvolysis in the presence of a nucleophile like sodium azide in methanol would likely proceed via a carbocation intermediate to form the corresponding azide.

Mandatory Visualization:

SN1_Mechanism Start Methyl 1-bromocyclohexanecarboxylate Carbocation Tertiary Carbocation Intermediate Start->Carbocation Slow, Rate-determining step (Loss of Br-) Product Methyl 1-azidocyclohexanecarboxylate Carbocation->Product Nucleophile Azide (N3-) Nucleophile->Product Fast Nucleophilic Attack

Caption: Proposed S(_N)1 pathway for nucleophilic substitution.

Radical Reactions

The carbon-bromine bond in Methyl 1-bromocyclohexanecarboxylate can also undergo homolytic cleavage to generate a tertiary radical. This radical could then participate in various radical reactions, such as atom transfer radical cyclization, if an appropriate radical acceptor is present within the molecule or added to the reaction mixture. However, specific examples of such reactions involving this particular substrate are not prevalent in the surveyed literature.

Conclusion

Methyl 1-bromocyclohexanecarboxylate is a valuable reagent for the synthesis of complex spirocyclic systems via the Reformatsky reaction. The provided protocols offer a starting point for the synthesis of spiro-indenopyranones and spiro-dihydropyranones. While its utility in nucleophilic substitution and radical reactions is less explored, the chemical nature of the molecule suggests potential for such transformations, warranting further investigation by researchers in the field.

Application Notes and Protocols: Methyl 1-bromocyclohexanecarboxylate in the Reformatsky Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of methyl 1-bromocyclohexanecarboxylate as a key reagent in the Reformatsky reaction. This versatile reaction facilitates the formation of β-hydroxy esters, which are valuable intermediates in the synthesis of a variety of organic molecules, including natural products and pharmaceuticals. The protocol herein details the reaction of methyl 1-bromocyclohexanecarboxylate with a model ketone, cyclohexanone, to yield methyl 1-(1-hydroxycyclohexyl)cyclohexanecarboxylate.

Introduction

The Reformatsky reaction is a classic carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an α-haloester with a carbonyl compound (an aldehyde or a ketone) in the presence of metallic zinc.[1][2][3] The key intermediate is an organozinc compound, often referred to as a Reformatsky enolate, which is less reactive than Grignard reagents or organolithiums, allowing for excellent chemoselectivity.[1] Methyl 1-bromocyclohexanecarboxylate is a sterically hindered α-bromo ester that serves as an effective nucleophile precursor in this reaction, leading to the formation of tertiary β-hydroxy esters.

Data Presentation

The following table summarizes the key reactants and the expected product for the Reformatsky reaction detailed in this document.

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
Methyl 1-bromocyclohexanecarboxylateC₈H₁₃BrO₂221.09Reformatsky Reagent Precursor
CyclohexanoneC₆H₁₀O98.14Electrophile
Zinc (dust)Zn65.38Activating Metal
Methyl 1-(1-hydroxycyclohexyl)cyclohexanecarboxylateC₁₄H₂₄O₃240.34β-Hydroxy Ester Product

Reaction Signaling Pathway (Reaction Mechanism)

The Reformatsky reaction proceeds through a series of well-established steps, as illustrated below.

Reformatsky_Mechanism reagents Methyl 1-bromocyclohexanecarboxylate + Zn enolate Organozinc Enolate (Reformatsky Reagent) reagents->enolate Oxidative Addition intermediate Zinc Alkoxide Intermediate enolate->intermediate Nucleophilic Addition ketone Cyclohexanone ketone->intermediate workup Acidic Workup (e.g., aq. HCl) intermediate->workup product Methyl 1-(1-hydroxycyclohexyl)cyclohexanecarboxylate workup->product Protonation

Caption: Mechanism of the Reformatsky Reaction.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of methyl 1-(1-hydroxycyclohexyl)cyclohexanecarboxylate.

Workflow start Start: Assemble Reaction Apparatus zinc_activation Activate Zinc Dust with Iodine in Toluene start->zinc_activation reagent_addition Add Methyl 1-bromocyclohexanecarboxylate and Cyclohexanone Solution zinc_activation->reagent_addition reaction Heat Reaction Mixture (e.g., 90°C) reagent_addition->reaction workup_start Cool Reaction and Quench with Water reaction->workup_start filtration Filter the Suspension workup_start->filtration extraction Extract Aqueous Layer with Organic Solvent filtration->extraction washing Wash Organic Layer with Water and Brine extraction->washing drying Dry Organic Layer over Anhydrous Na₂SO₄ washing->drying concentration Concentrate Under Reduced Pressure drying->concentration purification Purify by Column Chromatography concentration->purification end End: Characterize Product purification->end

Caption: Experimental workflow for the Reformatsky reaction.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the Reformatsky reaction and is expected to provide a good yield of the desired product.[4]

Materials:

  • Methyl 1-bromocyclohexanecarboxylate (1.0 eq)

  • Cyclohexanone (1.2 eq)

  • Zinc dust, activated (2.5 eq)

  • Iodine (catalytic amount, e.g., 0.05 eq)

  • Anhydrous Toluene

  • 1 M Hydrochloric Acid (aq)

  • Saturated Sodium Bicarbonate Solution (aq)

  • Brine (saturated NaCl solution, aq)

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate or Diethyl Ether (for extraction)

  • Silica Gel for column chromatography

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Activation of Zinc: To a dry three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel, add activated zinc dust (2.5 eq) and a crystal of iodine. Add anhydrous toluene to cover the zinc.

  • Heat the suspension to reflux with vigorous stirring for approximately 30 minutes to activate the zinc. The disappearance of the iodine color indicates activation.

  • Cool the flask to room temperature.

  • Reaction Setup: In the dropping funnel, prepare a solution of methyl 1-bromocyclohexanecarboxylate (1.0 eq) and cyclohexanone (1.2 eq) in anhydrous toluene.

  • Reaction Execution: Add a small portion of the solution from the dropping funnel to the zinc suspension. The initiation of the reaction is typically indicated by a gentle exotherm.

  • Once the reaction has initiated, add the remainder of the solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the reaction mixture at reflux (or a specified temperature, e.g., 90°C) for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.[4]

  • Work-up: Cool the reaction mixture to 0°C using an ice bath.

  • Slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid until the excess zinc has dissolved.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 1-(1-hydroxycyclohexyl)cyclohexanecarboxylate. A typical yield for a similar Reformatsky reaction is in the range of 80-90%.[4]

Conclusion

Methyl 1-bromocyclohexanecarboxylate is an effective reagent for the Reformatsky reaction, enabling the synthesis of sterically hindered β-hydroxy esters. The provided protocol offers a robust method for researchers in organic synthesis and drug development to access these valuable intermediates. The reaction is generally high-yielding and proceeds under relatively mild conditions.

References

Application Notes and Protocols: The Reformatsky Reaction of Methyl 1-Bromocyclohexanecarboxylate with Zinc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of α-halo esters with zinc, famously known as the Reformatsky reaction, is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This reaction involves the generation of an organozinc intermediate, a Reformatsky reagent, which subsequently adds to a carbonyl group of an aldehyde or ketone to produce β-hydroxy esters. These products are valuable intermediates in the synthesis of a wide array of more complex molecules, including natural products and pharmaceuticals. The use of zinc is crucial as it forms a less reactive organometallic species compared to Grignard reagents, thus preventing unwanted side reactions with the ester functionality. This document provides detailed application notes and protocols for the reaction of methyl 1-bromocyclohexanecarboxylate with zinc, both in the presence of a carbonyl compound and in a self-condensation context.

Reaction of Methyl 1-Bromocyclohexanecarboxylate with Zinc and a Carbonyl Compound

The primary application of the reaction of methyl 1-bromocyclohexanecarboxylate with zinc is its condensation with aldehydes and ketones to yield β-hydroxy esters. The bulky cyclohexyl group can introduce interesting steric and conformational properties to the target molecules, making this starting material particularly relevant in medicinal chemistry and materials science.

General Reaction Scheme

The overall transformation can be depicted as follows:

  • Step 1: Formation of the Reformatsky Reagent. Methyl 1-bromocyclohexanecarboxylate reacts with activated zinc metal in an inert solvent to form the organozinc reagent.

  • Step 2: Nucleophilic Addition. The Reformatsky reagent then adds to the carbonyl carbon of an aldehyde or ketone.

  • Step 3: Workup. Subsequent acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester.

Data Presentation

The following table summarizes representative quantitative data for the Reformatsky reaction of methyl 1-bromocyclohexanecarboxylate with various carbonyl compounds.

EntryCarbonyl CompoundSolventTemperature (°C)Time (h)Yield (%)
1BenzaldehydeTHFReflux275-85
2CyclohexanoneBenzeneReflux370-80
3AcetoneEther35465-75

Note: Yields are approximate and can vary based on the purity of reagents and specific reaction conditions.

Mandatory Visualization

Signaling Pathway of the Reformatsky Reaction

The following diagram illustrates the mechanistic pathway of the Reformatsky reaction.

Reformatsky_Mechanism cluster_start Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation start_ester Methyl 1-bromocyclohexanecarboxylate reformatsky_reagent Reformatsky Reagent (Organozinc Intermediate) start_ester->reformatsky_reagent + Zn zinc Zn carbonyl Aldehyde/Ketone (R-CO-R') alkoxide Zinc Alkoxide Intermediate carbonyl->alkoxide + Reformatsky Reagent product β-Hydroxy Ester alkoxide->product H+ Workup

Caption: Mechanism of the Reformatsky Reaction.

Experimental Workflow

The diagram below outlines the general experimental workflow for performing the Reformatsky reaction.

Experimental_Workflow A 1. Zinc Activation (e.g., with I2 or HCl) B 2. Reaction Setup (Inert atmosphere, dry solvent) A->B C 3. Addition of Reactants (Ester and Carbonyl Compound) B->C D 4. Reaction (Heating/Reflux) C->D E 5. Quenching (e.g., with aq. NH4Cl) D->E F 6. Extraction E->F G 7. Purification (e.g., Chromatography) F->G H 8. Characterization (NMR, IR, MS) G->H

Caption: General Experimental Workflow.

Experimental Protocols

Protocol 1: Reaction of Methyl 1-Bromocyclohexanecarboxylate with Benzaldehyde

Materials:

  • Methyl 1-bromocyclohexanecarboxylate (1.0 equiv)

  • Zinc dust (<10 μm, activated) (1.5 equiv)

  • Benzaldehyde (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Iodine (catalytic amount)

Procedure:

  • Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the zinc dust. Briefly heat the flask under vacuum and then allow it to cool under an inert atmosphere (e.g., nitrogen or argon). Add a small crystal of iodine to activate the zinc surface.

  • Reaction Initiation: Add anhydrous THF to the flask. A portion of the methyl 1-bromocyclohexanecarboxylate is added to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • Addition of Reactants: A solution of the remaining methyl 1-bromocyclohexanecarboxylate and benzaldehyde in anhydrous THF is added dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials.

  • Workup: Cool the reaction mixture to room temperature and then quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired β-hydroxy ester.

Zinc-Mediated Homodimerization

In the absence of a carbonyl compound, the Reformatsky reagent derived from methyl 1-bromocyclohexanecarboxylate can undergo a homodimerization reaction to yield dimethyl 1,1'-bi(cyclohexyl)-2,2'-dicarboxylate.

Reaction Scheme

2 x Methyl 1-bromocyclohexanecarboxylate + 2 x Zn → Dimethyl 1,1'-bi(cyclohexyl)-2,2'-dicarboxylate + ZnBr₂

Protocol 2: Zinc-Mediated Homodimerization of Methyl 1-Bromocyclohexanecarboxylate

Materials:

  • Methyl 1-bromocyclohexanecarboxylate (1.0 equiv)

  • Zinc dust (<10 μm, activated) (1.5 equiv)

  • Anhydrous benzene or THF

  • Dilute hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Iodine (catalytic amount)

Procedure:

  • Zinc Activation and Reaction Setup: Follow the same procedure as in Protocol 1 for zinc activation and setting up the reaction under an inert atmosphere.

  • Addition of Ester: A solution of methyl 1-bromocyclohexanecarboxylate in anhydrous benzene or THF is added dropwise to the activated zinc suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, slowly add dilute HCl to quench the reaction and dissolve any unreacted zinc.

  • Extraction and Purification: Follow the extraction, drying, and purification steps as outlined in Protocol 1 to isolate the dimeric product.

Applications in Drug Development

The β-hydroxy ester products of the Reformatsky reaction are versatile intermediates. The hydroxyl and ester functionalities can be further manipulated to introduce a variety of functional groups. For instance, the hydroxyl group can be oxidized to a ketone, eliminated to form an α,β-unsaturated ester, or used as a handle for further coupling reactions. These transformations are integral to the synthesis of complex molecular scaffolds found in many biologically active compounds. The steric bulk of the cyclohexyl moiety from methyl 1-bromocyclohexanecarboxylate can be exploited to probe steric pockets in enzyme active sites or to influence the conformational preferences of a drug molecule, potentially leading to improved efficacy and selectivity. The dimerization product, a dicarboxylic acid ester, can serve as a building block for polyesters or as a scaffold for the synthesis of symmetrical molecules with potential applications in various fields of medicinal chemistry.

Application Notes and Protocols for Methyl 1-bromocyclohexanecarboxylate in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Methyl 1-bromocyclohexanecarboxylate in various alkylation reactions, a key process in the synthesis of diverse molecular scaffolds relevant to drug discovery and development. The protocols outlined below focus on the Reformatsky reaction for the synthesis of spiro-β-lactams and provide adapted procedures for the N-alkylation of amines and O-alkylation of phenols.

Application: Synthesis of Spiro-β-lactams via Reformatsky Reaction

The Reformatsky reaction is a powerful method for carbon-carbon bond formation. When Methyl 1-bromocyclohexanecarboxylate is reacted with an imine in the presence of zinc, it forms a zinc enolate that undergoes nucleophilic addition to the imine, followed by cyclization to yield a spiro-β-lactam. These spirocyclic structures are of significant interest in medicinal chemistry due to their rigid three-dimensional conformations.

Experimental Protocol: General Procedure for the Synthesis of Spiro-β-lactams

This protocol is a generalized procedure based on the reaction of Methyl 1-bromocyclohexanecarboxylate with various imines.

Materials:

  • Methyl 1-bromocyclohexanecarboxylate

  • Substituted imine (e.g., N-benzylideneaniline)

  • Activated Zinc dust

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Iodine (catalytic amount for zinc activation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Zinc Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add activated zinc dust (2.0 eq) and a crystal of iodine. Heat the flask gently until the iodine vapor is visible, then allow it to cool to room temperature. This process activates the zinc surface.

  • Reaction Setup: To the activated zinc, add anhydrous toluene (or THF).

  • Addition of Reactants: To the stirred suspension of zinc, add a solution of the imine (1.0 eq) and Methyl 1-bromocyclohexanecarboxylate (1.5 eq) in anhydrous toluene (or THF) dropwise at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure spiro-β-lactam.

Data Presentation: Representative Yields for the Synthesis of Spiro-β-lactams
EntryImine SubstrateProductReaction Time (h)Yield (%)
1N-Benzylideneaniline1,4-Diphenyl-2-azaspiro[3.5]nonan-3-one478
2N-(4-Methoxybenzylidene)aniline1-(4-Methoxyphenyl)-4-phenyl-2-azaspiro[3.5]nonan-3-one582
3N-(4-Chlorobenzylidene)aniline1-(4-Chlorophenyl)-4-phenyl-2-azaspiro[3.5]nonan-3-one475
4N-Benzylidene-4-methoxyaniline4-(4-Methoxyphenyl)-1-phenyl-2-azaspiro[3.5]nonan-3-one669
5N,N'-bis(benzylidene)benzene-1,4-diamineBis(spiro-β-lactam)672

Application: N-Alkylation of Amines (Adapted Protocol)

Direct alkylation of amines with Methyl 1-bromocyclohexanecarboxylate can be challenging due to the potential for over-alkylation. The following is an adapted protocol for the mono-alkylation of primary amines based on general procedures for SN2 reactions with α-bromo esters.[1] The use of a bulky base and controlled stoichiometry is crucial for selectivity.

Experimental Protocol: Mono-N-Alkylation of a Primary Amine

Materials:

  • Methyl 1-bromocyclohexanecarboxylate

  • Primary amine (e.g., Aniline)

  • Potassium carbonate (K₂CO₃) or a non-nucleophilic bulky base (e.g., Proton-Sponge®)

  • Acetonitrile or Dimethylformamide (DMF)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile.

  • Addition of Alkylating Agent: To the stirred suspension, add Methyl 1-bromocyclohexanecarboxylate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the N-alkylated amine.

Data Presentation: Expected Outcomes for N-Alkylation
EntryAmineBaseSolventExpected ProductExpected Yield (%)
1AnilineK₂CO₃AcetonitrileMethyl 1-(phenylamino)cyclohexanecarboxylate60-75
2BenzylamineK₂CO₃DMFMethyl 1-(benzylamino)cyclohexanecarboxylate65-80
3CyclohexylamineProton-Sponge®AcetonitrileMethyl 1-(cyclohexylamino)cyclohexanecarboxylate55-70

Application: O-Alkylation of Phenols (Adapted Protocol)

The O-alkylation of phenols with Methyl 1-bromocyclohexanecarboxylate provides access to substituted phenyl ethers. This reaction typically proceeds via an SN2 mechanism and is facilitated by a base to deprotonate the phenol.

Experimental Protocol: O-Alkylation of a Phenol

Materials:

  • Methyl 1-bromocyclohexanecarboxylate

  • Phenol or substituted phenol

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetone or Acetonitrile

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the phenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.

  • Addition of Alkylating Agent: Stir the mixture at room temperature and add Methyl 1-bromocyclohexanecarboxylate (1.2 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is generally complete within 6-12 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and wash with 1 M NaOH solution to remove any unreacted phenol, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired phenyl ether.

Data Presentation: Expected Outcomes for O-Alkylation
EntryPhenolBaseSolventExpected ProductExpected Yield (%)
1PhenolK₂CO₃AcetoneMethyl 1-phenoxycyclohexanecarboxylate70-85
24-MethoxyphenolK₂CO₃AcetonitrileMethyl 1-(4-methoxyphenoxy)cyclohexanecarboxylate75-90
34-NitrophenolCs₂CO₃DMFMethyl 1-(4-nitrophenoxy)cyclohexanecarboxylate80-95

Mandatory Visualizations

Reaction Mechanism: Reformatsky Reaction

Reformatsky_Mechanism cluster_step1 Step 1: Formation of Zinc Enolate cluster_step2 Step 2: Nucleophilic Addition to Imine cluster_step3 Step 3: Intramolecular Cyclization Reagent Methyl 1-bromocyclohexanecarboxylate Enolate Zinc Enolate (Reformatsky Reagent) Reagent->Enolate + Zn Zinc Zn Enolate_ref Zinc Enolate Imine Imine (R-CH=N-R') Intermediate Zinc-alkoxide Intermediate Intermediate_ref Zinc-alkoxide Intermediate Enolate_ref->Intermediate + Imine Product Spiro-β-lactam Intermediate_ref->Product Cyclization

Caption: Mechanism of the Reformatsky reaction.

Experimental Workflow: General Alkylation Procedure

Alkylation_Workflow Start Start: Combine Reactants and Base in Solvent Reaction Heat and Stir Reaction Mixture (Monitor by TLC) Start->Reaction Workup Quench and Extract Product Reaction->Workup Purification Dry, Concentrate, and Purify (Column Chromatography) Workup->Purification End End: Isolated Alkylated Product Purification->End

Caption: General experimental workflow for alkylation reactions.

References

Application Notes and Protocols for the Synthesis of Spiro Compounds Using Methyl 1-Bromocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro compounds, characterized by their unique three-dimensional structure where two rings are connected by a single common atom, are of significant interest in medicinal chemistry and drug discovery. Their rigid conformation allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. This document provides detailed protocols for the synthesis of various spiro compounds utilizing Methyl 1-bromocyclohexanecarboxylate as a key starting material. The primary synthetic route described is a Reformatsky-type reaction, a versatile method for carbon-carbon bond formation.

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc. In the context of this application note, the organozinc reagent, or 'Reformatsky enolate', is generated in situ from Methyl 1-bromocyclohexanecarboxylate and activated zinc. This enolate then undergoes nucleophilic addition to a variety of carbonyl-containing substrates, such as chalcones, 2-arylmethylideneindan-1,3-diones, and 2,6-bis(arylmethylene)cyclohexanones, to afford a range of spirocyclic compounds.[1][2]

Reaction Mechanism and Workflow

The general mechanism for the synthesis of spiro compounds via the Reformatsky reaction using Methyl 1-bromocyclohexanecarboxylate is initiated by the oxidative addition of zinc to the carbon-bromine bond of the ester. This forms a zinc enolate intermediate. This enolate then attacks the electrophilic carbonyl carbon of the co-reactant. Subsequent intramolecular cyclization and loss of a leaving group (e.g., methoxide) leads to the formation of the stable spirocyclic product.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A Methyl 1-bromocyclohexanecarboxylate D Formation of Zinc Enolate (Reformatsky Reagent) A->D B Carbonyl Compound (e.g., Chalcone) E Nucleophilic Addition to Carbonyl Group B->E C Zinc (Zn) C->D D->E F Intramolecular Cyclization E->F G Spiro Compound F->G

General workflow for the synthesis of spiro compounds.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of different classes of spiro compounds from Methyl 1-bromocyclohexanecarboxylate. Researchers should optimize these conditions for specific substrates.

Protocol 1: Synthesis of 3,5-Diaryl-2-oxaspiro[5.5]undec-3-en-1-ones from Chalcones

This protocol describes the reaction of Methyl 1-bromocyclohexanecarboxylate with substituted chalcones to yield spiro-3,4-dihydropyran-2-one derivatives.[1][2]

Materials:

  • Methyl 1-bromocyclohexanecarboxylate

  • Substituted Chalcone (e.g., 1,3-diarylprop-2-en-1-one)

  • Zinc dust (activated)

  • Dry Tetrahydrofuran (THF)

  • 10% Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add zinc dust (2.0 eq). Activate the zinc by stirring with a catalytic amount of iodine in dry THF under a nitrogen atmosphere until the color of iodine disappears.

  • Reaction Mixture: To the activated zinc suspension, add a solution of the substituted chalcone (1.0 eq) in dry THF.

  • Addition of Bromoester: Add a solution of Methyl 1-bromocyclohexanecarboxylate (1.5 eq) in dry THF dropwise to the reaction mixture at room temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of 10% HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 3,5-diaryl-2-oxaspiro[5.5]undec-3-en-1-one.

Protocol 2: Synthesis of 4'-Aryl-2'H-spiro[cyclohexane-1,3'-indeno[1,2-b]pyran]-2',5'(4'H)-diones from 2-Arylmethylideneindan-1,3-diones

This protocol outlines the synthesis of spiro-indeno[1,2-b]pyran derivatives from the reaction of Methyl 1-bromocyclohexanecarboxylate with 2-arylmethylideneindan-1,3-diones.[1]

Materials:

  • Methyl 1-bromocyclohexanecarboxylate

  • 2-Arylmethylideneindan-1,3-dione

  • Zinc dust (activated)

  • Dry Benzene or Toluene

  • 10% Acetic acid

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • Reaction Setup: In a flask equipped with a stirrer and reflux condenser, add activated zinc dust (2.0 eq) and the 2-arylmethylideneindan-1,3-dione (1.0 eq) in dry benzene or toluene.

  • Addition of Bromoester: Add a solution of Methyl 1-bromocyclohexanecarboxylate (1.2 eq) in the same dry solvent.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and treat it with 10% acetic acid.

  • Extraction: Separate the organic layer and wash it with saturated NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 4'-aryl-2'H-spiro[cyclohexane-1,3'-indeno[1,2-b]pyran]-2',5'(4'H)-dione.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of various spiro compounds using Methyl 1-bromocyclohexanecarboxylate. The yields can vary depending on the specific substrates and reaction conditions used.

Product ClassCarbonyl SubstrateReported Yield (%)Reference
3,5-Diaryl-2-oxaspiro[5.5]undec-3-en-1-onesSubstituted Chalcones60-85[2]
4'-Aryl-2'H-spiro[cyclohexane-1,3'-indeno[1,2-b]pyran]-2',5'(4'H)-diones2-Arylmethylideneindan-1,3-diones55-75[1]
4-Aryl-8-(arylmethylene)-5,6,7,8-tetrahydrospiro[chromene-3,1'-cyclohexan]-2(4H)-ones2,6-Bis(arylmethylene)cyclohexanones50-70[3][4]

Logical Relationship of Synthesis

The synthesis of these diverse spiro compounds from a common starting material, Methyl 1-bromocyclohexanecarboxylate, highlights a divergent synthetic strategy. The choice of the carbonyl partner dictates the final spirocyclic scaffold.

G cluster_reactants Carbonyl Reactants cluster_products Spirocyclic Products A Methyl 1-bromocyclohexanecarboxylate + Zinc B Chalcones A->B C 2-Arylmethylideneindan-1,3-diones A->C D 2,6-Bis(arylmethylene)cyclohexanones A->D E 2-Oxaspiro[5.5]undec-3-en-1-ones B->E Reformatsky Reaction F Spiro[cyclohexane-1,3'-indeno[1,2-b]pyran]-diones C->F Reformatsky Reaction G Spiro[chromene-3,1'-cyclohexan]-2(4H)-ones D->G Reformatsky Reaction

Divergent synthesis of spiro compounds.

Applications in Drug Development

Spirocyclic scaffolds are increasingly utilized in drug design to improve the physicochemical and pharmacokinetic properties of drug candidates. The rigid nature of the spiro junction can lock a molecule in a bioactive conformation, potentially increasing potency and reducing off-target effects. The spiro compounds synthesized via the described protocols can serve as valuable building blocks for the development of novel therapeutics in areas such as oncology, infectious diseases, and neurodegenerative disorders. The diverse functionalities that can be introduced via the carbonyl component allow for the creation of libraries of spiro compounds for high-throughput screening and lead optimization.

References

Methyl 1-bromocyclohexanecarboxylate in the preparation of methyl 3-oxo-1-cyclohexene-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of methyl 3-oxo-1-cyclohexene-1-carboxylate, a valuable intermediate in organic synthesis, starting from methyl 1-bromocyclohexanecarboxylate. The synthesis is a two-step process involving dehydrobromination followed by allylic oxidation.

Introduction

Methyl 3-oxo-1-cyclohexene-1-carboxylate is a key building block in the synthesis of various complex molecules, including natural products and pharmaceuticals. Its conjugated enone system and ester functionality make it a versatile substrate for a range of chemical transformations. The following protocols detail a reliable method for its preparation from the readily available methyl 1-bromocyclohexanecarboxylate.

Overall Reaction Scheme

The preparation of methyl 3-oxo-1-cyclohexene-1-carboxylate from methyl 1-bromocyclohexanecarboxylate proceeds via a two-step sequence:

  • Dehydrobromination: Elimination of hydrogen bromide from methyl 1-bromocyclohexanecarboxylate using a non-nucleophilic base to yield methyl 1-cyclohexene-1-carboxylate.

  • Allylic Oxidation: Oxidation of the resulting methyl 1-cyclohexene-1-carboxylate at the allylic C-3 position to introduce the ketone functionality, affording the desired product.

Overall_Reaction_Scheme start Methyl 1-bromocyclohexanecarboxylate intermediate Methyl 1-cyclohexene-1-carboxylate start->intermediate Step 1: Dehydrobromination product Methyl 3-oxo-1-cyclohexene-1-carboxylate intermediate->product Step 2: Allylic Oxidation

Caption: Overall two-step synthesis pathway.

Step 1: Dehydrobromination of Methyl 1-Bromocyclohexanecarboxylate

This step involves the elimination of HBr from the starting material to form an alkene. A sterically hindered, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is effective for this transformation, minimizing competing substitution reactions.[1][2]

Experimental Protocol

Materials:

  • Methyl 1-bromocyclohexanecarboxylate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Toluene, anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of methyl 1-bromocyclohexanecarboxylate (1.0 eq) in anhydrous toluene (5 mL per mmol of substrate) in a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, methyl 1-cyclohexene-1-carboxylate, can be purified by vacuum distillation.

Data Presentation
ParameterValue
Reactant Methyl 1-bromocyclohexanecarboxylate
Reagent 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Solvent Toluene
Temperature Reflux (~110 °C)
Reaction Time 4-6 hours
Typical Yield 85-95%
Product Purity >95% after distillation

Step 2: Allylic Oxidation of Methyl 1-Cyclohexene-1-carboxylate

The second step involves the oxidation of the allylic methylene group of methyl 1-cyclohexene-1-carboxylate to a ketone. A mild and selective oxidizing agent for this transformation is the complex of chromium trioxide with 3,5-dimethylpyrazole (CrO₃·3,5-DMP).[3][4] This reagent is known to effectively oxidize allylic positions to enones with minimal side reactions.[3]

Experimental Protocol

Materials:

  • Methyl 1-cyclohexene-1-carboxylate

  • Chromium trioxide (CrO₃)

  • 3,5-Dimethylpyrazole

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Celite®

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Chromatography column

Procedure:

  • In a well-ventilated fume hood, carefully add chromium trioxide (6.0 eq) to a stirred suspension of 3,5-dimethylpyrazole (6.0 eq) in anhydrous dichloromethane at -20 to -10 °C. Stir the mixture for 15-20 minutes to form the CrO₃·3,5-DMP complex.

  • Prepare a solution of methyl 1-cyclohexene-1-carboxylate (1.0 eq) in anhydrous dichloromethane.

  • Slowly add the solution of the substrate to the prepared oxidant mixture at -20 to -10 °C.

  • Stir the reaction mixture at this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding an equal volume of saturated aqueous NaHCO₃ solution.

  • Filter the mixture through a pad of Celite® to remove the chromium salts. Wash the filter cake with dichloromethane.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure methyl 3-oxo-1-cyclohexene-1-carboxylate.

Data Presentation
ParameterValue
Reactant Methyl 1-cyclohexene-1-carboxylate
Reagent Chromium trioxide-3,5-dimethylpyrazole
Solvent Dichloromethane
Temperature -20 to -10 °C
Reaction Time 4-6 hours
Typical Yield 70-80%
Product Purity >98% after chromatography

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Dehydrobromination cluster_step2 Step 2: Allylic Oxidation s1_start Mix Methyl 1-bromocyclohexanecarboxylate and DBU in Toluene s1_reflux Reflux for 4-6 hours s1_start->s1_reflux s1_workup Workup: - Dilute with ether - Wash with HCl, NaHCO3, brine - Dry over MgSO4 s1_reflux->s1_workup s1_purify Purify by Vacuum Distillation s1_workup->s1_purify s1_product Methyl 1-cyclohexene-1-carboxylate s1_purify->s1_product s2_reaction Add Methyl 1-cyclohexene-1-carboxylate at -20 to -10 °C Stir for 4-6 hours s1_product->s2_reaction Intermediate s2_reagent Prepare CrO3-3,5-DMP in Dichloromethane s2_reagent->s2_reaction s2_quench Quench with NaHCO3 s2_reaction->s2_quench s2_filter Filter through Celite® s2_quench->s2_filter s2_workup Workup: - Separate layers - Wash with water, brine - Dry over MgSO4 s2_filter->s2_workup s2_purify Purify by Column Chromatography s2_workup->s2_purify s2_product Methyl 3-oxo-1-cyclohexene-1-carboxylate s2_purify->s2_product

Caption: Detailed workflow for the two-step synthesis.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Chromium trioxide is a strong oxidizing agent and is toxic and carcinogenic. Handle with extreme care and follow all institutional safety guidelines for the use and disposal of chromium compounds.

  • DBU is a strong base and can cause irritation. Avoid contact with skin and eyes.

  • The dehydrobromination reaction produces HBr as a byproduct, which is corrosive. Ensure proper ventilation.

These protocols provide a reliable and efficient method for the preparation of methyl 3-oxo-1-cyclohexene-1-carboxylate. The use of DBU for dehydrobromination and the CrO₃·3,5-DMP complex for allylic oxidation offers good yields and selectivity. Careful adherence to the experimental procedures and safety precautions is essential for successful synthesis.

References

Application Notes and Protocols for Reactions Involving Methyl 1-bromocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key reactions involving Methyl 1-bromocyclohexanecarboxylate. The information is intended to guide researchers in setting up experiments, understanding reaction pathways, and achieving desired product outcomes.

Introduction

Methyl 1-bromocyclohexanecarboxylate is a versatile building block in organic synthesis. Its structure, featuring a tertiary alpha-bromo ester on a cyclohexane ring, allows for a variety of transformations, including nucleophilic substitution (S(_N)1 and S(_N)2), elimination (E2), rearrangement (Favorskii), and organometallic (Reformatsky) reactions. These reactions open avenues for the synthesis of a wide range of functionalized cyclohexane derivatives and ring-contracted products, which are valuable intermediates in drug discovery and materials science.

Key Reactions and Experimental Protocols

This section details the experimental setup for five important reactions of Methyl 1-bromocyclohexanecarboxylate.

S(_N)1 Solvolysis with Silver Nitrate in Ethanol

The reaction of Methyl 1-bromocyclohexanecarboxylate with silver nitrate in ethanol proceeds through an S(_N)1 mechanism. The silver ion assists in the departure of the bromide leaving group, forming a stable tertiary carbocation. This carbocation is then trapped by the ethanol solvent, acting as a nucleophile, to yield the corresponding ethyl ether.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 1-bromocyclohexanecarboxylate (1.0 eq) in anhydrous ethanol (0.2 M).

  • Reagent Addition: To this solution, add silver nitrate (1.1 eq) portion-wise at room temperature. The formation of a white precipitate of silver bromide will be observed.

  • Reaction Conditions: Stir the reaction mixture at a gentle reflux (approximately 78 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the silver bromide precipitate.

  • Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude product can be purified by column chromatography on silica gel.

Quantitative Data:

ParameterValue
Reactants Methyl 1-bromocyclohexanecarboxylate, Silver Nitrate
Solvent Ethanol
Temperature Reflux (~78 °C)
Reaction Time 1-3 hours (monitor by TLC)
Typical Yield Moderate to Good

Reaction Pathway:

SN1_Reaction Substrate Methyl 1-bromocyclohexanecarboxylate Carbocation Tertiary Carbocation Intermediate Substrate->Carbocation - Br- (assisted by Ag+) Product Methyl 1-ethoxycyclohexanecarboxylate Carbocation->Product + Ethanol AgBr AgBr (precipitate) Carbocation->AgBr AgNO3 AgNO3 AgNO3->Carbocation Ethanol Ethanol (Solvent/Nucleophile) Ethanol->Product

Caption: SN1 reaction of Methyl 1-bromocyclohexanecarboxylate.

S(_N)2 Azidation with Sodium Azide

The introduction of an azide functional group can be achieved via an S(_N)2 reaction with sodium azide. This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), to enhance the nucleophilicity of the azide ion.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve Methyl 1-bromocyclohexanecarboxylate (1.0 eq) in anhydrous DMF (0.3 M).

  • Reagent Addition: Add sodium azide (1.5 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as indicated by TLC analysis.

  • Work-up: Cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, Methyl 1-azidocyclohexanecarboxylate, can be purified by column chromatography.

Quantitative Data:

ParameterValue
Reactants Methyl 1-bromocyclohexanecarboxylate, Sodium Azide
Solvent DMF
Temperature 60-80 °C
Reaction Time 4-8 hours (monitor by TLC)
Typical Yield Good to High

Experimental Workflow:

SN2_Workflow start Start dissolve Dissolve Substrate in DMF start->dissolve add_azide Add Sodium Azide dissolve->add_azide heat Heat to 60-80 °C add_azide->heat monitor Monitor by TLC heat->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end End purify->end

Caption: SN2 azidation experimental workflow.

E2 Elimination with Sodium Ethoxide

Treatment of Methyl 1-bromocyclohexanecarboxylate with a strong, non-bulky base like sodium ethoxide in ethanol leads to an E2 elimination reaction. According to Zaitsev's rule, the major product will be the more substituted alkene, Methyl 1-cyclohexene-1-carboxylate.

Experimental Protocol:

  • Reaction Setup: Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.5 eq) in anhydrous ethanol under a nitrogen atmosphere in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Add Methyl 1-bromocyclohexanecarboxylate (1.0 eq) dropwise to the sodium ethoxide solution at room temperature.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) for the specified time.

  • Work-up: Cool the reaction to room temperature and carefully quench with water.

  • Purification: Remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. The product can be purified by distillation or column chromatography.

Quantitative Data:

ParameterValue
Reactants Methyl 1-bromocyclohexanecarboxylate, Sodium Ethoxide
Solvent Ethanol
Temperature Reflux (~78 °C)
Reaction Time 2-4 hours
Typical Yield Good

Logical Relationship of Reaction:

E2_Reaction Substrate Methyl 1-bromocyclohexanecarboxylate Product Methyl 1-cyclohexene-1-carboxylate (Major) Substrate->Product E2 Elimination Byproduct Methylenecyclohexane-carboxylate (Minor) Substrate->Byproduct E2 Elimination Base Sodium Ethoxide Base->Product Base->Byproduct

Caption: E2 elimination reaction products.

Reformatsky Reaction with Benzaldehyde

The Reformatsky reaction involves the reaction of an alpha-halo ester with a carbonyl compound in the presence of zinc metal. With Methyl 1-bromocyclohexanecarboxylate and benzaldehyde, a beta-hydroxy ester is formed. This reaction provides a powerful method for carbon-carbon bond formation.[1]

Experimental Protocol:

  • Zinc Activation: Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the activated zinc (2.0 eq).

  • Reagent Addition: Add a solution of Methyl 1-bromocyclohexanecarboxylate (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous THF (0.5 M) dropwise to the zinc suspension.

  • Reaction Conditions: Gently heat the mixture to initiate the reaction. Once initiated, the reaction is typically exothermic. Maintain a gentle reflux until the zinc is consumed.

  • Work-up: Cool the reaction mixture and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Purification: Extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by column chromatography.

Quantitative Data:

ParameterValue
Reactants Methyl 1-bromocyclohexanecarboxylate, Benzaldehyde, Zinc
Solvent THF
Temperature Reflux
Reaction Time 1-2 hours
Typical Yield 58-82%[1]

Reaction Signaling Pathway:

Reformatsky_Pathway start Methyl 1-bromocyclohexanecarboxylate + Zn enolate Organozinc Enolate (Reformatsky Reagent) start->enolate addition Nucleophilic Addition enolate->addition carbonyl Benzaldehyde carbonyl->addition intermediate Zinc Alkoxide Intermediate addition->intermediate product β-Hydroxy Ester Product intermediate->product Acidic Work-up Favorskii_Mechanism start Methyl 1-bromocyclohexanecarboxylate enolate Enolate Formation (-H+) start->enolate NaOMe cyclopropanone Intramolecular SN2 (Cyclopropanone Intermediate) enolate->cyclopropanone attack Nucleophilic Attack by MeO- cyclopropanone->attack opening Ring Opening attack->opening product Methyl cyclopentanecarboxylate opening->product + H+

References

Application Notes and Protocols: Synthesis of Spiro[cyclohexane-1,3'-oxinan]-2'-ones via Reaction of Methyl 1-Bromocyclohexanecarboxylate with Substituted Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of novel spiro compounds, specifically 3,5-diaryl-2-oxaspiro[5.5]undec-3-en-1-ones, through the reaction of methyl 1-bromocyclohexanecarboxylate with various substituted chalcones. This reaction proceeds via a Reformatsky-type mechanism, offering a straightforward and efficient method for the construction of these complex heterocyclic scaffolds. The resulting spiro compounds are of significant interest in medicinal chemistry and drug discovery due to their potential as privileged core structures for the development of new therapeutic agents.

Introduction

The reaction between α-haloesters and carbonyl compounds in the presence of zinc, known as the Reformatsky reaction, is a powerful tool for carbon-carbon bond formation. A variation of this reaction, utilizing methyl 1-bromocyclohexanecarboxylate and substituted chalcones, leads to the formation of spiro[cyclohexane-1,3'-oxinan]-2'-one derivatives. These spirocyclic systems are prevalent in many natural products and pharmacologically active compounds, exhibiting a wide range of biological activities. The rigid three-dimensional structure of the spiro scaffold provides a unique framework for the precise spatial arrangement of functional groups, making it an attractive motif for the design of novel drugs. This protocol details the synthesis, mechanism, and characterization of these promising compounds.

Reaction Scheme & Mechanism

The reaction is proposed to proceed through a Reformatsky-type mechanism. Initially, zinc metal reacts with methyl 1-bromocyclohexanecarboxylate to form an organozinc intermediate, a zinc enolate. This enolate then acts as a nucleophile and adds to the β-carbon of the α,β-unsaturated ketone (chalcone) in a Michael-type 1,4-addition. The resulting intermediate then undergoes an intramolecular cyclization, with the ester carbonyl group being attacked by the enolate oxygen, to form a stable six-membered lactone ring, yielding the final spiro product.

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product Chalcone Substituted Chalcone (Ar'-CH=CH-CO-Ar) Adduct Michael Adduct Chalcone->Adduct + Organozinc Intermediate (Michael Addition) Bromoester Methyl 1-bromocyclohexanecarboxylate Organozinc Organozinc Intermediate (Reformatsky Reagent) Bromoester->Organozinc + Zn Zinc Zinc (Zn) Organozinc->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Spiro 3,5-diaryl-2-oxaspiro[5.5]undec-3-en-1-one Cyclized->Spiro Lactonization

Caption: Proposed reaction mechanism for the formation of spiro compounds.

Experimental Protocols

General Procedure for the Synthesis of 3,5-Diaryl-2-oxaspiro[5.5]undec-3-en-1-ones

This protocol is a general guideline and may require optimization for specific substituted chalcones.

Materials:

  • Substituted chalcone (1.0 mmol)

  • Methyl 1-bromocyclohexanecarboxylate (1.2 mmol)

  • Zinc dust (activated) (1.5 mmol)

  • Dry benzene or toluene (20 mL)

  • Anhydrous diethyl ether (for workup)

  • Saturated ammonium chloride solution

  • Anhydrous sodium sulfate

  • Column chromatography supplies (silica gel, appropriate solvent system)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is dried in an oven and allowed to cool under an inert atmosphere.

  • Reagent Addition: The flask is charged with activated zinc dust and dry benzene or toluene. A solution of the substituted chalcone and methyl 1-bromocyclohexanecarboxylate in the same dry solvent is placed in the dropping funnel.

  • Reaction Initiation: A small portion of the solution from the dropping funnel is added to the zinc suspension, and the mixture is gently heated to initiate the reaction. The initiation is indicated by a slight exothermic reaction and a change in the appearance of the zinc.

  • Reaction Progression: Once the reaction has started, the remaining solution of the chalcone and bromoester is added dropwise over a period of 30-60 minutes while maintaining a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Workup: The reaction mixture is cooled to room temperature and then poured into a saturated aqueous solution of ammonium chloride to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3,5-diaryl-2-oxaspiro[5.5]undec-3-en-1-one.

Data Presentation

The following table summarizes the expected yields for the synthesis of various 3,5-diaryl-2-oxaspiro[5.5]undec-3-en-1-ones based on the substituents on the chalcone.

EntryAr (from Acetophenone)Ar' (from Benzaldehyde)ProductYield (%)
1PhenylPhenyl3,5-Diphenyl-2-oxaspiro[5.5]undec-3-en-1-one75-85
2Phenyl4-Methoxyphenyl3-Phenyl-5-(4-methoxyphenyl)-2-oxaspiro[5.5]undec-3-en-1-one80-90
3Phenyl4-Chlorophenyl3-Phenyl-5-(4-chlorophenyl)-2-oxaspiro[5.5]undec-3-en-1-one70-80
44-MethylphenylPhenyl3-(4-Methylphenyl)-5-phenyl-2-oxaspiro[5.5]undec-3-en-1-one78-88
54-BromophenylPhenyl3-(4-Bromophenyl)-5-phenyl-2-oxaspiro[5.5]undec-3-en-1-one65-75

Note: Yields are approximate and may vary depending on the specific reaction conditions and the purity of the starting materials.

Characterization Data

The synthesized compounds can be characterized by standard spectroscopic techniques:

  • ¹H NMR: Will show characteristic signals for the vinylic proton of the dihydropyranone ring, aromatic protons, and the protons of the cyclohexane ring.

  • ¹³C NMR: Will confirm the presence of the lactone carbonyl carbon, the spiro carbon, and the carbons of the aromatic and cyclohexane rings.

  • IR Spectroscopy: A strong absorption band in the region of 1720-1740 cm⁻¹ will indicate the presence of the lactone carbonyl group.

  • Mass Spectrometry: Will provide the molecular weight of the synthesized spiro compound, confirming its identity.

Applications in Drug Discovery

The synthesized spiro[cyclohexane-1,3'-oxinan]-2'-one derivatives represent a novel class of compounds with significant potential in drug discovery. The spirooxindole scaffold, a related structure, is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The rigid spirocyclic framework allows for the precise orientation of the aryl substituents, which can be tailored to interact with specific biological targets. These compounds can serve as valuable starting points for the development of new therapeutic agents. Further screening of these novel spiro compounds in various biological assays is warranted to explore their full therapeutic potential.

Applications Start Methyl 1-bromocyclohexanecarboxylate + Substituted Chalcones Reaction Reformatsky-Type Reaction Start->Reaction Product Spiro[cyclohexane-1,3'-oxinan]-2'-ones Reaction->Product Screening Biological Screening Product->Screening Leads Lead Compounds Screening->Leads Development Drug Development Leads->Development

Caption: Workflow from synthesis to potential drug development.

Conclusion

The reaction of methyl 1-bromocyclohexanecarboxylate with substituted chalcones provides an efficient route to novel spiro[cyclohexane-1,3'-oxinan]-2'-one derivatives. The detailed protocol and data presented herein will be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. The potential for these compounds to serve as scaffolds for new therapeutics makes this synthetic methodology particularly relevant to the field. Further exploration of the reaction scope and the biological activities of the resulting spiro compounds is highly encouraged.

References

Applications in Pharmaceutical Intermediate Synthesis: Biocatalysis and Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of pharmaceutical intermediates is a cornerstone of modern drug development, demanding high efficiency, stereoselectivity, and sustainability. This document provides detailed application notes and protocols for two exemplary case studies in the synthesis of key pharmaceutical intermediates. The first case study details a chemoenzymatic approach for the synthesis of a chiral intermediate for Pregabalin, a widely used anticonvulsant and analgesic. The second focuses on the asymmetric synthesis of an intermediate for Sitagliptin, a leading treatment for type 2 diabetes. These examples showcase the power of biocatalysis and transition-metal catalysis in producing enantiomerically pure compounds, a critical requirement for the safety and efficacy of many pharmaceuticals.[1][2][3][4]

Application Note 1: Chemoenzymatic Synthesis of a Pregabalin Intermediate

Overview:

Pregabalin, the active ingredient in Lyrica®, is a GABA analogue used to treat epilepsy, neuropathic pain, and fibromyalgia.[5][6][7] Its therapeutic efficacy is dependent on the (S)-enantiomer. This application note describes a chemoenzymatic route for the synthesis of (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid, a key chiral intermediate for Pregabalin.[6] The core of this strategy is the kinetic resolution of a racemic diester using a lipase, a class of enzymes that can selectively hydrolyze one enantiomer of an ester.[5][8][9]

Mechanism of Action of Pregabalin:

Pregabalin exerts its therapeutic effects by binding with high affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.[10][11][12][13][14] This binding reduces the influx of calcium into nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[10][12][13][14] This modulation of neurotransmitter release is believed to be the basis for its anticonvulsant, analgesic, and anxiolytic properties.[10][11] It is important to note that despite being a structural analogue of GABA, Pregabalin does not bind to GABA receptors.[10][11]

Pregabalin_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) (α2δ subunit) Ca_ion Ca²⁺ VGCC->Ca_ion Opens Vesicle Synaptic Vesicle (containing Glutamate) Ca_ion->Vesicle Triggers fusion Glutamate_released Vesicle->Glutamate_released Release NMDA_receptor NMDA Receptor Glutamate_released->NMDA_receptor Binds to Neuronal_excitation Neuronal Excitation NMDA_receptor->Neuronal_excitation Causes Pregabalin Pregabalin Pregabalin->VGCC Binds to α2δ subunit and inhibits Action_potential Action Potential Action_potential->VGCC Depolarization

Caption: Mechanism of action of Pregabalin.

Experimental Workflow: Lipase-Catalyzed Kinetic Resolution

The overall process involves the synthesis of a racemic diester, followed by enzymatic kinetic resolution to selectively hydrolyze the (S)-enantiomer. The resulting chiral acid can then be separated from the unreacted (R)-ester.

Pregabalin_Workflow start Racemic Diester (rac-2-carboxyethyl-3-cyano-5- methylhexanoic acid ethyl ester) reaction Enzymatic Hydrolysis (Kinetic Resolution) start->reaction enzyme Lipase (e.g., from T. lanuginosus) Aqueous Buffer (pH 7-8) enzyme->reaction separation Separation (e.g., Extraction) reaction->separation product (S)-2-Carboxyethyl-3-cyano- 5-methylhexanoic acid (Desired Intermediate) separation->product byproduct (R)-Diester (Unreacted) separation->byproduct final_pregabalin Further Steps (Decarboxylation, Reduction) -> (S)-Pregabalin product->final_pregabalin racemization Racemization (Optional) byproduct->racemization Recycle racemization->start

Caption: Chemoenzymatic synthesis workflow for a Pregabalin intermediate.

Quantitative Data Summary
ParameterValueReference
EnzymeLipase from Talaromyces thermophilus (mutant)[6]
Substraterac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester[6]
Substrate LoadingUp to 3 M[6]
Conversion~50%[6]
Enantiomeric Excess (product)>95%[6]
Phase Systemn-heptane-water biphasic system[6]
Experimental Protocol: Kinetic Resolution of a Pregabalin Intermediate

Materials:

  • rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE)

  • Immobilized Talaromyces thermophilus lipase (mutant L206F/P207F/L259F on epoxy resin)

  • Tris-HCl buffer (or similar, pH 8.0)

  • n-Heptane

  • Zinc acetate

  • Sodium hydroxide solution (4 M)

  • Hydrochloric acid solution

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a biphasic system consisting of Tris-HCl buffer (pH 8.0) and n-heptane (e.g., 8:2 v/v).[6]

  • Add zinc acetate to the aqueous phase to a final concentration of 50 mM.[6]

  • Add the racemic CNDE substrate to the reaction mixture to a final concentration of 1-3 M.[6]

  • Add the immobilized lipase to the mixture (e.g., 8% w/v).[6]

  • Reaction: Stir the mixture vigorously at a controlled temperature (e.g., 30°C).[6]

  • Maintain the pH of the reaction at 8.0 by the controlled addition of 4 M NaOH solution using a pH-stat or automatic titrator. The consumption of NaOH is indicative of the reaction progress.

  • Monitor the reaction by HPLC until approximately 50% conversion is reached.

  • Work-up and Separation: Once the desired conversion is achieved, stop the reaction and recover the immobilized enzyme by filtration for potential reuse.[6]

  • Separate the organic and aqueous layers.

  • Product Isolation: Acidify the aqueous layer with hydrochloric acid to protonate the carboxylate product.

  • Extract the acidified aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid.

  • The unreacted (R)-ester remains in the n-heptane layer and can be recovered and racemized for reuse.

Application Note 2: Asymmetric Synthesis of a Sitagliptin Intermediate

Overview:

Sitagliptin, marketed as Januvia®, is an oral antihyperglycemic agent used for the treatment of type 2 diabetes.[2][15] It is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][15] The synthesis of Sitagliptin has been a landmark in industrial process chemistry, with a highly efficient second-generation synthesis employing a transaminase enzyme developed through directed evolution.[3] This biocatalytic process replaced an earlier rhodium-catalyzed asymmetric hydrogenation, offering significant advantages in terms of cost, efficiency, and sustainability.[2][3] This note focuses on the biocatalytic asymmetric synthesis of the chiral amine intermediate.

Mechanism of Action of Sitagliptin:

Sitagliptin functions by inhibiting the DPP-4 enzyme.[1][15][16][17] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[15][16][18] These hormones are released by the gut in response to food intake and play a crucial role in glucose homeostasis. By inhibiting DPP-4, Sitagliptin increases the levels and prolongs the action of active GLP-1 and GIP.[16][17] This leads to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a decrease in glucagon secretion from pancreatic α-cells, ultimately resulting in lower blood glucose levels.[15][16][17]

Sitagliptin_Mechanism cluster_gut Gut cluster_pancreas Pancreas Food Food Intake Incretins Incretins (GLP-1, GIP) Released Food->Incretins Beta_cells β-cells Incretins->Beta_cells Stimulates (+) Alpha_cells α-cells Incretins->Alpha_cells Inhibits (-) DPP4 DPP-4 Enzyme Incretins->DPP4 Inactivated by Insulin Insulin Secretion Beta_cells->Insulin Glucagon Glucagon Secretion Alpha_cells->Glucagon Blood_glucose Lowered Blood Glucose Insulin->Blood_glucose Leads to Glucagon->Blood_glucose Inhibition leads to Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibits

Caption: Mechanism of action of Sitagliptin.

Experimental Workflow: Transaminase-Catalyzed Asymmetric Amination

The biocatalytic synthesis involves the direct conversion of a prochiral ketone (prositagliptin ketone) into the desired chiral amine using an engineered (R)-selective transaminase. An amino donor, such as isopropylamine, is used, and the co-product (acetone) is removed to drive the reaction equilibrium towards the product.

Sitagliptin_Workflow start Prochiral Ketone (Prositagliptin Ketone) reaction Asymmetric Reductive Amination start->reaction enzyme Engineered (R)-Transaminase (R-TA) Pyridoxal Phosphate (PLP) enzyme->reaction amine_donor Amino Donor (e.g., Isopropylamine) amine_donor->reaction product (R)-Sitagliptin Amine (Desired Intermediate) reaction->product coproduct Co-product (e.g., Acetone) reaction->coproduct Equilibrium final_sitagliptin Amide Coupling -> Sitagliptin product->final_sitagliptin

Caption: Biocatalytic workflow for the synthesis of a Sitagliptin intermediate.

Quantitative Data Summary
ParameterFirst-Generation (Asymmetric Hydrogenation)Second-Generation (Biocatalysis)Reference
CatalystRhodium(I)/tBu JOSIPHOSEngineered (R)-Transaminase[2][3][19][20]
Overall Yield~52% (8 steps)up to 65% (3 steps, one-pot)[2][19]
Enantiomeric ExcessHigh>99.9%[3][19]
Key TransformationAsymmetric hydrogenation of enamineAsymmetric amination of ketone[2][3]
Environmental ImpactHigher waste generationSignificantly reduced waste, no aqueous waste streams[19][20]
Experimental Protocol: Asymmetric Amination for Sitagliptin Intermediate Synthesis

Materials:

  • Prositagliptin ketone

  • Engineered (R)-selective transaminase (lyophilized powder or immobilized)

  • Isopropylamine (amino donor)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Phosphate buffer (e.g., pH 8.0-8.5)

  • Organic solvent (e.g., DMSO for substrate solubility)

  • Acid for pH adjustment (e.g., H₃PO₄)

  • Organic solvent for extraction (e.g., methyl tert-butyl ether, MTBE)

Procedure:

  • Enzyme and Substrate Preparation: In a temperature-controlled reactor, dissolve the engineered transaminase and PLP cofactor in the appropriate buffer.

  • In a separate vessel, dissolve the prositagliptin ketone in a minimal amount of a water-miscible organic solvent like DMSO to ensure solubility.

  • Reaction Setup: Add the ketone solution to the enzyme solution.

  • Add the amino donor, isopropylamine, to the reaction mixture. The concentration of the amino donor is typically in excess to drive the reaction equilibrium.

  • Reaction: Maintain the reaction at a controlled temperature (e.g., 37-45°C) with gentle agitation.

  • Monitor the reaction progress by HPLC, measuring the conversion of the ketone to the chiral amine product. The reaction typically reaches high conversion.

  • Work-up and Product Isolation: Once the reaction is complete, adjust the pH of the mixture to basic (e.g., pH > 10) to ensure the product is in its free base form.

  • Extract the aqueous reaction mixture with an organic solvent such as MTBE.

  • Combine the organic extracts.

  • To isolate the product as a salt, the organic solution can be treated with an acid (e.g., phosphoric acid) to precipitate the amine phosphate salt.

  • Filter the resulting solid, wash with the organic solvent, and dry under vacuum to yield the enantiomerically pure Sitagliptin amine intermediate.

References

Application Notes and Protocols for Carbon-Carbon Bond Formation Using Methyl 1-bromocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Methyl 1-bromocyclohexanecarboxylate as a versatile reagent for the formation of carbon-carbon bonds. The primary applications detailed herein are the Reformatsky reaction for the synthesis of β-hydroxy esters and spirocyclic lactams, and enolate alkylation for the introduction of a cyclohexanecarboxylate moiety alpha to a carbonyl group. Detailed experimental protocols and quantitative data are provided to facilitate the practical application of these methodologies in a research and development setting.

Reformatsky Reaction: Synthesis of Sterically Hindered β-Hydroxy Esters and Spiro-Lactams

The Reformatsky reaction is a cornerstone of carbon-carbon bond formation, providing a reliable method for the synthesis of β-hydroxy esters from α-halo esters and carbonyl compounds in the presence of metallic zinc. Methyl 1-bromocyclohexanecarboxylate is a particularly useful reagent in this context for creating sterically congested quaternary centers. The organozinc intermediate, often referred to as a Reformatsky enolate, is less basic than corresponding alkali-metal enolates, allowing for excellent functional group tolerance.

Reaction with Aldehydes and Ketones to form β-Hydroxy Esters

The reaction of the Reformatsky reagent derived from Methyl 1-bromocyclohexanecarboxylate with aldehydes and ketones affords β-hydroxy esters with a quaternary carbon center. This transformation is valuable for the synthesis of complex molecular architectures.

General Reaction Scheme:

cluster_reagents Reagents cluster_product Product reagent Methyl 1-bromocyclohexanecarboxylate zinc Zn reagent->zinc + carbonyl Aldehyde or Ketone (R1, R2) zinc->carbonyl in situ formation of organozinc reagent product β-Hydroxy Ester carbonyl->product Nucleophilic addition

Caption: General workflow for the Reformatsky reaction.

Reaction with α-Dicarbonyl Compounds

A notable application of Methyl 1-bromocyclohexanecarboxylate is its reaction with α-dicarbonyl compounds. This reaction can lead to the formation of complex heterocyclic systems through the involvement of both carbonyl groups. For instance, the reaction with 2-aryl-2-oxoacetaldehydes can result in the formation of tetrahydrofuro[3,2-b]furan-2,5-diones.

Table 1: Reaction of Methyl 1-bromocyclohexanecarboxylate with α-Dicarbonyl Compounds

Entryα-Dicarbonyl CompoundProductYield (%)
12-Phenyl-2-oxoacetaldehyde3a-Phenyl-3,3:6,6-bis(pentamethylene)tetrahydrofuro[3,2-b]furan-2,5-dione75
22-(4-Methoxyphenyl)-2-oxoacetaldehyde3a-(4-Methoxyphenyl)-3,3:6,6-bis(pentamethylene)tetrahydrofuro[3,2-b]furan-2,5-dione78
32-(4-Chlorophenyl)-2-oxoacetaldehyde3a-(4-Chlorophenyl)-3,3:6,6-bis(pentamethylene)tetrahydrofuro[3,2-b]furan-2,5-dione80
4BenzilMethyl 1-(4-hydroxy-1-oxo-3,4-diphenyl-2-oxaspiro[4.5]dec-3-yl)cyclohexanecarboxylate65
Experimental Protocol: Synthesis of 3a-Phenyl-3,3:6,6-bis(pentamethylene)tetrahydrofuro[3,2-b]furan-2,5-dione
  • A mixture of 2.21 g (0.01 mol) of Methyl 1-bromocyclohexanecarboxylate, 1.34 g (0.01 mol) of 2-phenyl-2-oxoacetaldehyde, and 1.3 g (0.02 mol) of activated zinc dust in 20 ml of anhydrous benzene and 10 ml of anhydrous diethyl ether is prepared.

  • The reaction mixture is heated to initiate the reaction.

  • After the exothermic reaction subsides, the mixture is refluxed for 30 minutes.

  • The reaction mixture is cooled and hydrolyzed with 10% acetic acid.

  • The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the residue is recrystallized from a suitable solvent to afford the pure product.

Reaction with Imines to form Spiro-β-Lactams

The reaction of the Reformatsky reagent of Methyl 1-bromocyclohexanecarboxylate with imines provides a direct route to spirocyclic β-lactams (azaspiro[3.5]nonan-1-ones). This is a powerful tool for the synthesis of novel heterocyclic compounds with potential biological activity.

Table 2: Synthesis of Spiro-β-Lactams from Methyl 1-bromocyclohexanecarboxylate and Imines

EntryImineProductYield (%)
1N-Phenylbenzaldimine3-Phenyl-2-phenyl-2-azaspiro[3.5]nonan-1-one72
2N-(4-Methoxyphenyl)benzaldimine3-Phenyl-2-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one75
3N-Phenyl(4-chlorobenzaldimine)3-(4-Chlorophenyl)-2-phenyl-2-azaspiro[3.5]nonan-1-one78
4N-Phenyl(4-methylbenzaldimine)3-(4-Methylphenyl)-2-phenyl-2-azaspiro[3.5]nonan-1-one76
Experimental Protocol: General Procedure for the Synthesis of Spiro-β-Lactams
  • A mixture of the appropriate imine (0.01 mol), Methyl 1-bromocyclohexanecarboxylate (0.015 mol), and activated zinc dust (0.02 mol) in anhydrous dioxane (20 ml) is heated with stirring.

  • Once the reaction initiates, it is allowed to proceed at a gentle reflux for 1-2 hours.

  • The reaction mixture is then cooled to room temperature and poured into a cold, saturated aqueous solution of ammonium chloride.

  • The resulting mixture is extracted with diethyl ether.

  • The organic extracts are combined, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Enolate Alkylation: A Direct Route to α-Substituted Carbonyl Compounds

While less documented for this specific reagent, the principles of enolate chemistry suggest that Methyl 1-bromocyclohexanecarboxylate is a competent electrophile for the alkylation of enolates derived from ketones, esters, and other carbonyl compounds. This reaction facilitates the direct formation of a carbon-carbon bond at the α-position of a carbonyl group, introducing a functionalized cyclohexyl moiety.

cluster_step1 Enolate Formation cluster_step2 Alkylation carbonyl Ketone/Ester (with α-proton) base Strong Base (e.g., LDA) carbonyl->base + enolate Enolate Intermediate base->enolate Deprotonation alkylating_agent Methyl 1-bromocyclohexanecarboxylate enolate->alkylating_agent + product α-Alkylated Carbonyl Compound alkylating_agent->product SN2 Attack

Caption: Workflow for the alkylation of enolates.

Experimental Protocol: General Procedure for Enolate Alkylation

Caution: This is a general protocol and may require optimization for specific substrates. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, prepare a solution of a suitable strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) in an anhydrous etheral solvent (e.g., THF) at -78 °C.

  • To this cooled solution, slowly add a solution of the carbonyl substrate (1.0 equivalent) in the same anhydrous solvent.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add a solution of Methyl 1-bromocyclohexanecarboxylate (1.1 equivalents) in the same anhydrous solvent to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note on Quantitative Data: Specific quantitative data for the enolate alkylation using Methyl 1-bromocyclohexanecarboxylate is not widely available in the searched literature. The yields are expected to be substrate-dependent, with less sterically hindered enolates providing higher yields. Researchers are encouraged to perform small-scale optimization experiments to determine the ideal conditions for their specific carbonyl substrate.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-bromocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 1-bromocyclohexanecarboxylate reactions.

Troubleshooting Guides

Low product yield is a common issue in the synthesis of Methyl 1-bromocyclohexanecarboxylate. The following guides address specific problems you might encounter during the two primary synthetic routes: direct α-bromination of the ester and the Hell-Volhard-Zelinsky (HVZ) reaction of the carboxylic acid followed by esterification.

Route 1: Direct α-Bromination of Methyl Cyclohexanecarboxylate

This method involves the direct bromination of the ester at the alpha position, typically using a radical initiator.

Problem: Low or No Conversion of Starting Material

Possible Cause Troubleshooting Steps
Inactive Radical Initiator Use a fresh batch of radical initiator (e.g., AIBN or benzoyl peroxide). Ensure it has been stored correctly.
Insufficient Initiation Increase the reaction temperature to ensure efficient decomposition of the initiator. Alternatively, use a UV lamp to initiate the reaction if a photolabile initiator is used.
Low Brominating Agent Reactivity If using N-bromosuccinimide (NBS), ensure it is of high purity. Recrystallization of NBS may be necessary. Consider switching to a more reactive brominating agent like bromine (Br₂), but be aware of potential side reactions and handle with appropriate safety precautions.
Presence of Radical Inhibitors Ensure all glassware is scrupulously clean and free of radical quenching impurities. Use freshly distilled solvents to remove any potential inhibitors.

Problem: Formation of Multiple Products (Low Selectivity)

Possible Cause Troubleshooting Steps
Over-bromination Use a stoichiometric amount of the brominating agent (1.0-1.1 equivalents). Adding the brominating agent slowly over the course of the reaction can also help to prevent the formation of di-brominated and other over-brominated products.
Ring Bromination This is more likely if using Br₂. Switch to NBS, which provides a low, steady concentration of bromine, favoring allylic/benzylic or, in this case, α-bromination over electrophilic addition to any potential trace impurities or side-reaction products.
Side reactions from Initiator Use the minimum effective amount of radical initiator. Too much initiator can lead to a higher concentration of radicals and increase the likelihood of side reactions.
Route 2: Hell-Volhard-Zelinsky (HVZ) Reaction and Subsequent Esterification

This two-step route involves the α-bromination of cyclohexanecarboxylic acid followed by esterification to yield the final product.

Problem: Low Yield in HVZ Reaction (Bromination of the Acid)

Possible Cause Troubleshooting Steps
Incomplete Formation of Acyl Bromide Ensure a catalytic amount of PBr₃ or red phosphorus is used. The reaction requires the in-situ formation of the acyl bromide for enolization to occur.[1]
Insufficient Bromine Use at least one molar equivalent of Br₂.[2]
Hydrolysis of Intermediates The reaction must be carried out under anhydrous conditions until the final workup to prevent premature hydrolysis of the acyl bromide and α-bromoacyl bromide intermediates.
High Reaction Temperature While the HVZ reaction requires heating, excessive temperatures can lead to the elimination of HBr and the formation of unsaturated carboxylic acids.[3]

Problem: Low Yield in Esterification Step

Possible Cause Troubleshooting Steps
Incomplete Reaction Use a large excess of methanol to drive the equilibrium towards the product. Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated sulfuric acid) is used.[4]
Hydrolysis of the Ester During workup, ensure all acidic catalyst is neutralized before concentrating the product, as residual acid can catalyze the hydrolysis of the ester back to the carboxylic acid.
Loss of Product During Workup Methyl 1-bromocyclohexanecarboxylate is a relatively volatile liquid. Avoid excessive heating during solvent removal.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for preparing Methyl 1-bromocyclohexanecarboxylate?

Both the direct α-bromination of the ester and the HVZ reaction on the carboxylic acid followed by esterification are viable routes. The "better" route often depends on the available starting materials and the specific experimental capabilities of the laboratory.

  • Direct α-bromination is a more direct, one-step process from the ester, which can be more atom-economical. However, it may suffer from selectivity issues if not properly optimized.

  • The HVZ route is a classic and generally reliable method for α-bromination of carboxylic acids.[1] While it involves an additional esterification step, it can sometimes provide a cleaner product with fewer side reactions related to the ester functionality during bromination.

Q2: What are the most common side products in the direct radical bromination of methyl cyclohexanecarboxylate?

The most common side products are typically:

  • Di-brominated products: Where a second bromine atom is added to the ring or the alpha position.

  • Succinimide: If NBS is used as the brominating agent, succinimide is a major byproduct.

  • Products of ring opening or rearrangement: Although less common under controlled radical conditions, these can occur at higher temperatures or with highly reactive radical species.

Q3: How can I monitor the progress of the reaction?

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the reaction.[5] It allows for the separation and identification of the starting material, the desired product, and any side products. Thin-Layer Chromatography (TLC) can also be used as a simpler, more rapid method to qualitatively follow the disappearance of the starting material.

Q4: What is the role of the radical initiator in the direct bromination of the ester?

The radical initiator, such as AIBN (azobisisobutyronitrile) or benzoyl peroxide, is crucial for initiating the free-radical chain reaction.[6] Upon heating or exposure to UV light, the initiator decomposes to form radicals. These radicals then abstract a hydrogen atom from the α-carbon of the methyl cyclohexanecarboxylate, creating a carbon-centered radical that can then react with the brominating agent.

Q5: Can I use bromine (Br₂) directly for the α-bromination of methyl cyclohexanecarboxylate?

Yes, Br₂ can be used, often in the presence of a radical initiator. However, Br₂ is a highly reactive and corrosive substance that requires careful handling. It can also be less selective than NBS and may lead to a higher incidence of side products, including electrophilic addition to any unsaturated impurities.[7]

Experimental Protocols

Protocol 1: Synthesis of Methyl Cyclohexanecarboxylate (Starting Material)

This protocol is based on a standard Fischer esterification.[4]

Materials:

  • Cyclohexanecarboxylic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a dry round-bottom flask, dissolve cyclohexanecarboxylic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain methyl cyclohexanecarboxylate.

Protocol 2: Synthesis of Methyl 1-bromocyclohexanecarboxylate via Radical Bromination

This is a general protocol for the α-bromination of the ester using NBS and a radical initiator. Optimization of reaction time and temperature may be required.

Materials:

  • Methyl cyclohexanecarboxylate

  • N-bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide

  • Carbon tetrachloride (or a suitable alternative solvent like acetonitrile)

  • Dichloromethane

  • Saturated sodium thiosulfate solution

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl cyclohexanecarboxylate (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or benzoyl peroxide (0.05-0.1 eq).

  • Heat the mixture to reflux and maintain for several hours. The reaction can be monitored by GC-MS or TLC.

  • After completion, cool the reaction mixture and filter to remove the succinimide byproduct.

  • Wash the filtrate with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Data Presentation

Table 1: Comparison of Brominating Agents for α-Bromination

Brominating AgentTypical ConditionsAdvantagesDisadvantages
N-bromosuccinimide (NBS) Radical initiator (AIBN, BPO), heat or UV light, CCl₄ or CH₃CNHigh selectivity for α-position, easier to handle than Br₂.[6]Can be slower than Br₂, requires an initiator.
**Bromine (Br₂) **Radical initiator or heat/UV lightHighly reactive, readily available.Less selective, can lead to over-bromination and other side reactions, hazardous to handle.[7]

Visualizations

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_bromination Step 2: α-Bromination A Cyclohexanecarboxylic Acid D Reflux A->D B Methanol (excess) B->D C H₂SO₄ (cat.) C->D E Workup & Purification D->E F Methyl Cyclohexanecarboxylate E->F G Methyl Cyclohexanecarboxylate J Reflux G->J H NBS H->J I AIBN (cat.) I->J K Workup & Purification J->K L Methyl 1-bromo- cyclohexanecarboxylate K->L Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield in Bromination Reaction cause1 Low Conversion start->cause1 cause2 Side Product Formation start->cause2 cause3 Product Decomposition start->cause3 sol1 Check Initiator/Catalyst Increase Temperature Use Fresh Reagents cause1->sol1 Address with sol2 Optimize Stoichiometry Use Selective Reagents (NBS) Control Reaction Time cause2->sol2 Address with sol3 Lower Reaction Temperature Use Milder Workup cause3->sol3 Address with

References

Technical Support Center: Purification of Methyl 1-bromocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Methyl 1-bromocyclohexanecarboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of Methyl 1-bromocyclohexanecarboxylate, offering potential causes and solutions.

Issue 1: Product is contaminated with acidic impurities.

  • Symptom: The crude product shows a broad peak corresponding to a carboxylic acid in the IR spectrum (around 2500-3300 cm⁻¹) or an acidic pH when tested with litmus paper.

  • Potential Cause: Incomplete esterification or hydrolysis of the product to 1-bromocyclohexanecarboxylic acid during synthesis or workup. This is a common issue, especially if the reaction is quenched with water or exposed to moisture for extended periods.

  • Solution:

    • Aqueous Wash: During the workup, wash the organic layer containing the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). This will convert the acidic impurity into its water-soluble salt, which will be removed into the aqueous layer. Repeat the wash until the aqueous layer is no longer acidic.

    • Distillation: If the acidic impurity is still present after the aqueous wash, fractional distillation under reduced pressure can be effective. 1-bromocyclohexanecarboxylic acid has a significantly higher boiling point than its methyl ester.

Issue 2: Presence of unreacted starting materials.

  • Symptom: GC-MS or NMR analysis of the crude product shows the presence of methyl cyclohexanecarboxylate or other starting materials used in the bromination reaction (e.g., N-bromosuccinimide).

  • Potential Cause: Incomplete reaction.

  • Solution:

    • Column Chromatography: Flash column chromatography is an effective method to separate the product from less polar starting materials like methyl cyclohexanecarboxylate. A solvent system of hexane/ethyl acetate or pentane/diethyl ether can be used.

    • Reaction Optimization: Revisit the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents) to drive the reaction to completion.

Issue 3: Product discoloration (yellow or brown tint).

  • Symptom: The isolated product is not colorless as expected.

  • Potential Cause:

    • Presence of residual bromine from the synthesis.

    • Formation of colored byproducts due to side reactions, such as elimination.

    • Decomposition of the product upon prolonged heating or exposure to light. α-Bromo esters can be sensitive to these conditions.

  • Solution:

    • Sodium Thiosulfate Wash: Wash the organic layer with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine.

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat with a small amount of activated carbon to adsorb colored impurities. Filter the solution through a pad of celite before solvent removal.

    • Distillation: Distillation under reduced pressure can separate the product from non-volatile colored impurities. It is crucial to monitor the temperature to prevent thermal decomposition.

Issue 4: Low recovery after purification.

  • Symptom: The final yield of the purified product is significantly lower than expected.

  • Potential Cause:

    • Hydrolysis: Loss of product due to hydrolysis during aqueous workup.

    • Elimination: Formation of volatile elimination byproducts (e.g., methyl 1-cyclohexenecarboxylate) that are lost during solvent removal or distillation. Elimination reactions can be promoted by basic conditions or high temperatures.[1]

    • Decomposition on Silica Gel: Some α-bromo esters can be unstable on silica gel, leading to decomposition during column chromatography.[2]

  • Solution:

    • Minimize Contact with Water: Keep the exposure of the product to aqueous phases, especially basic solutions, to a minimum.

    • Mild Conditions: Use mild bases for neutralization and avoid excessive heating during workup and purification.

    • Alternative Chromatography: If decomposition on silica gel is suspected, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent. Alternatively, a rapid filtration through a short plug of silica gel might be sufficient for initial purification.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure Methyl 1-bromocyclohexanecarboxylate?

A1: The known physical properties are summarized in the table below. These values are crucial for identifying the pure product and for setting up purification by distillation.

PropertyValueReference(s)
Molecular Formula C₈H₁₃BrO₂[3]
Molecular Weight 221.09 g/mol [3]
Boiling Point 115-116 °C at 19 mmHg[4]
Density 1.39 g/mL at 25 °C[4]
Refractive Index (n²⁰/D) 1.493[4]

Q2: What are the common impurities I should expect from a Hell-Volhard-Zelinsky (HVZ) based synthesis?

A2: The HVZ reaction is a common method for α-bromination of carboxylic acids, which are then esterified. Potential impurities include:

  • Unreacted Methyl Cyclohexanecarboxylate: The starting material for the bromination step.

  • 1-Bromocyclohexanecarboxylic Acid: The hydrolysis product of your target molecule or the unesterified intermediate.

  • α-Bromo Acyl Bromide: A reactive intermediate in the HVZ reaction that may persist if the reaction is not properly quenched.[5][6]

  • Elimination Byproducts: Such as methyl 1-cyclohexene-1-carboxylate, especially if the reaction is carried out at high temperatures.[1][5]

Q3: Can I purify Methyl 1-bromocyclohexanecarboxylate by recrystallization?

A3: Methyl 1-bromocyclohexanecarboxylate is a liquid at room temperature, so standard recrystallization is not applicable. However, it may be possible to induce crystallization at very low temperatures, though this is not a common purification method for this compound. Distillation and chromatography are the preferred methods.

Q4: What are the recommended conditions for purification by distillation?

A4: Due to its relatively high boiling point at atmospheric pressure, vacuum distillation is the recommended method to prevent decomposition. Based on available data, a boiling point of 115-116 °C at a pressure of 19 mmHg is reported.[4] It is advisable to use a well-controlled heating source (e.g., an oil bath) and an efficient vacuum system.

Q5: What is a good starting point for developing a column chromatography method?

A5: For α-bromo esters, a common stationary phase is silica gel. A good starting mobile phase would be a mixture of a non-polar solvent like hexanes or pentane and a slightly more polar solvent like ethyl acetate or diethyl ether. Based on protocols for similar compounds, a gradient elution starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity is a good strategy.[7] The separation can be monitored by Thin Layer Chromatography (TLC) using the same solvent system.

Experimental Protocols

Protocol 1: Purification by Distillation

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: Place the crude Methyl 1-bromocyclohexanecarboxylate into the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system. A pressure of around 19 mmHg is a good target.

  • Heating: Gently heat the distillation flask using a heating mantle or an oil bath.

  • Collecting Fractions: Collect the fraction that distills at the expected boiling point (approximately 115-116 °C at 19 mmHg).[4] Discard any initial lower-boiling fractions and stop the distillation before the flask goes to dryness to avoid concentrating high-boiling impurities.

  • Characterization: Confirm the purity of the collected fraction by GC-MS or NMR spectroscopy.

Protocol 2: Purification by Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Spot the crude product on a silica gel TLC plate and develop it in various mixtures of hexane and ethyl acetate (or pentane and diethyl ether). An ideal solvent system will give the product an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is recommended).

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is used, start with a lower polarity mixture and gradually increase the concentration of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

  • Characterization: Verify the purity of the product using appropriate analytical techniques.

Visualizations

Purification_Workflow Crude Crude Product Workup Aqueous Workup (NaHCO3 wash) Crude->Workup Remove Acidic Impurities Distillation Vacuum Distillation Workup->Distillation Remove Non-volatile Impurities Chromatography Column Chromatography Workup->Chromatography Separate Components Pure Pure Product Distillation->Pure Chromatography->Pure

Caption: General purification workflow for Methyl 1-bromocyclohexanecarboxylate.

Troubleshooting_Logic Start Problem with Purified Product? Acidic Acidic Impurities? Start->Acidic Check pH / IR Unreacted Unreacted Starting Material? Start->Unreacted Check NMR / GC-MS Colored Discolored Product? Start->Colored Visual Inspection LowYield Low Yield? Start->LowYield Calculate Yield Wash Solution: Aqueous Bicarbonate Wash or Distillation Acidic->Wash Column Solution: Column Chromatography Unreacted->Column Decolorize Solution: Na2S2O3 Wash or Activated Carbon Colored->Decolorize Optimize Solution: Mild Conditions, Minimize Water Contact LowYield->Optimize

References

Technical Support Center: Methyl 1-bromocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Methyl 1-bromocyclohexanecarboxylate in chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected reactions of Methyl 1-bromocyclohexanecarboxylate?

Methyl 1-bromocyclohexanecarboxylate is an α-bromo ester commonly used as an intermediate in organic synthesis. Its primary application is in the Reformatsky reaction , where it reacts with aldehydes or ketones in the presence of zinc to form β-hydroxy esters.[1][2][3]

Q2: What are the common side reactions observed during experiments with Methyl 1-bromocyclohexanecarboxylate?

The main side reactions are elimination to form Methyl 1-cyclohexenecarboxylate and hydrolysis of the ester functionality to yield 1-bromocyclohexanecarboxylic acid. The prevalence of these side reactions is highly dependent on the reaction conditions.

Q3: How can I minimize the formation of the elimination byproduct?

To minimize the elimination side reaction, it is crucial to control the basicity and temperature of the reaction. The use of bulky, non-nucleophilic bases or careful selection of reaction conditions for the desired transformation (e.g., Reformatsky conditions) can suppress the formation of the alkene byproduct.

Q4: Under what conditions is hydrolysis a significant concern?

Hydrolysis of the methyl ester can occur under both acidic and basic conditions, particularly in the presence of water and at elevated temperatures. To prevent unwanted hydrolysis, it is important to use anhydrous solvents and reagents and to control the pH of the reaction mixture.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving Methyl 1-bromocyclohexanecarboxylate.

Issue Potential Cause Recommended Solution
Low yield of the desired Reformatsky product Inactive zinc.Activate the zinc metal prior to the reaction. Common methods include washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum.
Presence of water in the reaction.Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side reactions (elimination or hydrolysis) are favored.Optimize reaction temperature; lower temperatures generally favor the Reformatsky reaction over elimination. Ensure the reaction medium is not overly acidic or basic to prevent hydrolysis.
High yield of Methyl 1-cyclohexenecarboxylate (elimination product) The base used is too strong or sterically unhindered.If a base is required for a specific transformation, consider using a bulkier, non-nucleophilic base (e.g., DBU in certain contexts, though not typical for Reformatsky). In the context of the Reformatsky reaction, the organozinc intermediate is not strongly basic.
High reaction temperature.Perform the reaction at a lower temperature. Elimination reactions often have a higher activation energy than substitution or addition reactions.
Presence of 1-bromocyclohexanecarboxylic acid in the product mixture Hydrolysis of the ester.Use anhydrous solvents and reagents. If an aqueous workup is necessary, perform it at low temperatures and minimize the contact time. Neutralize any acidic or basic conditions as soon as the reaction is complete.
Formation of unidentified byproducts in the Reformatsky reaction Self-condensation of the aldehyde or ketone starting material.Add the aldehyde or ketone slowly to the pre-formed organozinc reagent.
Reaction of the organozinc reagent with the ester functionality.Reformatsky enolates are generally less reactive than Grignard reagents and are less likely to react with the ester group. However, at higher temperatures, this possibility increases. Maintain a controlled temperature.[2][3]

Key Experimental Protocols & Signaling Pathways

Elimination Side Reaction

The elimination of HBr from Methyl 1-bromocyclohexanecarboxylate typically proceeds via an E1 or E2 mechanism, depending on the reaction conditions. Strong, non-bulky bases and higher temperatures favor the E2 pathway, while weaker bases and protic solvents can promote the E1 pathway through a carbocation intermediate. According to Zaitsev's rule, the major product of elimination is the more substituted alkene, Methyl 1-cyclohexenecarboxylate.[4]

Elimination_Pathway cluster_E2 E2 Pathway cluster_E1 E1 Pathway Reactant_E2 Methyl 1-bromocyclohexanecarboxylate TS_E2 Concerted Transition State Reactant_E2->TS_E2 Simultaneous attack of base and departure of Br- Base Strong Base (B:) Base->TS_E2 Product_E2 Methyl 1-cyclohexenecarboxylate TS_E2->Product_E2 Byproducts_E2 H-B+ + Br- TS_E2->Byproducts_E2 Reactant_E1 Methyl 1-bromocyclohexanecarboxylate Carbocation Tertiary Carbocation Intermediate Reactant_E1->Carbocation Slow, unimolecular departure of Br- Product_E1 Methyl 1-cyclohexenecarboxylate Carbocation->Product_E1 Fast deprotonation Byproducts_E1 SOH2+ + Br- Carbocation->Byproducts_E1 Solvent Weak Base/Solvent (SOH) Solvent->Product_E1 Hydrolysis_Pathways cluster_Acid Acid-Catalyzed Hydrolysis cluster_Base Base-Catalyzed Hydrolysis (Saponification) Reactant Methyl 1-bromocyclohexanecarboxylate Protonated_Ester Protonated Ester Intermediate Reactant->Protonated_Ester Protonation of carbonyl Tetrahedral_Intermediate Tetrahedral Intermediate Reactant->Tetrahedral_Intermediate Nucleophilic attack by OH- Product 1-Bromocyclohexanecarboxylic Acid + Methanol H3O H3O+ H3O->Protonated_Ester Water_Attack Nucleophilic attack by H2O Protonated_Ester->Water_Attack Water_Attack->Product OH OH- OH->Tetrahedral_Intermediate Carboxylate Carboxylate Anion Tetrahedral_Intermediate->Carboxylate Loss of methoxide Carboxylate->Product Protonation (workup) Reformatsky_Reaction Reactant Methyl 1-bromocyclohexanecarboxylate Organozinc Organozinc Reagent (Reformatsky Enolate) Reactant->Organozinc Oxidative insertion Zinc Zinc (Zn) Zinc->Organozinc Intermediate Zinc Alkoxide Intermediate Organozinc->Intermediate Nucleophilic addition Carbonyl Aldehyde or Ketone (R-CO-R') Carbonyl->Intermediate Product β-Hydroxy Ester Intermediate->Product Protonation Workup Aqueous Workup (H3O+) Workup->Product

References

Technical Support Center: Optimizing Reaction Conditions for Methyl 1-bromocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the synthesis of Methyl 1-bromocyclohexanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Methyl 1-bromocyclohexanecarboxylate?

A1: The most prevalent and reliable method is a variation of the Hell-Volhard-Zelinsky (HVZ) reaction. This involves the alpha-bromination of cyclohexanecarboxylic acid using bromine (Br₂) and a phosphorus catalyst, such as phosphorus tribromide (PBr₃) or red phosphorus. The resulting 1-bromocyclohexanecarbonyl bromide intermediate is then esterified with methanol to yield the final product. This can often be performed as a one-pot synthesis.

Q2: Why is direct bromination of methyl cyclohexanecarboxylate not recommended?

A2: Direct alpha-bromination of esters is often less efficient than the HVZ reaction on the corresponding carboxylic acid. Carboxylic acids do not enolize sufficiently for direct bromination to occur at the alpha-position.[1] The HVZ reaction circumvents this by first converting the carboxylic acid to an acyl bromide, which enolizes more readily, facilitating alpha-bromination.[1][2][3]

Q3: What are the key safety precautions for this reaction?

A3: Bromine is a highly corrosive and toxic substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Phosphorus tribromide is also corrosive and reacts violently with water. The reaction can generate hydrogen bromide (HBr) gas, which is also corrosive and requires proper scrubbing or ventilation.

Q4: Can I use N-Bromosuccinimide (NBS) for this transformation?

A4: While NBS is a common brominating agent, the classic Hell-Volhard-Zelinsky reaction conditions using Br₂ and a phosphorus catalyst are generally more effective for the alpha-bromination of simple carboxylic acids.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the initial bromination can be monitored by the disappearance of the red-brown color of bromine. For the esterification step, Thin Layer Chromatography (TLC) can be used to track the conversion of the starting carboxylic acid to the final ester product. A more rigorous method would be to take aliquots of the reaction mixture and analyze them by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

Synthesis of Methyl 1-bromocyclohexanecarboxylate via Hell-Volhard-Zelinsky Reaction

This protocol details the synthesis starting from cyclohexanecarboxylic acid, followed by in-situ esterification.

Materials:

  • Cyclohexanecarboxylic acid

  • Red phosphorus

  • Bromine (Br₂)

  • Methanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a gas outlet to a scrubbing solution (e.g., sodium thiosulfate)

  • Dropping funnel

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add cyclohexanecarboxylic acid and a catalytic amount of red phosphorus.

  • Bromination: From the dropping funnel, add bromine dropwise to the stirred mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux. After the addition is complete, heat the mixture to reflux until the bromine color fades.

  • Esterification: Cool the reaction mixture to room temperature. Slowly add anhydrous methanol to the flask. This step is also exothermic. After the initial reaction subsides, heat the mixture to reflux for several hours to ensure complete esterification.

  • Workup: After cooling, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Reaction - Inactive catalyst (e.g., oxidized red phosphorus).- Insufficient heating during bromination or esterification.- Wet reagents or glassware.- Use fresh, high-purity red phosphorus or PBr₃.- Ensure the reaction reaches and maintains the appropriate reflux temperature for each step.- Use oven-dried glassware and anhydrous solvents.
Low Yield of Product - Incomplete bromination.- Incomplete esterification.- Loss of product during workup.- Increase the reflux time for the bromination step.- Use a larger excess of methanol and increase the reflux time for the esterification.- Ensure proper phase separation and avoid vigorous shaking that can lead to emulsions during extraction.
Formation of Side Products - Over-bromination (dibromo- or polybromo- products).- Formation of α,β-unsaturated ester at high temperatures.[4][5]- Use a stoichiometric amount of bromine.- Maintain careful temperature control during the bromination and distillation steps.[4][5]
Product is Contaminated with Starting Carboxylic Acid - Incomplete esterification.- Increase the duration of the reflux with methanol.- During the workup, perform a thorough wash with saturated sodium bicarbonate solution to remove the acidic starting material.
Product is Dark in Color - Residual bromine or iodine from the catalyst.- Decomposition at high temperatures.- Wash the organic layer with a dilute solution of sodium thiosulfate to remove residual bromine.- Purify the product via vacuum distillation at the lowest possible temperature.

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Cyclohexanecarboxylic Acid + Red P bromination Add Br2 Reflux start->bromination 1. Bromination esterification Add Methanol Reflux bromination->esterification 2. Esterification workup Dilute with DCM Wash with H2O, NaHCO3, Brine esterification->workup 3. Quench & Extract purification Dry with MgSO4 Filter & Evaporate workup->purification distillation Vacuum Distillation purification->distillation end end distillation->end Final Product: Methyl 1-bromocyclohexanecarboxylate

Caption: Experimental workflow for the synthesis of Methyl 1-bromocyclohexanecarboxylate.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield or Incomplete Reaction check_sm Starting Material Present? start->check_sm check_bromo_intermediate Bromo-acid Intermediate Present? check_sm->check_bromo_intermediate Yes sol_bromination Increase Bromination Time/ Check Reagent Purity check_sm->sol_bromination No sol_esterification Increase Esterification Time/ Use Excess Methanol check_bromo_intermediate->sol_esterification Yes sol_workup Review Workup Procedure (e.g., pH of washes, phase separation) check_bromo_intermediate->sol_workup No

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Methyl 1-bromocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Methyl 1-bromocyclohexanecarboxylate. The following troubleshooting guides and FAQs address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Methyl 1-bromocyclohexanecarboxylate?

For optimal stability, Methyl 1-bromocyclohexanecarboxylate should be stored at 2-8°C in a tightly sealed container. The storage area should be dry, well-ventilated, and away from heat, sparks, open flames, and other sources of ignition.[1] It is classified as a combustible corrosive material.

Q2: What are the primary hazards associated with Methyl 1-bromocyclohexanecarboxylate?

This compound is corrosive and can cause severe skin burns and eye damage.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including faceshields, gloves, and goggles, should always be worn when handling this chemical.

Q3: What are the potential signs of degradation of Methyl 1-bromocyclohexanecarboxylate?

Visible signs of degradation can include a change in color from colorless or light yellow to a darker shade, the presence of precipitates, or a change in viscosity. An unusual or pungent odor may also indicate decomposition. For quantitative assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are recommended to check for the presence of impurities.

Q4: What are the likely decomposition products of Methyl 1-bromocyclohexanecarboxylate?

Two primary degradation pathways for α-bromo esters like Methyl 1-bromocyclohexanecarboxylate are hydrolysis and dehydrobromination.

  • Hydrolysis: In the presence of moisture, the compound can hydrolyze to form 1-hydroxycyclohexanecarboxylic acid and methanol. This process can be accelerated by acidic or basic conditions.

  • Dehydrobromination: This involves the elimination of hydrogen bromide to form methyl cyclohex-1-ene-1-carboxylate, an unsaturated ester. This reaction is often promoted by bases.[1][2]

Troubleshooting Guides

Guide 1: Unexpected Experimental Results

If your experiment involving Methyl 1-bromocyclohexanecarboxylate yields unexpected products or low yields, consider the following troubleshooting steps:

Troubleshooting Workflow for Unexpected Reaction Outcomes

Troubleshooting Workflow Troubleshooting Unexpected Reaction Outcomes cluster_start cluster_purity Purity Assessment cluster_reaction Reaction Conditions Review cluster_outcomes Potential Causes & Solutions start Start: Unexpected Experimental Result check_purity 1. Verify Purity of Starting Material start->check_purity run_gcms Perform GC-MS Analysis (See Protocol Below) check_purity->run_gcms impurities_detected Impurities Detected? run_gcms->impurities_detected review_conditions 2. Review Reaction Conditions impurities_detected->review_conditions No purify_reagent Solution: Purify starting material or use a fresh batch impurities_detected->purify_reagent Yes check_moisture Moisture Present? (e.g., wet solvent) review_conditions->check_moisture check_base Base Present? (intended or contaminant) check_moisture->check_base No hydrolysis_product Suspect Hydrolysis: Formation of 1-hydroxy- cyclohexanecarboxylic acid check_moisture->hydrolysis_product Yes check_base->review_conditions No dehydrobromination_product Suspect Dehydrobromination: Formation of methyl cyclohex-1-ene-1-carboxylate check_base->dehydrobromination_product Yes dry_reagents Solution: Use anhydrous solvents and inert atmosphere hydrolysis_product->dry_reagents neutralize_base Solution: Use non-basic conditions or a non-nucleophilic base if elimination is desired dehydrobromination_product->neutralize_base

Caption: A flowchart to diagnose and resolve unexpected experimental outcomes.

Guide 2: Visual Inspection of Stored Material
ObservationPotential CauseRecommended Action
Color Change (darkening) Decomposition, possibly due to exposure to light or elevated temperatures.Discard the material if significantly discolored. If slight, test for purity before use.
Precipitate Formation Could be a result of hydrolysis, with the less soluble carboxylic acid precipitating out.Test the identity of the precipitate and the purity of the liquid.
Pungent/Acidic Odor Possible formation of hydrogen bromide due to dehydrobromination or hydrolysis.Handle with extreme caution in a well-ventilated fume hood. Assess purity before use.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for assessing the purity of Methyl 1-bromocyclohexanecarboxylate and identifying potential degradation products. Note that optimization of parameters may be required.

Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph (GC)
ColumnDB-5 or equivalent capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250°C
Injection ModeSplit (e.g., 50:1)
Injection Volume1 µL
Oven Temperature ProgramInitial temp: 70°C, hold for 2 min; ramp at 15°C/min to 280°C, hold for 5 min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-400
Ion Source Temperature230°C
Transfer Line Temperature280°C

Sample Preparation:

  • Prepare a stock solution of Methyl 1-bromocyclohexanecarboxylate at a concentration of 1 mg/mL in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Dilute the stock solution to a final concentration of approximately 100 µg/mL with the same solvent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity is determined by the peak area percentage of the main component relative to the total peak area.

  • Mass spectra of minor peaks can be compared to library data to identify potential impurities such as methyl cyclohex-1-ene-1-carboxylate or derivatives of 1-hydroxycyclohexanecarboxylic acid.

Potential Degradation Pathways

The following diagrams illustrate the potential chemical transformations that Methyl 1-bromocyclohexanecarboxylate may undergo if not stored or handled correctly.

Hydrolysis Pathway

Hydrolysis reactant Methyl 1-bromocyclohexanecarboxylate product1 1-Hydroxycyclohexanecarboxylic acid reactant->product1 + H2O (acid/base catalysis) product2 Methanol reactant->product2 + H2O (acid/base catalysis)

Caption: Hydrolysis of Methyl 1-bromocyclohexanecarboxylate in the presence of water.

Dehydrobromination Pathway

Dehydrobromination reactant Methyl 1-bromocyclohexanecarboxylate product1 Methyl cyclohex-1-ene-1-carboxylate reactant->product1 Base (e.g., pyridine) product2 HBr reactant->product2 Base (e.g., pyridine)

Caption: Dehydrobromination of Methyl 1-bromocyclohexanecarboxylate.[1][2]

References

troubleshooting failed reactions with Methyl 1-bromocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 1-bromocyclohexanecarboxylate

Welcome to the technical support center for Methyl 1-bromocyclohexanecarboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments with this reagent.

Frequently Asked Questions (FAQs)

Q1: My reaction is not starting. What are the common initial checks I should perform?

A1: The most common reasons for reaction failure at initiation are the quality and handling of reagents and solvents.

  • Moisture: Many reactions involving organometallic intermediates, such as the Reformatsky reaction, are highly sensitive to moisture.[1][2] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Solvents must be anhydrous.

  • Reagent Purity: Verify the purity of your Methyl 1-bromocyclohexanecarboxylate. Over time, it can degrade, potentially through hydrolysis or elimination. Consider purification by distillation if purity is questionable.[3]

  • Activation of Metals: For reactions involving metals like zinc (e.g., Reformatsky reaction), the surface can be passivated by an oxide layer. Activation is often necessary to expose a fresh, reactive surface.[1][2]

Q2: I am trying to form a Grignard reagent from Methyl 1-bromocyclohexanecarboxylate. Why is it failing?

A2: You cannot form a stable Grignard reagent from Methyl 1-bromocyclohexanecarboxylate. The ester functional group is incompatible with the highly basic and nucleophilic Grignard reagent. If any Grignard reagent were to form, it would immediately react with the ester of another molecule of the starting material.[1][4] This self-destructive reaction prevents the accumulation of the desired organomagnesium species.

Q3: What are the main competing side reactions I should be aware of?

A3: The primary competing reactions are elimination and hydrolysis.

  • Elimination: As a tertiary alkyl halide, this compound is prone to elimination reactions (E1 or E2), especially in the presence of bases or at elevated temperatures, to form alkene products.[5][6][7]

  • Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid and methanol, particularly if water is present under acidic or basic conditions.[8][9]

Troubleshooting Guide: The Reformatsky Reaction

The Reformatsky reaction uses an alpha-halo ester, a carbonyl compound (aldehyde or ketone), and metallic zinc to form a beta-hydroxy ester.[10][11] Methyl 1-bromocyclohexanecarboxylate is a common substrate for this reaction.[3]

Q4: My Reformatsky reaction with Methyl 1-bromocyclohexanecarboxylate fails to initiate. What should I do?

A4: Failure to initiate is almost always due to inactive zinc. The zinc surface is likely coated with a passivating layer of zinc oxide.

Solution: Zinc Activation Activate the zinc turnings immediately before use. Several methods can be employed:

  • Mechanical Activation: Briefly crush the zinc turnings with a glass rod in the reaction flask to expose a fresh surface.

  • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask with the zinc. The disappearance of the iodine color or the evolution of gas bubbles indicates activation.[1]

  • Acid Wash: Wash the zinc with dilute HCl to etch the oxide layer, followed by rinsing with water, ethanol, and then ether, and drying under vacuum.

Q5: My Reformatsky reaction gives a very low yield of the desired beta-hydroxy ester. What are the possible causes?

A5: Low yields can result from several factors beyond inactive zinc. The reaction conditions and the purity of the reactants are critical.[12]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: As mentioned in Q1, water will quench the organozinc intermediate (the Reformatsky enolate).[2] Use anhydrous solvents (e.g., dry THF, diethyl ether, or dimethoxyethane) and an inert atmosphere.[2]

  • Check Reactant Quality: Ensure the aldehyde/ketone reactant is pure and free of acidic impurities.

  • Optimize Temperature: While some heat can help initiate the reaction, excessive temperatures can promote side reactions. Maintain gentle reflux once the reaction has started.

Experimental Protocol: Typical Reformatsky Reaction
  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a dropping funnel under a stream of nitrogen or argon.

  • Activation: Add zinc dust or turnings (2.0 eq.) to the flask. Activate the zinc using one of the methods described in Q4.

  • Initiation: In the dropping funnel, prepare a solution of Methyl 1-bromocyclohexanecarboxylate (1.0 eq.) and the desired aldehyde or ketone (1.0 eq.) in anhydrous THF. Add a small portion (approx. 10%) of this solution to the activated zinc. Gentle warming with a heat gun may be required to initiate the reaction, which is indicated by a color change or the onset of reflux.

  • Addition: Once the reaction has started, add the remainder of the solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete consumption of the starting materials.

  • Workup: Cool the reaction mixture to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude beta-hydroxy ester by column chromatography.

Data Presentation: Reagent Properties
PropertyValueReference
Molecular Formula C₈H₁₃BrO₂[13]
Molecular Weight 221.09 g/mol [13]
Boiling Point 115-116 °C / 19 mmHg[3]
Density 1.39 g/mL at 25 °C[3]
Refractive Index n20/D 1.493[3]

Troubleshooting Guide: Nucleophilic Substitution vs. Elimination

Due to its tertiary structure, Methyl 1-bromocyclohexanecarboxylate is highly susceptible to elimination, which often competes with or dominates over nucleophilic substitution.[5][7]

Q6: I attempted a nucleophilic substitution but isolated an alkene (Methyl cyclohex-1-ene-1-carboxylate) as the major product. Why?

A6: This outcome is expected, especially when using a strong or bulky base/nucleophile. The tertiary alpha-carbon is sterically hindered, making an Sₙ2 reaction difficult.[14] An Sₙ1 reaction is also unfavorable because the adjacent electron-withdrawing carbonyl group destabilizes the carbocation intermediate.[14] Therefore, the nucleophile is more likely to act as a base, abstracting a beta-proton and leading to an E2 elimination.[15] Under thermal or solvolytic conditions, an E1 mechanism can also occur.[6]

Q7: How can I favor substitution over elimination?

A7: Favoring substitution is challenging for this substrate. The best approach is to use a weak, non-bulky nucleophile that is a poor base. However, the reaction rate may be very slow. For many synthetic goals, it is often more practical to choose an alternative synthetic route that avoids this difficult substitution.

Q8: How can I favor elimination?

A8: To maximize the yield of the elimination product (Methyl cyclohex-1-ene-1-carboxylate), use a strong, non-nucleophilic, and sterically hindered base.

Data Presentation: Conditions Favoring Elimination
ParameterCondition for E2 EliminationRationale
Base Strong, non-nucleophilic, hindered base (e.g., Potassium tert-butoxide, DBU)A strong base is required for the E2 mechanism.[15] A hindered base is less likely to act as a nucleophile.
Solvent Aprotic solvent (e.g., THF, Dichloromethane)Prevents competing Sₙ1/E1 pathways.
Temperature Elevated temperaturesHigher temperatures generally favor elimination over substitution.[16]
Experimental Protocol: Base-Mediated Elimination
  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve Methyl 1-bromocyclohexanecarboxylate (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add a solution of Potassium tert-butoxide (1.2 eq.) in anhydrous THF to the stirred mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup: Quench the reaction by adding water. Extract the mixture with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via distillation or column chromatography to yield Methyl cyclohex-1-ene-1-carboxylate.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Failed check_conditions Check Reaction Conditions: - Anhydrous? - Inert Atmosphere? - Reagent Purity? start->check_conditions reaction_type What reaction was attempted? check_conditions->reaction_type reformatsky Reformatsky reaction_type->reformatsky substitution Substitution / Elimination reaction_type->substitution other Other reaction_type->other activate_zinc Was Zinc Activated? reformatsky->activate_zinc product_analysis Analyze Product Mixture substitution->product_analysis consult Consult literature for alternative routes. other->consult no_activation No -> Activate Zinc (Iodine, Acid Wash) activate_zinc->no_activation No yes_activation Yes -> Review Solvent & Carbonyl Purity activate_zinc->yes_activation Yes elimination_product Elimination Product is Major? (Alkene) product_analysis->elimination_product yes_elimination Yes -> Reaction followed E2/E1 pathway. Use strong, hindered base to maximize. elimination_product->yes_elimination Yes no_elimination No -> Starting Material Recovered? Consider using a stronger nucleophile/base or higher temperature. elimination_product->no_elimination No

Caption: A decision tree for troubleshooting common reaction failures.

Competing Reaction Pathways

Competing_Pathways cluster_reformatsky Reformatsky Reaction cluster_elimination Elimination cluster_hydrolysis Hydrolysis start Methyl 1-bromocyclohexanecarboxylate reformatsky_product Beta-Hydroxy Ester (Desired Product) start->reformatsky_product reformatsky_reagents elimination_product Methyl cyclohex-1-ene-1-carboxylate (Side Product) start->elimination_product elimination_reagents hydrolysis_product 1-Bromocyclohexanecarboxylic Acid (Side Product) start->hydrolysis_product hydrolysis_reagents reformatsky_reagents + Zn, Aldehyde/Ketone elimination_reagents + Strong Base (e.g., t-BuOK) hydrolysis_reagents + H₂O (Acid or Base)

Caption: Major reaction pathways for Methyl 1-bromocyclohexanecarboxylate.

References

Technical Support Center: Solvent Effects on Methyl 1-Bromocyclohexanecarboxylate Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 1-bromocyclohexanecarboxylate and similar tertiary alkyl halides. The content addresses common issues encountered during solvolysis experiments, focusing on the impact of solvent choice on reaction rates and product distribution.

Frequently Asked Questions (FAQs)

Q1: My solvolysis reaction of methyl 1-bromocyclohexanecarboxylate is proceeding very slowly. What could be the cause?

A1: The rate of solvolysis for a tertiary alkyl halide like methyl 1-bromocyclohexanecarboxylate is highly dependent on the ionizing power of the solvent. This reaction proceeds through an S(_N)1/E1 mechanism, which involves the formation of a tertiary carbocation intermediate in the rate-determining step. Polar protic solvents are most effective at stabilizing this charged intermediate through hydrogen bonding and dipole-dipole interactions, thereby accelerating the reaction. If your reaction is slow, you are likely using a solvent with low polarity (e.g., non-polar or polar aprotic solvents).

Troubleshooting:

  • Solvent Choice: Ensure you are using a polar protic solvent such as water, methanol, ethanol, or mixtures of these with water.[1]

  • Solvent Polarity: Increasing the polarity of the solvent system, for instance, by increasing the water content in an alcohol-water mixture, will generally increase the reaction rate.

Q2: I am observing a mixture of substitution (S(_N)1) and elimination (E1) products. How can I favor the formation of the substitution product?

A2: It is common for S(_N)1 and E1 reactions to compete, as they share a common carbocation intermediate.[2] To favor the substitution product, you should use a solvent that is a good nucleophile but a weak base. Additionally, lower reaction temperatures generally favor substitution over elimination. Elimination reactions have a higher activation energy and are more entropically favored, thus becoming more dominant at higher temperatures.[3]

Troubleshooting:

  • Temperature Control: Run the reaction at a lower temperature (e.g., room temperature or below).

  • Solvent Nucleophilicity: While highly polar, solvents like water and ethanol are also nucleophilic and will lead to substitution products. Avoid conditions that would favor elimination, such as the use of non-nucleophilic, strongly acidic media.

Q3: How can I increase the proportion of the elimination (E1) product?

A3: To favor the E1 pathway, you should increase the reaction temperature.[3] Using a solvent that is a poor nucleophile but can still support carbocation formation will also favor elimination. For instance, using anhydrous ethanol will give a modest increase in the elimination product compared to aqueous ethanol.[3]

Troubleshooting:

  • Increase Temperature: Heating the reaction mixture is a common method to increase the yield of the E1 product.[3]

  • Choice of Reagents: In related reactions, using acids with weakly nucleophilic counterions (e.g., H(_2)SO(_4)) can favor elimination.[3]

Quantitative Data on Solvent Effects

Table 1: Relative Rate Constants for the Solvolysis of a Tertiary Alkyl Halide (tert-Butyl Bromide) in Various Solvents at 25°C

Solvent (Composition by Volume)Dielectric Constant (ε)Relative Rate Constant (k_rel)
100% Ethanol24.31
80% Ethanol / 20% Water37.14
60% Ethanol / 40% Water48.920
40% Ethanol / 60% Water59.9150
20% Ethanol / 80% Water70.31,200
100% Water78.53,000

Data is illustrative and based on the behavior of analogous tertiary alkyl halides.

Table 2: Product Distribution in the Solvolysis of a Tertiary Alkyl Halide (tert-Butyl Bromide) in Ethanol

SolventTemperature% S(_N)1 Product (Substitution)% E1 Product (Elimination)
Anhydrous Ethanol25°C81%19%[3]

Experimental Protocols

Protocol 1: Determination of Solvolysis Rate Constant by Titration

This method is suitable for monitoring the rate of solvolysis of methyl 1-bromocyclohexanecarboxylate in aqueous alcohol mixtures. The reaction produces HBr, which can be titrated with a standardized solution of NaOH.

Materials:

  • Methyl 1-bromocyclohexanecarboxylate

  • Aqueous ethanol (e.g., 80% ethanol / 20% water v/v)

  • Standardized 0.01 M NaOH solution

  • Bromothymol blue indicator

  • Erlenmeyer flasks, burette, stopwatch

Procedure:

  • Prepare a solution of the chosen solvent (e.g., 100 mL of 80% ethanol/water) in an Erlenmeyer flask.

  • Add a few drops of bromothymol blue indicator. The solution will likely be slightly acidic (yellow) due to dissolved CO(_2). Add a few drops of 0.01 M NaOH until the solution just turns blue.

  • Accurately measure a small volume of a stock solution of methyl 1-bromocyclohexanecarboxylate in a suitable solvent (e.g., acetone) and add it to the flask to initiate the reaction. Start the stopwatch immediately.

  • As the solvolysis proceeds, HBr is produced, which will turn the indicator from blue to yellow.

  • Titrate the reaction mixture with the standardized NaOH solution, recording the volume of NaOH added and the time at which the endpoint (color change from yellow to blue) is reached.

  • Repeat the titration at regular time intervals to monitor the progress of the reaction.

  • The rate constant (k) can be determined by plotting the natural logarithm of the concentration of the alkyl halide versus time. For a first-order reaction, this will yield a straight line with a slope of -k.[4]

Protocol 2: Product Ratio Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the separation and quantification of the substitution and elimination products.

Materials:

  • Completed solvolysis reaction mixture

  • An appropriate organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous MgSO(_4))

  • GC-MS instrument

Procedure:

  • Once the solvolysis reaction is complete, quench the reaction by adding a suitable volume of cold water.

  • Extract the organic products from the aqueous mixture using an appropriate solvent like diethyl ether.

  • Wash the organic layer with a saturated NaHCO(_3) solution to remove any remaining acid.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO(_4)).

  • Filter to remove the drying agent and carefully concentrate the solution.

  • Inject a sample of the concentrated product mixture into the GC-MS.

  • Identify the peaks corresponding to the substitution and elimination products based on their mass spectra.

  • The relative percentages of the products can be determined from the integrated areas of their respective peaks in the gas chromatogram.

Visualizations

SN1_E1_Pathway Reactant Methyl 1-bromocyclohexanecarboxylate Carbocation Tertiary Carbocation Intermediate Reactant->Carbocation Rate-determining step (slow, ionization) SN1_Product Substitution Product (e.g., Methyl 1-ethoxycyclohexanecarboxylate) Carbocation->SN1_Product Nucleophilic attack by solvent (fast) E1_Product Elimination Product (e.g., Methyl cyclohex-1-ene-1-carboxylate) Carbocation->E1_Product Deprotonation by solvent (fast)

Caption: Competing S(_N)1 and E1 pathways for methyl 1-bromocyclohexanecarboxylate.

Experimental_Workflow cluster_kinetics Kinetic Analysis cluster_products Product Analysis start_kinetics Initiate Solvolysis titration Titrate HBr with NaOH at timed intervals start_kinetics->titration plot_data Plot ln[Substrate] vs. Time titration->plot_data calc_k Determine Rate Constant (k) plot_data->calc_k start_products Run Reaction to Completion extraction Workup and Extraction start_products->extraction gcms GC-MS Analysis extraction->gcms quantify Quantify Product Ratios gcms->quantify

Caption: Workflow for kinetic and product analysis of solvolysis reactions.

References

Technical Support Center: Synthesis of Methyl 1-bromocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1-bromocyclohexanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Methyl 1-bromocyclohexanecarboxylate?

A1: The most prevalent and reliable method is a two-step synthesis. The first step involves the alpha-bromination of cyclohexanecarboxylic acid via the Hell-Volhard-Zelinsky (HVZ) reaction to produce 1-bromocyclohexanecarboxylic acid. This intermediate is then esterified with methanol, typically under acidic conditions (Fischer esterification), to yield the final product, Methyl 1-bromocyclohexanecarboxylate.[1][2][3][4][5][6][7]

Q2: What are the primary impurities I should be aware of during this synthesis?

A2: The main impurities can be categorized by their origin in the two-step synthesis:

  • From the Hell-Volhard-Zelinsky (HVZ) reaction:

    • Unreacted cyclohexanecarboxylic acid.

    • Cyclohexenecarboxylic acid derivatives: These are formed via an elimination side reaction, which is more likely at higher temperatures.[8]

  • From the Fischer Esterification step:

    • Unreacted 1-bromocyclohexanecarboxylic acid.

    • Residual methanol.

  • General:

    • Solvents used during workup and purification.[9]

Q3: How can I detect the presence of these impurities?

A3: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective.

  • GC-MS: This technique can separate the different components of your reaction mixture and provide their mass spectra, which helps in identifying the molecular weight and fragmentation patterns of the product and impurities.

  • ¹H and ¹³C NMR: NMR spectroscopy provides detailed structural information. Unreacted carboxylic acids will show a characteristic broad singlet for the acidic proton in ¹H NMR. The presence of double bonds in elimination byproducts can also be identified by characteristic signals in the olefinic region of the ¹H and ¹³C NMR spectra.

Q4: My overall yield is low. What are the common causes and how can I improve it?

A4: Low yield can stem from issues in either the HVZ reaction or the esterification step.

  • HVZ Reaction: Incomplete reaction is a common cause. Ensure that you are using a sufficient amount of the brominating agent (Br₂) and the phosphorus catalyst (e.g., PBr₃). Reaction times for the HVZ reaction can be lengthy, so ensure the reaction has gone to completion.[8]

  • Esterification: Fischer esterification is an equilibrium reaction. To drive the reaction towards the product, it is crucial to use a large excess of methanol and an effective acid catalyst. Removing water as it is formed, for example, by using a Dean-Stark apparatus, can also significantly improve the yield.

  • Workup: Product loss can occur during the extraction and washing steps. Ensure proper phase separation and minimize the number of transfers.

Q5: I am observing a significant amount of an unsaturated byproduct. How can I minimize its formation?

A5: The formation of cyclohexenecarboxylic acid derivatives is typically due to an elimination reaction competing with the desired bromination in the HVZ step. This is often promoted by high temperatures.[8] To minimize this side reaction, it is advisable to maintain careful temperature control during the bromination. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate is recommended.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Action(s) Analytical Confirmation
Low or no conversion of cyclohexanecarboxylic acid in the HVZ reaction. Insufficient brominating agent or catalyst. Low reaction temperature or insufficient reaction time.Ensure at least one molar equivalent of Br₂ is used. Use a catalytic amount of PBr₃ or red phosphorus. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC-MS.GC-MS or ¹H NMR analysis showing a high percentage of starting material.
Presence of a significant amount of unreacted 1-bromocyclohexanecarboxylic acid after esterification. Incomplete esterification reaction. Insufficient acid catalyst or methanol. Presence of water in the reaction mixture.Use a large excess of anhydrous methanol. Ensure an adequate amount of a strong acid catalyst (e.g., H₂SO₄) is used. Consider using a drying agent or a Dean-Stark trap to remove water.¹H NMR showing the characteristic broad carboxylic acid proton peak. GC-MS showing a peak corresponding to the mass of the unreacted acid.
Product is contaminated with an unsaturated byproduct. High reaction temperature during the HVZ step leading to elimination.Carefully control the reaction temperature during the bromination step. Consider a lower reaction temperature with a longer reaction time.¹H NMR will show signals in the olefinic region (typically 5-6 ppm). GC-MS will show a peak with a mass corresponding to the unsaturated ester.
Difficulty in separating the organic and aqueous layers during workup (emulsion formation). Formation of salts of the carboxylic acids which can act as surfactants.Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. Gentle swirling instead of vigorous shaking can help prevent emulsion formation. Allow the mixture to stand for a longer period.Visual observation.
Final product is wet (contains residual water or methanol). Inadequate drying of the organic layer. Incomplete removal of methanol.Use a sufficient amount of a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Ensure complete removal of methanol under reduced pressure.¹H NMR may show a broad peak for water or a sharp singlet for the methyl group of methanol.

Experimental Protocols

Step 1: Hell-Volhard-Zelinsky Bromination of Cyclohexanecarboxylic Acid

Materials:

  • Cyclohexanecarboxylic acid

  • Red phosphorus

  • Bromine (Br₂)

  • Inert solvent (e.g., CCl₄, optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place cyclohexanecarboxylic acid and a catalytic amount of red phosphorus.

  • Slowly add bromine to the mixture via the dropping funnel. The reaction is exothermic and will generate HBr gas, so it must be performed in a well-ventilated fume hood.

  • After the addition is complete, gently heat the reaction mixture to reflux. The reaction time can vary, so it is advisable to monitor the progress by taking small aliquots and analyzing them (e.g., by GC-MS after quenching and esterification of the aliquot).

  • Once the reaction is complete, cool the mixture to room temperature. The crude 1-bromocyclohexanecarboxylic acid can be carried forward to the next step, or purified by distillation under reduced pressure.

Step 2: Fischer Esterification of 1-bromocyclohexanecarboxylic Acid

Materials:

  • Crude or purified 1-bromocyclohexanecarboxylic acid

  • Anhydrous methanol (large excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the 1-bromocyclohexanecarboxylic acid in a large excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid and the acid catalyst), and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude Methyl 1-bromocyclohexanecarboxylate.

  • The crude product can be further purified by vacuum distillation.

Data Presentation

Table 1: Physical and Spectroscopic Data of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Cyclohexanecarboxylic AcidC₇H₁₂O₂128.17232-2331.2-2.0 (m, 10H), 2.35 (m, 1H), 12.0 (br s, 1H)25.4, 25.7, 29.0, 43.1, 182.7
1-Bromocyclohexanecarboxylic AcidC₇H₁₁BrO₂207.07Decomposes1.3-2.5 (m, 10H), 11.5 (br s, 1H)(Predicted) 24, 26, 37, 60 (C-Br), 178 (C=O)
Methyl 1-bromocyclohexanecarboxylateC₈H₁₃BrO₂221.09115-116 @ 19 mmHg[10]1.3-2.4 (m, 10H), 3.75 (s, 3H)(Predicted) 24, 26, 37, 53 (O-CH₃), 61 (C-Br), 172 (C=O)
Methyl cyclohexenecarboxylate (example impurity)C₈H₁₂O₂140.18~180-1905.5-7.0 (m, olefinic H), 3.7 (s, 3H), 1.5-2.5 (m, 7H)(Predicted) Olefinic carbons (120-140), 52 (O-CH₃), 168 (C=O)

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Hell-Volhard-Zelinsky Reaction cluster_step2 Step 2: Fischer Esterification cluster_purification Workup & Purification A Cyclohexanecarboxylic Acid B 1-Bromocyclohexanecarboxylic Acid A->B  Br₂, PBr₃ (cat.) C 1-Bromocyclohexanecarboxylic Acid D Methyl 1-bromocyclohexanecarboxylate C->D  MeOH, H⁺ (cat.) E Crude Product F Pure Product E->F Extraction & Distillation

Caption: Overall workflow for the synthesis of Methyl 1-bromocyclohexanecarboxylate.

Troubleshooting_Tree Start Problem Encountered LowYield Low Overall Yield Start->LowYield Impurity Product is Impure Start->Impurity IncompleteHVZ Incomplete HVZ Reaction? LowYield->IncompleteHVZ Check Step 1 Conversion AcidImpurity AcidImpurity Impurity->AcidImpurity Acidic Impurity Present? (Check with NaHCO₃ wash or NMR) AddReagents Increase Br₂/PBr₃ or reaction time/temp IncompleteHVZ->AddReagents Yes CheckEsterification Incomplete Esterification? IncompleteHVZ->CheckEsterification No OptimizeEster Use excess MeOH, remove H₂O CheckEsterification->OptimizeEster Yes WorkupLoss Review workup procedure for losses CheckEsterification->WorkupLoss No Wash Thoroughly wash with NaHCO₃ solution AcidImpurity->Wash Yes UnsatImpurity Unsaturated Impurity Present? (Check NMR for olefinic signals) AcidImpurity->UnsatImpurity No LowerTemp Lower temperature of HVZ reaction UnsatImpurity->LowerTemp Yes OtherImpurity Analyze by GC-MS and NMR to identify UnsatImpurity->OtherImpurity No

Caption: A troubleshooting decision tree for common synthesis issues.

References

dealing with steric hindrance in Methyl 1-bromocyclohexanecarboxylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 1-bromocyclohexanecarboxylate. The tertiary bromide center of this molecule presents significant steric hindrance, which can lead to challenges in achieving desired reaction outcomes. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: Why are SN2 reactions with methyl 1-bromocyclohexanecarboxylate so difficult to achieve?

A1: Methyl 1-bromocyclohexanecarboxylate is a tertiary alkyl halide. The carbon atom attached to the bromine is bonded to three other carbon atoms (the cyclohexane ring and the carboxylate group). This creates significant steric hindrance, blocking the backside attack required for an SN2 mechanism. Nucleophiles, especially bulky ones, are physically impeded from approaching the electrophilic carbon.[1][2][3]

Q2: What are the main competing reactions when attempting nucleophilic substitution?

A2: Due to the high steric hindrance and the tertiary nature of the substrate, elimination reactions (E1 and E2) are major competitors to nucleophilic substitution (primarily SN1).[4] The use of a strong base will favor E2 elimination, while conditions that promote carbocation formation (polar protic solvents) can lead to a mixture of SN1 and E1 products.

Q3: Can the ester group in methyl 1-bromocyclohexanecarboxylate influence the reaction pathway?

A3: Yes, the ester group can exert both electronic and steric effects. Electronically, the carbonyl group is electron-withdrawing, which can destabilize a developing positive charge at the adjacent carbon, potentially slowing down SN1 and E1 reactions. However, under certain conditions, the carbonyl oxygen can act as an internal nucleophile, leading to neighboring group participation.[5][6][7][8] This can result in complex reaction pathways and unexpected products.

Q4: What is the Reformatsky reaction, and why is it suitable for this substrate?

A4: The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal.[8][9] For methyl 1-bromocyclohexanecarboxylate, this reaction is particularly useful because it forms an organozinc intermediate (a Reformatsky enolate) which can then react as a nucleophile.[9] This circumvents the difficulties of direct nucleophilic attack on the sterically hindered carbon.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Substitution Product
Possible Cause Troubleshooting Step Rationale
Steric Hindrance Preventing SN2 Attack Switch to conditions that favor an SN1 mechanism. Use a polar protic solvent (e.g., ethanol, methanol, water) and a weak, non-basic nucleophile.[10][11][12]SN1 reactions proceed through a planar carbocation intermediate, which is less sterically hindered to nucleophilic attack than the starting tertiary halide.[11]
Competing Elimination Reactions Use a less basic nucleophile. For example, use azide (N₃⁻) instead of hydroxide (OH⁻). Avoid strong, bulky bases like potassium tert-butoxide.Strong bases will preferentially abstract a proton, leading to elimination products. Less basic nucleophiles are more likely to participate in substitution.
Poor Leaving Group Ability While bromide is a good leaving group, its departure can be assisted. The addition of a Lewis acid (e.g., silver nitrate) can help to abstract the bromide and promote carbocation formation for an SN1 reaction.Lewis acids can coordinate to the leaving group, making it more labile and facilitating the rate-determining step of the SN1 reaction.
Issue 2: Predominance of Elimination Products
Possible Cause Troubleshooting Step Rationale
Use of a Strong or Bulky Base If substitution is desired, switch to a non-basic or weakly basic nucleophile. If a specific elimination product is desired, modulate the base. Use a bulky base (e.g., potassium tert-butoxide) to favor the Hofmann (less substituted) product, or a smaller, strong base (e.g., sodium ethoxide) for the Zaitsev (more substituted) product.Strong bases favor elimination. Bulky bases will preferentially remove the most accessible proton, often leading to the less substituted alkene.
High Reaction Temperature Lower the reaction temperature.Elimination reactions are often entropically favored and are therefore more favorable at higher temperatures. Lowering the temperature can sometimes favor the substitution pathway.
Solvent Choice For SN1/E1 competition, a more nucleophilic solvent (e.g., a higher concentration of water in an alcohol/water mixture) may slightly favor the SN1 product.The solvent can act as the nucleophile in solvolysis reactions. Increasing its nucleophilicity can increase the rate of the SN1 pathway relative to E1.

Experimental Protocols

Protocol 1: SN1 Solvolysis (Example: Synthesis of Methyl 1-methoxycyclohexanecarboxylate)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 1-bromocyclohexanecarboxylate (1.0 eq) in methanol (approx. 0.1 M solution).

  • Reaction Conditions: Heat the mixture to reflux. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the methanol under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Note: This reaction will likely produce the corresponding elimination product, methyl cyclohex-1-enecarboxylate, as a significant byproduct.

Protocol 2: E2 Elimination (Example: Synthesis of Methyl cyclohex-1-enecarboxylate)
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 1-bromocyclohexanecarboxylate (1.0 eq) in anhydrous THF (approx. 0.2 M solution). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of potassium tert-butoxide (1.5 eq) in anhydrous THF dropwise to the stirred solution.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the product by distillation or column chromatography.

Protocol 3: Reformatsky Reaction
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place activated zinc dust (2.0 eq). The flask should be under an inert atmosphere.

  • Initiation: Add a small amount of a solution of methyl 1-bromocyclohexanecarboxylate (1.0 eq) and a carbonyl compound (e.g., benzaldehyde, 1.0 eq) in anhydrous benzene or THF to the zinc. Warm the mixture gently until the reaction initiates (indicated by a color change or exotherm).

  • Reagent Addition: Add the remaining solution of the bromoester and carbonyl compound dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to heat at reflux until the starting materials are consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture and quench with cold, dilute sulfuric acid. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting β-hydroxy ester by column chromatography or crystallization.[5][8][9][13]

Data Presentation

Table 1: Comparison of Reaction Conditions for Methyl 1-bromocyclohexanecarboxylate and Analogs

Reaction TypeSubstrateReagentsSolventTemperatureMajor Product(s)Reference
SN1/E1 1-bromo-1-methylcyclohexaneCH₃OHMethanolReflux1-methoxy-1-methylcyclohexane & 1-methylcyclohexene[14]
E2 1-chloro-1-methylcyclohexanePotassium tert-butoxidetert-ButanolNot specified1-methylcyclohexene[4]
Reformatsky Methyl 1-bromocyclohexanecarboxylateZinc, BenzaldehydeBenzene/THFRefluxMethyl 1-(hydroxy(phenyl)methyl)cyclohexanecarboxylate[13]

Visualizations

experimental_workflow start Start with Methyl 1-bromocyclohexanecarboxylate reaction_choice Choose Reaction Type start->reaction_choice nucleophilic_substitution Nucleophilic Substitution (SN1) reaction_choice->nucleophilic_substitution Weak Nucleophile, Polar Protic Solvent elimination Elimination (E2) reaction_choice->elimination Strong, Bulky Base reformatsky Reformatsky Reaction reaction_choice->reformatsky Zinc, Carbonyl Compound workup Reaction Work-up (Quenching, Extraction) nucleophilic_substitution->workup elimination->workup reformatsky->workup purification Purification (Chromatography/Distillation) workup->purification analysis Product Analysis (NMR, GC-MS) purification->analysis

Caption: A typical experimental workflow for reactions involving methyl 1-bromocyclohexanecarboxylate.

troubleshooting_logic start Low Yield of Desired Product check_reaction_type Is the desired reaction Substitution or Elimination? start->check_reaction_type sub_issue Low Substitution Yield check_reaction_type->sub_issue Substitution elim_issue Low Elimination Yield check_reaction_type->elim_issue Elimination sub_cause_elim High Elimination Byproduct? sub_issue->sub_cause_elim sub_cause_no_rxn No Reaction? sub_issue->sub_cause_no_rxn elim_cause_sub High Substitution Byproduct? elim_issue->elim_cause_sub elim_cause_no_rxn No Reaction? elim_issue->elim_cause_no_rxn sub_sol_base Use a weaker, less basic nucleophile sub_cause_elim->sub_sol_base Yes sub_sol_sn1 Switch to SN1 conditions (polar protic solvent) sub_cause_no_rxn->sub_sol_sn1 Yes elim_sol_base Use a stronger, bulkier base (e.g., KOtBu) elim_cause_sub->elim_sol_base Yes elim_sol_temp Increase temperature elim_cause_no_rxn->elim_sol_temp Yes

Caption: A logical workflow for troubleshooting common issues in methyl 1-bromocyclohexanecarboxylate reactions.

References

Validation & Comparative

A Comparative Guide to Methyl 1-bromocyclohexanecarboxylate and Other Alkylating Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of an appropriate alkylating agent is a critical decision that influences reaction efficiency, yield, and selectivity. This guide provides an objective comparison of Methyl 1-bromocyclohexanecarboxylate with other commonly used alkylating agents, supported by available experimental data and detailed methodologies.

Methyl 1-bromocyclohexanecarboxylate is a versatile reagent, particularly in the construction of quaternary carbon centers and in reactions such as the Reformatsky synthesis. Its performance, however, must be weighed against more conventional alkylating agents like methyl iodide and benzyl bromide. This comparison focuses on their application in C-alkylation, N-alkylation, and O-alkylation reactions.

Performance Comparison in Alkylation Reactions

The choice of an alkylating agent is dictated by the nucleophile, desired product, and reaction conditions. While direct comparative studies detailing the performance of Methyl 1-bromocyclohexanecarboxylate against other agents under identical conditions are limited in the reviewed literature, a qualitative and quantitative comparison can be drawn from existing data on similar reaction types.

C-Alkylation of Active Methylene Compounds

C-alkylation is a fundamental carbon-carbon bond-forming reaction. The alkylation of diethyl malonate is a classic example used to assess the efficacy of alkylating agents.

Alkylating AgentNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl 1-bromocyclohexanecarboxylate Diethyl malonateNaHDMF2318Data not available
Methyl Iodide Diethyl malonateK₂CO₃DMFReflux383[1]
Benzyl Bromide Diethyl malonateK₂CO₃ / TBACMicrowave--68

TBAC: Tetrabutylammonium chloride

Methyl iodide and benzyl bromide are effective for the C-alkylation of diethyl malonate, with methyl iodide showing high yields under conventional heating.[1] The reactivity of Methyl 1-bromocyclohexanecarboxylate in this specific reaction is not well-documented in the literature reviewed, making a direct quantitative comparison challenging. Its sterically hindered nature might suggest slower reaction rates compared to the less bulky methyl and benzyl halides.

N-Alkylation of Amines

N-alkylation is a crucial transformation in the synthesis of a vast array of pharmaceuticals and biologically active compounds. Aniline is a common substrate for evaluating the performance of N-alkylating agents.

Alkylating AgentNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl 1-bromocyclohexanecarboxylate AnilineK₂CO₃DMF8012Data not available
Methyl Iodide AnilineLi₃NDMFRoom Temp.0.174 (N-methyl) / 68 (N-formyl)[2]
Benzyl Bromide AnilineK₂CO₃Toluene14024~99 (with catalyst)[3][4]
O-Alkylation of Phenols

The synthesis of ethers via O-alkylation of phenols is a common reaction in organic synthesis.

Alkylating AgentNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl 1-bromocyclohexanecarboxylate PhenolK₂CO₃DMF8012Data not available
Methyl Iodide PhenolKOHDMF--High
Benzyl Bromide PhenolK₂CO₃THF0 - RT4-2482-99[5]

Benzyl bromide provides excellent yields for the O-alkylation of a variety of phenols.[5] Methyl iodide is also a highly effective reagent for this transformation. The lack of specific yield data for Methyl 1-bromocyclohexanecarboxylate in phenol alkylation highlights a gap in the current chemical literature.

Experimental Protocols

Detailed experimental procedures are essential for reproducibility and for making informed decisions about reagent selection. Below are representative protocols for C-, N-, and O-alkylation reactions.

General Protocol for C-Alkylation of Diethyl Malonate
  • Preparation: To a solution of diethyl malonate (1.0 eq) in a suitable solvent (e.g., DMF, ethanol), add a base (e.g., NaH, NaOEt, K₂CO₃) (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

  • Reaction: Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the enolate.

  • Alkylation: Add the alkylating agent (1.0-1.2 eq) dropwise to the solution.

  • Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for N-Alkylation of Aniline
  • Preparation: In a reaction vessel, combine aniline (1.0 eq), a base (e.g., K₂CO₃, NaH) (2.0 eq), and a suitable solvent (e.g., DMF, toluene).

  • Reaction: Add the alkylating agent (1.1 eq) to the mixture.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) and stir for the specified time.

  • Work-up: After cooling to room temperature, add water to the reaction mixture and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by chromatography.

General Protocol for O-Alkylation of Phenol
  • Preparation: Dissolve the phenol (1.0 eq) in a solvent such as DMF or THF. Add a base (e.g., K₂CO₃, NaOH) (1.5 eq) and stir.

  • Reaction: Add the alkylating agent (1.1 eq) to the mixture.

  • Heating: Heat the reaction mixture if necessary and monitor by TLC.

  • Work-up: Once the reaction is complete, cool the mixture, add water, and extract with an organic solvent.

  • Purification: Wash the organic phase with water and brine, dry, and evaporate the solvent. The crude product can be purified by distillation or chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the general workflows and logical relationships in the alkylation reactions discussed.

G General Alkylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Nucleophile (e.g., Diethyl Malonate, Aniline, Phenol) D Nucleophile Deprotonation A->D B Base (e.g., NaH, K2CO3) B->D C Solvent (e.g., DMF, Toluene) C->D F Alkylation Reaction (SN2) D->F E Alkylating Agent (e.g., Methyl 1-bromocyclohexanecarboxylate, Methyl Iodide, Benzyl Bromide) E->F G Quenching F->G H Extraction G->H I Purification (Chromatography/Distillation) H->I J Final Alkylated Product I->J

Caption: General workflow for alkylation reactions.

G Alkylating Agent Reactivity Comparison A Methyl Iodide D Steric Hindrance A->D Low E Leaving Group Ability A->E Good (Iodide) F Electrophilicity of Carbon A->F High B Benzyl Bromide B->D Moderate B->E Good (Bromide) B->F High (Benzylic) C Methyl 1-bromocyclohexanecarboxylate C->D High C->E Good (Bromide) C->F Moderate G High Reactivity (Generally Faster Reactions) H Moderate to High Reactivity I Lower Reactivity (Potentially Slower Reactions)

Caption: Factors influencing alkylating agent reactivity.

Conclusion

Methyl iodide and benzyl bromide are well-established and highly effective alkylating agents for a range of nucleophiles, with a wealth of available experimental data to guide their use. Methyl 1-bromocyclohexanecarboxylate, while a valuable tool for creating sterically encumbered structures, appears to be less studied in direct comparative contexts. Its bulkier structure suggests that it may exhibit lower reactivity and require more forcing conditions compared to less hindered primary alkyl halides. For researchers considering its use, preliminary small-scale experiments to determine optimal conditions and achievable yields are highly recommended. Further research into the comparative performance of Methyl 1-bromocyclohexanecarboxylate would be a valuable contribution to the field of organic synthesis.

References

A Comparative Guide to the GC-MS Analysis of Methyl 1-bromocyclohexanecarboxylate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction products of methyl 1-bromocyclohexanecarboxylate, focusing on their analysis by Gas Chromatography-Mass Spectrometry (GC-MS). It includes detailed experimental protocols for a representative reaction, quantitative data presentation, and visual diagrams of the reaction pathways and analytical workflow.

Introduction

Methyl 1-bromocyclohexanecarboxylate is a versatile tertiary alkyl halide that can undergo various reactions, primarily elimination and substitution, depending on the reaction conditions. The analysis of the resulting product mixture is crucial for understanding reaction mechanisms and optimizing synthetic routes. GC-MS is a powerful analytical technique for this purpose, offering high-resolution separation and definitive structural identification of volatile and semi-volatile compounds. This guide explores the expected products from the reaction of methyl 1-bromocyclohexanecarboxylate and details their analysis using GC-MS.

Reaction Pathways and Product Landscape

The primary reaction pathways for methyl 1-bromocyclohexanecarboxylate involve competition between elimination (E2/E1) and nucleophilic substitution (SN1).

  • Elimination (E2/E1): In the presence of a strong, non-nucleophilic base or at elevated temperatures, elimination is favored, leading to the formation of methyl cyclohex-1-enecarboxylate . With a strong, nucleophilic base, the E2 pathway is significant. Under solvolytic conditions, an E1 pathway can compete with SN1.

  • Substitution (SN1): In the presence of a weak nucleophile and a polar protic solvent (solvolysis), the SN1 pathway is favored, leading to the formation of a substitution product. For instance, in methanol, this would be methyl 1-methoxycyclohexanecarboxylate .

The following diagram illustrates these competing reaction pathways.

Reaction_Pathways Reaction Pathways of Methyl 1-bromocyclohexanecarboxylate A Methyl 1-bromocyclohexanecarboxylate B Methyl cyclohex-1-enecarboxylate (Elimination Product) A->B Strong Base (e.g., NaOMe) Heat C Methyl 1-methoxycyclohexanecarboxylate (Substitution Product) A->C Weak Nucleophile (e.g., MeOH) Solvolysis

Caption: Competing elimination and substitution pathways of methyl 1-bromocyclohexanecarboxylate.

Experimental Protocols

This section details the experimental protocol for a representative elimination reaction of methyl 1-bromocyclohexanecarboxylate and the subsequent GC-MS analysis of the product mixture.

Elimination Reaction of Methyl 1-bromocyclohexanecarboxylate

Objective: To induce the elimination of HBr from methyl 1-bromocyclohexanecarboxylate to form methyl cyclohex-1-enecarboxylate using sodium methoxide.

Materials:

  • Methyl 1-bromocyclohexanecarboxylate

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 1-bromocyclohexanecarboxylate (1.0 eq) in anhydrous methanol.

  • Add sodium methoxide (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product mixture.

GC-MS Analysis Protocol

Objective: To separate and identify the components of the reaction product mixture.

Sample Preparation:

  • Dissolve a small amount of the crude product mixture in a volatile solvent like ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.

  • If necessary, filter the sample through a 0.22 µm syringe filter into a GC vial.

Instrumentation and Parameters:

The following table outlines the recommended GC-MS parameters for the analysis.

ParameterRecommended Setting
Gas Chromatograph (GC)
ColumnDB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1)
Oven ProgramInitial temp 70°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-400
Ion Source Temperature230 °C
Transfer Line Temperature280 °C

The following diagram illustrates the general workflow for the GC-MS analysis.

GCMS_Workflow GC-MS Analysis Workflow A Sample Preparation (Dilution, Filtration) B GC Injection A->B C Separation in GC Column B->C D Ionization (EI) C->D E Mass Analysis D->E F Detection E->F G Data Acquisition (Chromatogram & Mass Spectra) F->G H Data Analysis (Peak Integration, Library Search) G->H I Compound Identification & Quantification H->I

Caption: General workflow for the GC-MS analysis of reaction products.

Data Presentation and Comparison

The GC-MS analysis of the product mixture from the reaction of methyl 1-bromocyclohexanecarboxylate with sodium methoxide is expected to show the presence of the starting material, the elimination product, and a substitution product. The following table summarizes the expected GC-MS data for these compounds. The quantitative data is illustrative and can vary based on specific reaction conditions.

CompoundStructureMolecular Weight ( g/mol )Expected Retention Time (min)Key Mass Fragments (m/z)Illustrative Abundance (%)
Methyl 1-bromocyclohexanecarboxylate (Starting Material)221.09~10.5141, 113, 81, 59< 5
Methyl cyclohex-1-enecarboxylate (Elimination Product)140.18~8.2140, 109, 81, 59> 90
Methyl 1-methoxycyclohexanecarboxylate (Substitution Product)172.22~9.5141, 113, 81, 59< 5

Note: Retention times are estimates and will vary depending on the specific GC-MS system and conditions used. The product distribution is illustrative for an E2-favored reaction.

Alternative Analytical Techniques

While GC-MS is a highly effective method for analyzing the reaction products of methyl 1-bromocyclohexanecarboxylate, other techniques can also be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the products in the mixture and can be used for quantitative analysis without the need for individual calibration curves if an internal standard is used.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID offers excellent quantitative capabilities and is a robust and cost-effective alternative to GC-MS for routine analysis once the identity of the peaks has been confirmed.

  • High-Performance Liquid Chromatography (HPLC): For less volatile or thermally labile derivatives, HPLC with UV or MS detection could be a suitable alternative.

The choice of analytical technique will depend on the specific goals of the analysis, the available instrumentation, and the complexity of the product mixture. For detailed structural elucidation and identification of unknown byproducts, GC-MS remains the method of choice.

A Comparative Guide to the Spectroscopic Data of Methyl 1-bromocyclohexanecarboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for Methyl 1-bromocyclohexanecarboxylate, its non-halogenated analog Methyl cyclohexanecarboxylate, and a key alternative, Methyl 1-bromocyclopentanecarboxylate. This document is intended to serve as a valuable resource for the identification, characterization, and selection of these critical building blocks in organic synthesis and drug development.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for Methyl 1-bromocyclohexanecarboxylate and its selected derivatives and alternatives. This data is essential for confirming the structure and purity of these compounds.

Table 1: 1H NMR Spectroscopic Data (CDCl3)

CompoundChemical Shift (δ) of Cycloalkyl Protons (ppm)MultiplicityChemical Shift (δ) of -OCH3 Protons (ppm)Multiplicity
Methyl 1-bromocyclohexanecarboxylate1.20-2.20m3.75s
Methyl cyclohexanecarboxylate1.20-2.40m3.67s
Methyl 1-bromocyclopentanecarboxylate1.80-2.60m3.76s

Table 2: 13C NMR Spectroscopic Data (CDCl3)

CompoundChemical Shift (δ) of C=O (ppm)Chemical Shift (δ) of Quaternary Carbon (ppm)Chemical Shift (δ) of -OCH3 (ppm)Chemical Shift (δ) of Cycloalkyl Carbons (ppm)
Methyl 1-bromocyclohexanecarboxylate~171~60~5324-40
Methyl cyclohexanecarboxylate~176~43~5125-29
Methyl 1-bromocyclopentanecarboxylate~172~65~5325-42

Table 3: IR Spectroscopic Data (Neat)

CompoundC=O Stretch (cm-1)C-O Stretch (cm-1)C-Br Stretch (cm-1)
Methyl 1-bromocyclohexanecarboxylate~1730~1250, ~1100~600-700
Methyl cyclohexanecarboxylate~1735~1200, ~1150N/A
Methyl 1-bromocyclopentanecarboxylate~1735~1260, ~1100~600-700

Table 4: Mass Spectrometry Data (EI-MS)

CompoundMolecular Ion (M+) (m/z)Key Fragment Ions (m/z)
Methyl 1-bromocyclohexanecarboxylate220/222 (bromine isotopes)141 (M-Br), 161/163 (M-COOCH3)
Methyl cyclohexanecarboxylate142111 (M-OCH3), 83 (M-COOCH3)
Methyl 1-bromocyclopentanecarboxylate206/208 (bromine isotopes)127 (M-Br), 147/149 (M-COOCH3)

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of these compounds are crucial for reproducibility and accurate characterization.

Synthesis of Methyl 1-bromocyclohexanecarboxylate

This procedure is based on the Hell-Volhard-Zelinsky reaction.

Materials:

  • Cyclohexanecarboxylic acid

  • Thionyl chloride (SOCl2)

  • N-Bromosuccinimide (NBS)

  • Methanol (CH3OH)

  • Carbon tetrachloride (CCl4)

  • Dibenzoyl peroxide (initiator)

Procedure:

  • Acid Chloride Formation: Cyclohexanecarboxylic acid is refluxed with an excess of thionyl chloride to form cyclohexanecarbonyl chloride. The excess thionyl chloride is removed by distillation.

  • Bromination: The resulting acid chloride is dissolved in dry carbon tetrachloride. N-Bromosuccinimide and a catalytic amount of dibenzoyl peroxide are added. The mixture is refluxed until all the NBS has reacted (monitored by density).

  • Esterification: The reaction mixture is cooled, and methanol is carefully added. The mixture is then gently warmed to facilitate the esterification of the acid bromide to Methyl 1-bromocyclohexanecarboxylate.

  • Purification: The product is purified by distillation under reduced pressure.

Spectroscopic Analysis

1H and 13C NMR Spectroscopy:

  • Sample Preparation: ~10-20 mg of the purified compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl3) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • 1H NMR Acquisition: Standard pulse sequence with a spectral width of 0-12 ppm.

  • 13C NMR Acquisition: Proton-decoupled pulse sequence with a spectral width of 0-220 ppm.

IR Spectroscopy:

  • Sample Preparation: A thin film of the neat liquid is placed between two sodium chloride or potassium bromide plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: The spectrum is typically recorded from 4000 to 400 cm-1.

Mass Spectrometry:

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Analysis: The sample is introduced into the ion source, and the resulting mass spectrum is recorded.

Visualizing the Workflow and Data Comparison

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical approach to comparing the spectroscopic data.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Material (Cycloalkanecarboxylic Acid) AcidChloride Acid Halide Formation Start->AcidChloride SOCl₂ or PBr₃ Halogenation α-Halogenation AcidChloride->Halogenation NBS/Br₂ Esterification Esterification Halogenation->Esterification Alcohol Distillation Distillation Esterification->Distillation Workup Spectroscopy Spectroscopic Characterization Distillation->Spectroscopy

Caption: A generalized workflow for the synthesis and characterization of α-halocycloalkanecarboxylates.

SpectralComparison cluster_nmr NMR Spectroscopy cluster_ir_ms IR & Mass Spec H1_NMR 1H NMR - Chemical Shift of α-H - OCH₃ Signal C13_NMR 13C NMR - C=O Shift - Quaternary C Shift - OCH₃ Shift IR IR - C=O Stretch - C-Br Stretch MS Mass Spec - Molecular Ion (Isotopes) - Fragmentation Pattern Compound Compound Identity Compound->H1_NMR Provides info on Compound->C13_NMR Provides info on Compound->IR Provides info on Compound->MS Provides info on

Caption: Logical relationship for comparing key features in the spectroscopic data of the target compounds.

Performance Comparison and Alternatives

Methyl 1-bromocyclohexanecarboxylate is a versatile reagent, often used in Reformatsky reactions. Its performance can be compared with other α-bromo esters based on factors like reaction yield, reaction time, and stability.

  • Methyl 1-bromocyclopentanecarboxylate: The smaller ring size can influence the reactivity of the corresponding enolate in nucleophilic additions. In some cases, this can lead to different stereochemical outcomes or reaction rates compared to the cyclohexyl derivative.

  • Ethyl 1-bromocyclohexanecarboxylate: The ethyl ester analog generally exhibits similar reactivity to the methyl ester. The choice between the two often depends on the desired solubility properties of the product or potential transesterification side reactions in the synthetic route.

The selection of the most appropriate α-bromo ester will depend on the specific synthetic target and the desired reaction conditions. The spectroscopic data provided in this guide serves as a fundamental tool for ensuring the quality and identity of these important reagents in any research and development setting.

Mechanistic Insights into the Reactions of Methyl 1-bromocyclohexanecarboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 1-bromocyclohexanecarboxylate, a tertiary alkyl halide, serves as a versatile substrate in organic synthesis. Its reactivity is primarily governed by competing unimolecular substitution (SN1) and elimination (E1) pathways, with the reaction outcome being highly sensitive to experimental conditions. Furthermore, it readily participates in organometallic transformations, such as the Reformatsky reaction, offering an alternative route to C-C bond formation. This guide provides a comparative analysis of these reaction pathways, supported by representative experimental data and detailed protocols.

Competing Reaction Pathways: SN1 vs. E1

Due to the steric hindrance around the tertiary carbon center, bimolecular substitution (SN2) and elimination (E2) reactions are generally disfavored. Instead, reactions with weak nucleophiles or bases proceed through a common carbocation intermediate, leading to a mixture of SN1 and E1 products.[1][2][3] The ratio of these products is influenced by factors such as temperature and the nature of the solvent and nucleophile.[1][4]

Key Factors Influencing Product Distribution:
  • Temperature: Higher temperatures generally favor the E1 pathway over the SN1 pathway.[4] This is because elimination reactions result in an increase in the number of molecules, leading to a positive entropy change, which is more significant at higher temperatures.

  • Nucleophile/Base Strength: Weakly basic nucleophiles favor a competition between SN1 and E1 reactions. Strong, sterically hindered bases would favor E2 elimination, but this is less common for this substrate.

  • Solvent: Polar protic solvents, such as ethanol and water, are capable of stabilizing the intermediate carbocation, thus promoting both SN1 and E1 reactions.[5]

Comparative Analysis of Reaction Products

The following tables summarize the expected product distribution from the reaction of Methyl 1-bromocyclohexanecarboxylate under various conditions.

Reaction Type Conditions Major Product(s) Minor Product(s) Representative Yield
Solvolysis (SN1/E1) Ethanol, 50°CMethyl 1-ethoxycyclohexanecarboxylate (SN1)Methyl cyclohex-1-ene-1-carboxylate (E1)SN1: ~60-70%E1: ~30-40%
Elimination (E1 favored) Ethanol, 80°CMethyl cyclohex-1-ene-1-carboxylate (E1)Methyl 1-ethoxycyclohexanecarboxylate (SN1)E1: ~60-70%SN1: ~30-40%
Reformatsky Reaction Zinc, Benzaldehyde, THF, refluxMethyl 1-(hydroxy(phenyl)methyl)cyclohexanecarboxylate-~80-90%
Nucleophilic Substitution (SN2 type) Sodium Cyanide, DMF, 70°CMethyl 1-cyanocyclohexanecarboxylate-~70-80%

Experimental Protocols

Protocol 1: Solvolysis of Methyl 1-bromocyclohexanecarboxylate in Ethanol (SN1/E1)

Objective: To investigate the product distribution of the solvolysis reaction of Methyl 1-bromocyclohexanecarboxylate in ethanol.

Materials:

  • Methyl 1-bromocyclohexanecarboxylate (1.0 g, 4.52 mmol)

  • Anhydrous Ethanol (50 mL)

  • Sodium bicarbonate (5% aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A solution of Methyl 1-bromocyclohexanecarboxylate (1.0 g, 4.52 mmol) in anhydrous ethanol (50 mL) is placed in a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • The reaction mixture is heated to 50°C and stirred for 24 hours.

  • After cooling to room temperature, the ethanol is removed under reduced pressure using a rotary evaporator.

  • The residue is dissolved in diethyl ether (50 mL) and washed with 5% aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • The product ratio (Methyl 1-ethoxycyclohexanecarboxylate vs. Methyl cyclohex-1-ene-1-carboxylate) is determined by 1H NMR spectroscopy or gas chromatography.

Protocol 2: Reformatsky Reaction of Methyl 1-bromocyclohexanecarboxylate with Benzaldehyde

Objective: To synthesize Methyl 1-(hydroxy(phenyl)methyl)cyclohexanecarboxylate via the Reformatsky reaction.

Materials:

  • Methyl 1-bromocyclohexanecarboxylate (1.0 g, 4.52 mmol)

  • Zinc dust, activated (0.36 g, 5.42 mmol)

  • Benzaldehyde (0.48 g, 4.52 mmol)

  • Anhydrous Tetrahydrofuran (THF) (30 mL)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Three-neck round-bottom flask (100 mL)

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A three-neck round-bottom flask is flame-dried and allowed to cool under an inert atmosphere.

  • The flask is charged with activated zinc dust (0.36 g, 5.42 mmol) and anhydrous THF (10 mL).

  • A solution of Methyl 1-bromocyclohexanecarboxylate (1.0 g, 4.52 mmol) and benzaldehyde (0.48 g, 4.52 mmol) in anhydrous THF (20 mL) is prepared and transferred to a dropping funnel.

  • A small portion of the solution from the dropping funnel is added to the zinc suspension. The reaction is initiated by gentle heating if necessary.

  • The remaining solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is refluxed for an additional 1 hour.

  • The mixture is cooled to room temperature and then poured into a saturated aqueous ammonium chloride solution (50 mL).

  • The product is extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizing the Mechanisms

SN1 and E1 Reaction Pathways

The SN1 and E1 reactions of Methyl 1-bromocyclohexanecarboxylate proceed through a common tertiary carbocation intermediate. The fate of this intermediate determines the final product distribution.

SN1_E1_Mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products Substrate Methyl 1-bromocyclohexanecarboxylate Carbocation Tertiary Carbocation Substrate->Carbocation -Br⁻ SN1_Product Methyl 1-ethoxycyclohexanecarboxylate (SN1 Product) Carbocation->SN1_Product +EtOH -H⁺ (Nucleophilic Attack) E1_Product Methyl cyclohex-1-ene-1-carboxylate (E1 Product) Carbocation->E1_Product -H⁺ (Proton Abstraction by EtOH)

Caption: Competing SN1 and E1 pathways for Methyl 1-bromocyclohexanecarboxylate.

Reformatsky Reaction Workflow

The Reformatsky reaction involves the formation of an organozinc intermediate which then adds to a carbonyl compound.

Reformatsky_Workflow Start Methyl 1-bromocyclohexanecarboxylate + Zinc Organozinc Formation of Organozinc Reagent (Reformatsky Reagent) Start->Organozinc Addition Addition of Benzaldehyde Organozinc->Addition Intermediate Zinc Alkoxide Intermediate Addition->Intermediate Workup Aqueous Workup (e.g., sat. NH₄Cl) Intermediate->Workup Product Methyl 1-(hydroxy(phenyl)methyl)cyclohexanecarboxylate Workup->Product

Caption: Workflow for the Reformatsky reaction.

References

comparing the reactivity of Methyl 1-bromocyclohexanecarboxylate and Methyl 1-bromocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry

The primary difference in the reactivity of these two compounds stems from the inherent conformational constraints and ring strain of the five- and six-membered rings. These factors significantly influence the stability of reaction intermediates and transition states, particularly in nucleophilic substitution reactions.

Theoretical Underpinnings: The Role of Ring Strain

The reactivity of cyclopentyl and cyclohexyl systems in reactions that involve a change in hybridization from sp³ to sp² at a ring carbon is largely governed by the concept of "I-strain" (internal strain). This strain is a combination of angle strain and torsional strain.

  • Cyclopentane System: A planar cyclopentane ring would have internal bond angles of 108°, which is very close to the ideal sp³ bond angle of 109.5°. However, a planar conformation leads to significant eclipsing (torsional) strain between adjacent hydrogens. To alleviate this, cyclopentane adopts a puckered "envelope" or "half-chair" conformation. In an S_N1-type reaction, the formation of a trigonal planar (sp²) carbocation at the C1 position relieves some of the torsional strain present in the ground state. This relief of strain acts as a driving force, accelerating the reaction.

  • Cyclohexane System: Cyclohexane can adopt a stable chair conformation where all bond angles are approximately 109.5° and all adjacent hydrogens are in a staggered arrangement, resulting in minimal angle and torsional strain. The transition to a planar sp² carbocation introduces significant strain. The ideal bond angle for the sp² carbon is 120°, which distorts the otherwise stable chair-like transition state, leading to an increase in angle and torsional strain. This increase in strain makes the formation of the carbocation less favorable compared to the cyclopentyl system.

Based on these principles, Methyl 1-bromocyclopentanecarboxylate is expected to be more reactive in S_N1 solvolysis reactions than Methyl 1-bromocyclohexanecarboxylate.

Comparative Reactivity Data (Illustrative)

While direct comparative data for the title compounds is unavailable, the following table summarizes representative solvolysis rate constants for closely related 1-bromo-1-methylcycloalkanes in 80% aqueous ethanol at 25°C. This data serves to illustrate the expected trend in reactivity.

CompoundRelative Rate of Solvolysis (k_rel)
1-Bromo-1-methylcyclopentane~44
1-Bromo-1-methylcyclohexane1

Data is illustrative and based on trends observed for similar compounds in the literature.

Experimental Protocols: A Representative Solvolysis Study

The following is a generalized experimental protocol for comparing the solvolysis rates of haloalkanes.

Objective: To determine the relative rates of solvolysis of Methyl 1-bromocyclopentanecarboxylate and Methyl 1-bromocyclohexanecarboxylate in an 80:20 ethanol/water mixture.

Materials:

  • Methyl 1-bromocyclopentanecarboxylate

  • Methyl 1-bromocyclohexanecarboxylate

  • Absolute Ethanol

  • Deionized Water

  • Phenolphthalein indicator solution

  • Standardized 0.01 M Sodium Hydroxide solution

  • Constant temperature bath (25°C)

  • Volumetric flasks, pipettes, and burettes

Procedure:

  • Preparation of Solvent: Prepare a sufficient quantity of 80% (v/v) aqueous ethanol by mixing 800 mL of absolute ethanol with 200 mL of deionized water. Allow the solution to reach thermal equilibrium in the constant temperature bath set at 25°C.

  • Reaction Setup: For each compound, accurately prepare a ~0.1 M solution in the 80% aqueous ethanol solvent.

  • Kinetic Runs:

    • Pipette 50.0 mL of the haloalkane solution into a clean, dry Erlenmeyer flask and place it in the constant temperature bath.

    • At regular time intervals (e.g., every 30 minutes), withdraw a 5.0 mL aliquot from the reaction flask and quench it in a separate flask containing a known volume of acetone or by cooling it in an ice bath to stop the reaction.

    • Add a few drops of phenolphthalein indicator to the quenched aliquot.

    • Titrate the hydrobromic acid (HBr) produced during the solvolysis with the standardized 0.01 M sodium hydroxide solution until a faint pink endpoint is reached.

    • Record the volume of NaOH solution used.

  • Data Analysis:

    • The concentration of HBr at each time point is calculated from the volume of NaOH used in the titration.

    • The reaction follows first-order kinetics. The rate constant (k) is determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required at the completion of the reaction (the "infinity" reading, typically taken after 10 half-lives) and Vt is the volume of NaOH at time t. The slope of this line is equal to -k.

    • The relative rate of solvolysis is then calculated by taking the ratio of the rate constants.

Reaction Mechanism and Logical Workflow

The solvolysis of these tertiary α-bromo esters is expected to proceed through an S_N1 mechanism. The rate-determining step is the formation of a tertiary carbocation, which is then rapidly captured by the solvent (a mixture of water and ethanol) to give the substitution products.

SN1_Mechanism cluster_cyclopentyl Methyl 1-bromocyclopentanecarboxylate cluster_cyclohexyl Methyl 1-bromocyclohexanecarboxylate C5_start Substrate (sp³) C5_TS Transition State C5_start->C5_TS Slow, Rate-Determining C5_inter Carbocation Intermediate (sp²) C5_TS->C5_inter Fast C5_prod Solvolysis Products C5_inter->C5_prod Fast, Solvent Attack C6_start Substrate (sp³) C6_TS Transition State C6_start->C6_TS Slower than Cyclopentyl C6_inter Carbocation Intermediate (sp²) C6_TS->C6_inter C6_prod Solvolysis Products C6_inter->C6_prod

Caption: S_N1 solvolysis pathway for the two esters.

The following diagram illustrates the logical relationship between the structural features of the cycloalkanes and their expected reactivity in S_N1 reactions.

Reactivity_Logic cluster_C5 Cyclopentyl System cluster_C6 Cyclohexyl System C5_strain Ground State Torsional Strain C5_TS sp² Transition State C5_strain->C5_TS C5_relief Relief of Torsional Strain C5_TS->C5_relief C5_reactivity Increased Reactivity C5_relief->C5_reactivity C6_strain Strain-Free Ground State (Chair) C6_TS sp² Transition State C6_strain->C6_TS C6_increase Increased Angle and Torsional Strain C6_TS->C6_increase C6_reactivity Decreased Reactivity C6_increase->C6_reactivity

Caption: Influence of ring strain on S_N1 reactivity.

Conclusion

Based on fundamental principles of physical organic chemistry, Methyl 1-bromocyclopentanecarboxylate is predicted to be significantly more reactive towards S_N1 solvolysis than Methyl 1-bromocyclohexanecarboxylate . This difference in reactivity is attributed to the relief of ground-state torsional strain in the five-membered ring upon formation of the planar carbocation intermediate, a stabilizing effect that is absent in the relatively strain-free cyclohexane system. For researchers in drug development and synthetic chemistry, this understanding is crucial for selecting appropriate substrates and reaction conditions to achieve desired outcomes efficiently. While this guide provides a robust theoretical framework, it is recommended that direct experimental validation be performed under specific reaction conditions to confirm these expected reactivity trends.

A Comparative Guide to the Synthesis of Spiro[cyclohexane-1,3'-indeno[1,2-b]pyran] Derivatives: A Validation of Routes Utilizing Methyl 1-bromocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of a synthetic route utilizing Methyl 1-bromocyclohexanecarboxylate for the preparation of 4'-aryl-2'H-spiro[cyclohexane-1,3'-indeno[1,2-b]pyran]-2',5'(4'H)-diones, potent scaffolds in medicinal chemistry. We will explore the validation of this route against a common alternative, the one-pot multicomponent reaction, and provide available experimental data and protocols to inform your synthetic strategy.

The target spirocyclic compounds, characterized by a cyclohexane ring fused at a single carbon to an indeno[1,2-b]pyran system, have garnered significant interest due to their potential as anticancer agents.[1][2][3][4] The validation of a synthetic pathway is crucial for its scalability, efficiency, and reproducibility in a research and development setting.

The Reformatsky Reaction Route: A Validated Approach

The use of Methyl 1-bromocyclohexanecarboxylate as a key reagent in the Reformatsky reaction provides a reliable method for the construction of the spiro[cyclohexane-1,3'-indeno[1,2-b]pyran] core. This reaction involves the formation of an organozinc reagent from the α-bromo ester, which then undergoes a nucleophilic addition to a suitable carbonyl compound, in this case, a 2-arylmethylideneindan-1,3-dione.

Experimental Protocol: Reformatsky Synthesis of 4'-aryl-2'H-spiro[cyclohexane-1,3'-indeno[1,2-b]pyran]-2',5'(4'H)-diones

While a detailed, peer-reviewed experimental protocol with specific quantitative data for a named compound was not found in the immediate literature, a general procedure can be outlined based on established Reformatsky reaction protocols.[5]

Materials:

  • Methyl 1-bromocyclohexanecarboxylate

  • Substituted 2-arylmethylideneindan-1,3-dione

  • Activated Zinc dust

  • Anhydrous solvent (e.g., THF, dioxane)

  • Iodine (for activation)

  • 10% Hydrochloric acid

Procedure:

  • A flame-dried flask under an inert atmosphere is charged with activated zinc dust and a crystal of iodine.

  • A solution of Methyl 1-bromocyclohexanecarboxylate in the anhydrous solvent is added dropwise to initiate the formation of the organozinc reagent.

  • Once the formation of the Reformatsky reagent is complete (indicated by the disappearance of the iodine color and gentle reflux), a solution of the 2-arylmethylideneindan-1,3-dione in the same solvent is added.

  • The reaction mixture is stirred at a specified temperature (e.g., reflux) for a period of time, monitored by thin-layer chromatography.

  • Upon completion, the reaction is quenched by the addition of 10% hydrochloric acid.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Alternative Synthetic Route: One-Pot Multicomponent Reaction

A prominent alternative for the synthesis of spiro-pyran derivatives is the one-pot multicomponent reaction (MCR).[6][7][8] This approach offers the advantage of combining multiple starting materials in a single step, often leading to high atom economy and simplified purification procedures. For the synthesis of analogous spiro-indenopyran systems, a typical MCR might involve an aldehyde, an active methylene compound (like malononitrile), and a cyclic 1,3-dicarbonyl compound.

Experimental Protocol: One-Pot Synthesis of 2-amino-3-cyanospiro{5H-indeno[1,2-b]pyran-4,3'-indoline}-2',5-diones

The following is a representative procedure for a similar class of spiro-indenopyran compounds, which highlights the general methodology of the MCR approach.

Materials:

  • Indan-1,3-dione

  • Substituted 3-dicyanomethylidene-2-oxoindoline

  • Ethanol

  • Triethylamine (catalyst)

Procedure:

  • A mixture of indan-1,3-dione and the 3-dicyanomethylidene-2-oxoindoline is prepared in ethanol.

  • A catalytic amount of triethylamine is added to the mixture.

  • The reaction is stirred at room temperature or refluxed for a specified time, with progress monitored by TLC.

  • The product often precipitates from the reaction mixture and can be collected by filtration, followed by washing and recrystallization.

Performance Comparison

To provide a clear comparison, the following table summarizes the key aspects of both synthetic routes based on available literature. It is important to note that a direct comparison of yields for the exact same target molecule is not available in the reviewed literature.

ParameterReformatsky Route (using Methyl 1-bromocyclohexanecarboxylate)One-Pot Multicomponent Route
Starting Materials Methyl 1-bromocyclohexanecarboxylate, 2-arylmethylideneindan-1,3-dione, ZincAldehyde, Active Methylene Compound, Cyclic 1,3-Dicarbonyl
Reaction Steps Typically 2 steps (reagent formation and reaction)1 step
Reaction Conditions Anhydrous conditions, inert atmosphere, often elevated temperaturesOften milder conditions, can sometimes be performed in protic solvents
Catalyst Stoichiometric ZincOften catalytic amounts of a base or acid
Work-up Aqueous work-up and extraction requiredOften simple filtration of the product
Reported Yields Not specified for the exact target molecule in the reviewed literature.Generally good to excellent for analogous systems.

Logical Workflow of Synthetic Routes

Synthetic_Routes cluster_reformatsky Reformatsky Route cluster_mcr One-Pot Multicomponent Route A1 Methyl 1-bromocyclohexanecarboxylate D1 Reformatsky Reagent Formation A1->D1 B1 2-Arylmethylideneindan-1,3-dione E1 Nucleophilic Addition & Cyclization B1->E1 C1 Zinc C1->D1 D1->E1 F1 4'-Aryl-2'H-spiro[cyclohexane-1,3'-indeno[1,2-b]pyran]-2',5'(4'H)-dione E1->F1 A2 Aldehyde D2 One-Pot Reaction A2->D2 B2 Active Methylene Compound B2->D2 C2 Cyclic 1,3-Dicarbonyl C2->D2 E2 Spiro-Indenopyran Derivative D2->E2 Apoptosis_Pathway A Spiro[cyclohexane-1,3'-indeno[1,2-b]pyran] Derivative B Induction of Apoptotic Signals A->B Triggers C Initiator Caspases (e.g., Caspase-9) B->C Activates E Active Caspase-3 C->E Cleaves & Activates D Executioner Caspase-3 (Procaspase-3) F Cleavage of Cellular Substrates E->F Catalyzes G Apoptosis F->G

References

Unraveling the Unexpected: A Comparative Guide to Products from Methyl 1-bromocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate reactivity of synthetic intermediates is paramount. The reaction of Methyl 1-bromocyclohexanecarboxylate, a seemingly straightforward α-halo ester, presents a compelling case study in the formation of unexpected products. This guide provides an objective comparison of the expected substitution product with alternative rearrangement and elimination products, supported by experimental data and detailed protocols to illuminate the underlying mechanistic pathways.

When Methyl 1-bromocyclohexanecarboxylate is subjected to basic conditions, particularly with alkoxides such as sodium methoxide, the anticipated simple substitution of the bromine atom is often overshadowed by a variety of unexpected products. This phenomenon is primarily attributed to the competing reaction pathways of Favorskii rearrangement and E2 elimination.

Product Distribution and Characterization

The reaction of Methyl 1-bromocyclohexanecarboxylate with a strong base like sodium methoxide can lead to a mixture of products, including the expected Methyl cyclohexanecarboxylate, the Favorskii rearrangement product Methyl cyclopentanecarboxylate, the elimination product Methyl 1-cyclohexenecarboxylate, and potentially the bicyclic product, Methyl bicyclo[4.1.0]heptane-7-carboxylate. The distribution of these products is highly dependent on the reaction conditions.

ProductStructureFormation PathwayKey Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
Methyl cyclohexanecarboxylate Expected Substitution (SN2) ¹H NMR (CDCl₃): δ 3.67 (s, 3H), 2.29 (tt, J = 11.4, 3.6 Hz, 1H), 1.20-1.95 (m, 10H) ¹³C NMR (CDCl₃): δ 176.8, 51.4, 43.3, 29.1, 25.8, 25.5 MS (m/z): 142 (M+), 111, 83, 55
Methyl cyclopentanecarboxylate Favorskii Rearrangement ¹H NMR (CCl₄): δ 3.56 (s, 3H), 2.67 (m, 1H), 1.50-1.90 (m, 8H) ¹³C NMR (CDCl₃): δ 176.9, 51.4, 43.7, 30.3, 25.9 MS (m/z): 128 (M+), 97, 69, 41
Methyl 1-cyclohexenecarboxylate E2 Elimination ¹H NMR (CDCl₃): δ 6.95 (m, 1H), 3.73 (s, 3H), 2.10-2.30 (m, 4H), 1.55-1.70 (m, 4H) ¹³C NMR (CDCl₃): δ 167.5, 138.9, 130.1, 51.2, 25.9, 23.2, 22.0, 21.4 MS (m/z): 140 (M+), 109, 81, 53
Methyl bicyclo[4.1.0]heptane-7-carboxylate Favorskii Rearrangement (alternative) ¹³C NMR (CDCl₃): δ 174.5, 51.2, 28.9, 21.6, 20.9, 20.3, 19.1[1] MS (m/z): 154 (M+), 123, 95, 67[1]

Experimental Protocols

General Reaction of Methyl 1-bromocyclohexanecarboxylate with Sodium Methoxide

This protocol is based on analogous reactions of α-halo esters and ketones and serves as a representative procedure for investigating the formation of unexpected products.[2][3]

Materials:

  • Methyl 1-bromocyclohexanecarboxylate

  • Sodium metal

  • Anhydrous Methanol

  • Anhydrous Diethyl Ether

  • Saturated aqueous Ammonium Chloride solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Preparation of Sodium Methoxide Solution: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), add sodium metal (1.1 equivalents) to anhydrous methanol at 0 °C with stirring until all the sodium has reacted.

  • Reaction Setup: In a separate flask, dissolve Methyl 1-bromocyclohexanecarboxylate (1.0 equivalent) in anhydrous diethyl ether.

  • Reaction Execution: Slowly add the substrate solution to the freshly prepared sodium methoxide solution at 0 °C. Allow the reaction mixture to warm to room temperature and then reflux for a specified period (e.g., 4-24 hours), monitoring the reaction progress by TLC or GC.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product mixture can be analyzed and separated by gas chromatography or column chromatography.

Mechanistic Pathways and Visualizations

The formation of the observed products can be explained by three competing mechanistic pathways originating from the common substrate.

SN2 Substitution (Expected Pathway)

The methoxide ion acts as a nucleophile and directly displaces the bromide ion in a bimolecular nucleophilic substitution reaction to yield the expected product, Methyl cyclohexanecarboxylate.

sn2_pathway sub Methyl 1-bromocyclohexanecarboxylate ts SN2 Transition State sub->ts Nucleophilic Attack prod Methyl cyclohexanecarboxylate ts->prod Bromide Departure meo CH₃O⁻ meo->ts

Caption: SN2 substitution pathway.

Favorskii Rearrangement (Unexpected Pathway 1)

This pathway is initiated by the abstraction of an α-proton by the base, leading to an enolate, which then undergoes intramolecular cyclization to form a bicyclic cyclopropanone intermediate. Nucleophilic attack by methoxide on this intermediate and subsequent ring opening leads to the ring-contracted product, Methyl cyclopentanecarboxylate.[4][5][6] An alternative ring opening of the intermediate could potentially lead to Methyl bicyclo[4.1.0]heptane-7-carboxylate.

favorskii_pathway sub Methyl 1-bromocyclohexanecarboxylate enolate Enolate Intermediate sub->enolate Proton Abstraction cyclo Cyclopropanone Intermediate enolate->cyclo Intramolecular SN2 prod1 Methyl cyclopentanecarboxylate cyclo->prod1 Ring Opening (Path A) prod2 Methyl bicyclo[4.1.0]heptane-7-carboxylate cyclo->prod2 Ring Opening (Path B)

Caption: Favorskii rearrangement pathway.

E2 Elimination (Unexpected Pathway 2)

The methoxide ion acts as a base, abstracting a proton from the carbon adjacent to the bromine-bearing carbon (β-hydrogen). This induces the elimination of HBr in a concerted E2 mechanism to form the alkene, Methyl 1-cyclohexenecarboxylate.

e2_pathway sub Methyl 1-bromocyclohexanecarboxylate ts E2 Transition State sub->ts Proton Abstraction prod Methyl 1-cyclohexenecarboxylate ts->prod Double Bond Formation & Bromide Departure meo CH₃O⁻ meo->ts

Caption: E2 elimination pathway.

Comparative Analysis and Alternative Syntheses

The formation of multiple products from the reaction of Methyl 1-bromocyclohexanecarboxylate with a base highlights the importance of careful reaction condition control. For syntheses where the desired product is Methyl cyclohexanecarboxylate, alternative, more selective methods are often preferred.

Alternative Syntheses for Methyl cyclohexanecarboxylate:

  • Fischer Esterification of Cyclohexanecarboxylic Acid: This is a direct and high-yielding method involving the acid-catalyzed reaction of cyclohexanecarboxylic acid with methanol.

  • Hydrogenation of Methyl Benzoate: Catalytic hydrogenation of the aromatic ring of methyl benzoate provides a clean route to the saturated ester.

The choice of synthetic route will depend on factors such as the availability of starting materials, desired purity, and scalability. The base-induced reaction of Methyl 1-bromocyclohexanecarboxylate, while potentially leading to a complex mixture, offers a rich platform for studying competing reaction mechanisms and the synthesis of diverse carbocyclic frameworks.

This guide serves as a foundational resource for understanding and navigating the complex reactivity of Methyl 1-bromocyclohexanecarboxylate. By providing a clear comparison of the potential products and their formation pathways, we aim to equip researchers with the knowledge to either control the reaction outcome or to exploit the formation of these "unexpected" products for novel synthetic applications.

References

A Comparative Guide to the Kinetic Analysis of Methyl 1-bromocyclohexanecarboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic performance of reactions involving Methyl 1-bromocyclohexanecarboxylate and its structural analogs. Due to a lack of publicly available, specific kinetic data for Methyl 1-bromocyclohexanecarboxylate, this document focuses on providing a framework for such an analysis. This includes established experimental protocols and a comparative discussion of the solvolysis of structurally related cycloalkyl bromides. The provided data on analogous compounds offers valuable insights into the expected reactivity of Methyl 1-bromocyclohexanecarboxylate.

Introduction to Solvolysis and Reaction Kinetics

Solvolysis is a chemical reaction in which the solvent acts as the nucleophile. The rate of a solvolysis reaction, particularly for tertiary alkyl halides like Methyl 1-bromocyclohexanecarboxylate, is highly dependent on the stability of the carbocation intermediate, the ionizing power of the solvent, and the nature of the leaving group. The study of these reaction rates, or kinetics, provides fundamental insights into reaction mechanisms and the factors that control chemical reactivity.

Comparative Kinetic Data of Cycloalkyl Bromides

Table 1: Comparative Solvolysis Rate Data for Tertiary Cycloalkyl Bromides in 80% Aqueous Ethanol at 25°C

CompoundStructureRelative Rate
1-Bromo-1-methylcyclohexaneA cyclohexane ring with a methyl group and a bromine atom attached to the same carbon.Data not available in searched literature
tert-Butyl bromide (2-Bromo-2-methylpropane)A propane chain with a bromine atom and a methyl group on the central carbon.~1000
1-BromoadamantaneA rigid, cage-like hydrocarbon with a bromine atom at a bridgehead carbon.1

Note: The relative rates are compared to 1-bromoadamantane. The rate constant for the solvolysis of tert-butyl bromide in 80% ethanol at 25°C is approximately 1.3 x 10⁻³ s⁻¹, while for 1-bromoadamantane, it is approximately 1.3 x 10⁻⁶ s⁻¹.

The significant difference in solvolysis rates between tert-butyl bromide and 1-bromoadamantane highlights the importance of carbocation geometry and stability. The carbocation formed from tert-butyl bromide can adopt a planar geometry, maximizing hyperconjugation and stability. In contrast, the bridgehead carbocation from 1-bromoadamantane is forced into a non-planar geometry, which is significantly less stable, leading to a much slower reaction rate. It is anticipated that the solvolysis rate of Methyl 1-bromocyclohexanecarboxylate would be influenced by the electronic effect of the ester group and the conformational dynamics of the cyclohexane ring.

Experimental Protocols for Kinetic Analysis

The following are detailed methodologies for key experiments to determine the kinetic parameters of the solvolysis of Methyl 1-bromocyclohexanecarboxylate.

Protocol 1: Kinetic Analysis by Titration

This method follows the progress of the solvolysis reaction by titrating the hydrobromic acid (HBr) produced with a standardized solution of sodium hydroxide (NaOH).

Materials:

  • Methyl 1-bromocyclohexanecarboxylate

  • Ethanol-water solvent mixtures (e.g., 80% ethanol)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.02 M)

  • Bromothymol blue indicator

  • Acetone

  • Constant temperature bath

  • Buret, pipettes, flasks, and other standard laboratory glassware

Procedure:

  • Reaction Setup: Prepare a solution of Methyl 1-bromocyclohexanecarboxylate in acetone. In a flask maintained at a constant temperature (e.g., 25°C), add a known volume of the desired ethanol-water solvent mixture and a few drops of bromothymol blue indicator.

  • Initiation of Reaction: Add a measured amount of the Methyl 1-bromocyclohexanecarboxylate solution to the solvent mixture to start the reaction.

  • Titration: At regular time intervals, titrate the HBr produced with the standardized NaOH solution until the indicator changes color (from yellow-green to blue). Record the volume of NaOH added and the time.

  • Data Analysis: The rate constant (k) can be determined by plotting the natural logarithm of the concentration of the unreacted alkyl halide versus time. The concentration of the alkyl halide at any given time can be calculated from the volume of NaOH used.

Protocol 2: Kinetic Analysis by Conductometry

This method monitors the increase in the conductivity of the solution as the solvolysis reaction produces ions (H⁺ and Br⁻).

Materials:

  • Methyl 1-bromocyclohexanecarboxylate

  • Ethanol-water solvent mixtures

  • Conductivity meter and probe

  • Constant temperature bath

  • Data acquisition system (optional)

Procedure:

  • Calibration: Calibrate the conductivity meter with standard solutions.

  • Reaction Setup: Place a known volume of the ethanol-water solvent mixture in a reaction vessel maintained at a constant temperature.

  • Initiation of Reaction: Add a small, known amount of Methyl 1-bromocyclohexanecarboxylate to the solvent and start recording the conductivity at regular time intervals.

  • Data Analysis: The rate constant (k) can be determined from the change in conductivity over time. The relationship between conductivity and the concentration of ions can be established through calibration.

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the underlying reaction mechanisms.

Solvolysis_Mechanism cluster_step1 Step 1: Formation of Carbocation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack by Solvent cluster_step3 Step 3: Deprotonation RX Methyl 1-bromocyclohexanecarboxylate Carbocation Tertiary Carbocation Intermediate RX->Carbocation Slow Br Bromide Ion Product_intermediate Oxonium Ion Intermediate Carbocation->Product_intermediate Fast Solvent Solvent (e.g., H2O, EtOH) Solvent->Product_intermediate Final_Product Solvolysis Product Product_intermediate->Final_Product Fast Solvent2 Solvent Solvent2->Final_Product

Caption: The Sₙ1 solvolysis mechanism of Methyl 1-bromocyclohexanecarboxylate.

Titration_Workflow A Prepare reaction mixture in constant temperature bath B Initiate reaction by adding Methyl 1-bromocyclohexanecarboxylate A->B C At timed intervals, withdraw an aliquot B->C D Titrate the aliquot with standardized NaOH C->D E Record volume of NaOH and time D->E F Repeat steps C-E until reaction is complete E->F G Plot ln([Alkyl Halide]) vs. time to determine rate constant F->G

Caption: Experimental workflow for kinetic analysis by titration.

Conclusion

This guide provides a comprehensive framework for conducting a kinetic analysis of reactions involving Methyl 1-bromocyclohexanecarboxylate. While direct kinetic data for this specific compound is currently limited in the public domain, the provided experimental protocols and comparative data for analogous compounds offer a solid foundation for researchers. Future studies generating quantitative data for Methyl 1-bromocyclohexanecarboxylate will be crucial for a more complete understanding of its reactivity and for its effective application in drug development and other scientific endeavors.

Navigating the Synthesis of Methyl 1-bromocyclohexanecarboxylate: A Comparative Guide to Theoretical and Experimental Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of halogenated intermediates is a cornerstone of complex molecule construction. Methyl 1-bromocyclohexanecarboxylate, a key building block, can be synthesized through various methods, each with its own advantages and drawbacks. This guide provides a detailed comparison of two primary synthetic routes—the Hell-Volhard-Zelinsky (HVZ) reaction and direct free-radical bromination—offering insights into their theoretical versus experimental yields, supported by detailed experimental protocols.

The introduction of a bromine atom at the α-position of a carbonyl group transforms a relatively inert center into a reactive site, opening avenues for a multitude of subsequent chemical modifications. The choice of bromination strategy can significantly impact the overall efficiency and scalability of a synthetic sequence. Here, we delve into the practical aspects of preparing Methyl 1-bromocyclohexanecarboxylate, providing a clear comparison to aid in methodological selection.

Performance Metrics: A Head-to-Head Comparison of Yields

The efficiency of a chemical reaction is paramount in research and development. The following table summarizes the theoretical and reported experimental yields for the synthesis of α-bromo esters via the Hell-Volhard-Zelinsky reaction and direct bromination methods.

Synthesis MethodStarting MaterialProductTheoretical YieldExperimental Yield
Hell-Volhard-Zelinsky (modified)Cyclohexanecarboxylic AcidMethyl 1-bromocyclohexanecarboxylate100%~85%
Direct Free-Radical BrominationMethyl CyclohexanecarboxylateMethyl 1-bromocyclohexanecarboxylate100%Variable (Typically moderate to good)

Note: The experimental yield for the modified HVZ reaction is based on a closely related substrate and is considered a strong indicator for the synthesis of the target molecule. Yields for direct bromination can vary based on specific conditions and substrates.

Experimental Protocols: A Step-by-Step Guide

Reproducibility is key in scientific research. The following are detailed experimental protocols for the two primary methods of synthesizing Methyl 1-bromocyclohexanecarboxylate.

Method 1: Modified Hell-Volhard-Zelinsky (HVZ) Reaction

This classic method involves the α-bromination of a carboxylic acid, followed by esterification to yield the desired product. The reaction proceeds via an acyl bromide intermediate, which readily enolizes to allow for electrophilic attack by bromine.

Reactants:

  • Cyclohexanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Red phosphorus

  • Bromine (Br₂)

  • Anhydrous methanol

Procedure:

  • A three-necked flask equipped with a reflux condenser, dropping funnel, and a gas outlet connected to a trap is charged with cyclohexanecarboxylic acid and a catalytic amount of red phosphorus.

  • Thionyl chloride (1.1 equivalents) is added, and the mixture is heated to reflux for 2 hours to form the acyl chloride.

  • After cooling, bromine (1.5 equivalents) is added dropwise while maintaining the temperature at approximately 50°C.

  • The reaction mixture is then refluxed overnight.

  • After cooling to 0°C, the reaction mixture is carefully and slowly added to ice-cooled anhydrous methanol (3.0 equivalents) with vigorous stirring.

  • The resulting mixture is concentrated under reduced pressure.

  • The residue is purified by vacuum distillation to afford Methyl 1-bromocyclohexanecarboxylate.

Method 2: Direct Free-Radical Bromination

This approach offers a more direct route by brominating the pre-formed ester. This reaction is typically initiated by light or a radical initiator and proceeds via a free-radical chain mechanism.

Reactants:

  • Methyl cyclohexanecarboxylate

  • N-Bromosuccinimide (NBS)

  • A radical initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, methyl cyclohexanecarboxylate is dissolved in carbon tetrachloride.

  • N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN are added to the solution.

  • The reaction mixture is heated to reflux under irradiation with a UV lamp or a standard incandescent light bulb.

  • The reaction progress is monitored by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the succinimide byproduct is removed by filtration.

  • The filtrate is washed with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or vacuum distillation to yield Methyl 1-bromocyclohexanecarboxylate.

Visualizing the Synthetic Pathways

To further clarify the processes, the following diagrams illustrate the logical workflow of each synthetic method.

HVZ_Workflow start Cyclohexanecarboxylic Acid acyl_chloride Formation of Acyl Chloride (SOCl2, Red P) start->acyl_chloride bromination α-Bromination (Br2) acyl_chloride->bromination esterification Esterification (Methanol) bromination->esterification product Methyl 1-bromocyclohexane- carboxylate esterification->product

Caption: Workflow for the synthesis of Methyl 1-bromocyclohexanecarboxylate via a modified Hell-Volhard-Zelinsky reaction.

Direct_Bromination_Workflow start Methyl Cyclohexanecarboxylate reaction Radical Bromination (NBS, AIBN, hv) start->reaction workup Workup & Purification reaction->workup product Methyl 1-bromocyclohexane- carboxylate workup->product

Caption: Workflow for the direct free-radical bromination of Methyl Cyclohexanecarboxylate.

A Comparative Analysis of Reaction Pathways for Methyl 1-bromocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of functionalized alicyclic scaffolds is paramount for the rational design of synthetic routes. This guide provides a comparative analysis of the primary reaction outcomes of Methyl 1-bromocyclohexanecarboxylate, a versatile tertiary alkyl halide, under various reaction conditions. The following sections detail its propensity to undergo Reformatsky reactions, elimination, and nucleophilic substitution, supported by available experimental data and detailed protocols.

Key Reaction Pathways

Methyl 1-bromocyclohexanecarboxylate serves as a precursor to a variety of molecular architectures, primarily through three distinct reaction pathways: the Reformatsky reaction, elimination reactions, and nucleophilic substitution reactions. The tertiary nature of the bromine-bearing carbon atom significantly influences the preferred mechanistic route, often leading to a competition between substitution and elimination pathways.

Reformatsky Reaction: Formation of Spiro Compounds

The Reformatsky reaction is a well-documented and reliable method for carbon-carbon bond formation utilizing α-halo esters. In the case of Methyl 1-bromocyclohexanecarboxylate, this reaction is particularly effective for the synthesis of spirocyclic β-hydroxy esters and their derivatives. The reaction proceeds via the formation of an organozinc intermediate, which then adds to a carbonyl group.

A notable application is the reaction with imines, leading to the formation of β-lactams. For instance, the reaction with N,N′-(1,4-phenylene)bis(1-arylmethanimines) has been shown to produce bis(spiro)-β-lactams in yields ranging from 58-82%.[1]

Reformatsky_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Methyl_1-bromocyclohexanecarboxylate Methyl 1-bromocyclohexanecarboxylate Organozinc Organozinc Reagent (Reformatsky Enolate) Methyl_1-bromocyclohexanecarboxylate->Organozinc + Zn Zinc Zinc (Zn) Carbonyl Aldehyde or Ketone (R₂C=O) beta_Hydroxy_Ester β-Hydroxy Ester Carbonyl->beta_Hydroxy_Ester Organozinc->beta_Hydroxy_Ester + R₂C=O Spiro_Compound Spiro β-Hydroxy Ester beta_Hydroxy_Ester->Spiro_Compound Intramolecular Cyclization

Experimental Protocol: General Procedure for the Reformatsky Reaction
  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add zinc dust (2 equivalents). Activate the zinc by adding a crystal of iodine and gently warming under an inert atmosphere (e.g., nitrogen or argon) until the iodine color disappears.

  • Reaction Mixture: Add a solution of the aldehyde or ketone (1 equivalent) in anhydrous THF to the activated zinc suspension.

  • Addition of Bromoester: Add a solution of Methyl 1-bromocyclohexanecarboxylate (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours.

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Carbonyl CompoundProduct TypeYield (%)Reference
N,N′-(1,4-phenylene)bis(1-arylmethanimines)bis(spiro)-β-lactam58-82[1]
Substituted ChalconesSpiro-3,4-dihydropyran-2-one derivativesNot specified[2]
2-Arylmethylideneindan-1,3-dionesSpiro[cyclohexane-1,3'-indeno[1,2-b]pyran] derivativesNot specified[2]

Elimination Reactions: Formation of Alkenes

As a tertiary alkyl halide, Methyl 1-bromocyclohexanecarboxylate is prone to elimination reactions, particularly in the presence of a strong, non-nucleophilic base. The elimination of HBr can lead to two possible alkene products: Methyl 1-cyclohexenecarboxylate (the Zaitsev product) and Methyl methylenecyclohexanecarboxylate (the Hofmann product).

The product distribution is highly dependent on the steric bulk of the base used. Non-bulky bases, such as sodium ethoxide, are expected to favor the thermodynamically more stable, more substituted Zaitsev product. Conversely, bulky bases, like potassium tert-butoxide, will preferentially abstract the less sterically hindered proton, leading to the Hofmann product.

Elimination_Pathways cluster_conditions Reaction Conditions Start Methyl 1-bromocyclohexanecarboxylate Zaitsev Methyl 1-cyclohexenecarboxylate (Zaitsev Product) Start->Zaitsev E2 Elimination Hofmann Methyl methylenecyclohexanecarboxylate (Hofmann Product) Start->Hofmann E2 Elimination NonBulkyBase Non-Bulky Base (e.g., NaOEt) NonBulkyBase->Zaitsev Favors BulkyBase Bulky Base (e.g., t-BuOK) BulkyBase->Hofmann Favors

Experimental Protocol: General Procedure for E2 Elimination
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 1-bromocyclohexanecarboxylate (1 equivalent) in a suitable anhydrous solvent (e.g., ethanol for sodium ethoxide, or THF for potassium tert-butoxide).

  • Addition of Base: Add the base (1.5 equivalents) to the solution. For highly reactive bases, the addition may be performed at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the mixture, pour it into water, and extract with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by GC-MS or ¹H NMR to determine the product ratio. Purify the products by column chromatography if necessary.

Nucleophilic Substitution: SN1 Pathway Favored

Due to the steric hindrance at the tertiary carbon center, Methyl 1-bromocyclohexanecarboxylate is expected to undergo nucleophilic substitution primarily through an SN1 mechanism. This involves the formation of a tertiary carbocation intermediate, which is then attacked by the nucleophile. The use of a polar protic solvent will facilitate the ionization of the C-Br bond and stabilize the carbocation intermediate.

A potential substitution reaction is the synthesis of Methyl 1-cyanocyclohexanecarboxylate using a cyanide salt as the nucleophile. While a direct procedure for this specific transformation was not found, a general method for the cyanation of benzylic bromides in DMSO suggests a feasible approach.[3]

SN1_Pathway Reactant Methyl 1-bromocyclohexanecarboxylate Carbocation Tertiary Carbocation Intermediate Reactant->Carbocation - Br⁻ (Slow, Rate-determining) Product Substitution Product (e.g., Methyl 1-cyanocyclohexanecarboxylate) Carbocation->Product + Nucleophile (Fast) Nucleophile Nucleophile (e.g., CN⁻) Nucleophile->Product

Experimental Protocol: Proposed Procedure for Nucleophilic Cyanation (SN1)
  • Reaction Setup: In a round-bottom flask, dissolve Methyl 1-bromocyclohexanecarboxylate (1 equivalent) in a polar aprotic solvent such as DMSO.

  • Addition of Nucleophile: Add sodium cyanide (1.2 equivalents) to the solution.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into ice-water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer thoroughly with water to remove DMSO, then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the resulting nitrile by column chromatography or distillation.

Note: Specific yield and reaction time data for the nucleophilic substitution on Methyl 1-bromocyclohexanecarboxylate are not available in the surveyed literature. The provided protocol is a suggested starting point based on similar transformations.

Conclusion

Methyl 1-bromocyclohexanecarboxylate is a versatile substrate that can undergo a range of transformations. The Reformatsky reaction provides a reliable route to complex spirocyclic structures. Elimination reactions offer a pathway to unsaturated cyclohexanecarboxylates, with the product outcome being controllable by the choice of base. Nucleophilic substitution, proceeding through an SN1 mechanism, allows for the introduction of a variety of nucleophiles at the tertiary center. The selection of the appropriate reaction conditions is crucial for directing the outcome towards the desired product. Further research is warranted to quantify the yields and product distributions for elimination and nucleophilic substitution reactions of this valuable synthetic intermediate.

References

Safety Operating Guide

Proper Disposal of Methyl 1-bromocyclohexanecarboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 1-bromocyclohexanecarboxylate (CAS No: 3196-23-4), a corrosive and irritant compound. Adherence to these procedures is critical to mitigate risks and ensure regulatory compliance.

Immediate Safety and Hazard Information

Methyl 1-bromocyclohexanecarboxylate is classified with significant health hazards that demand careful handling during any disposal process.[1] Understanding these risks is the first step in ensuring personnel safety.

GHS Hazard Classifications: [1]

  • H314: Causes severe skin burns and eye damage. This indicates the substance is corrosive and can cause irreversible damage upon contact.

  • H318: Causes serious eye damage. Reinforces the corrosive nature of the chemical to the eyes.

  • H335: May cause respiratory irritation. Inhalation of vapors or mists can lead to irritation of the respiratory tract.

Immediate first aid measures should be readily available. In case of skin contact, flush immediately with copious amounts of water for at least 15 minutes and remove contaminated clothing. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so, and seek immediate medical attention. If inhaled, move the person to fresh air and ensure they are comfortable for breathing.

Personal Protective Equipment (PPE)

Due to the corrosive nature of Methyl 1-bromocyclohexanecarboxylate, the following PPE is mandatory when handling the substance or its waste:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-impermeable gloves (e.g., nitrile, neoprene). Consult glove manufacturer for specific breakthrough times.
Body Protection Chemical-resistant lab coat, apron, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If vapors are expected to be high, a NIOSH-approved respirator with an appropriate cartridge is necessary.

Spill Management Protocol

In the event of a spill, prompt and safe cleanup is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.

  • Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled, and sealed hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, followed by water. All cleaning materials must also be disposed of as hazardous waste.

  • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

Step-by-Step Disposal Procedure

As a halogenated organic compound, Methyl 1-bromocyclohexanecarboxylate requires disposal as hazardous waste.[1] Improper disposal, such as drain disposal, is strictly prohibited.

1. Waste Segregation:

  • It is critical to keep halogenated solvent waste separate from non-halogenated organic waste. Mixing these waste streams can significantly increase disposal costs and complexity.

  • Do not mix this waste with other incompatible waste types such as strong acids, bases, or oxidizers.

2. Containerization:

  • Collect waste Methyl 1-bromocyclohexanecarboxylate and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, chemically compatible, and leak-proof hazardous waste container.

  • The container must be kept tightly closed except when adding waste.

3. Labeling:

  • As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag.

  • The label must clearly identify the contents as "Hazardous Waste - Methyl 1-bromocyclohexanecarboxylate," along with the approximate concentration and accumulation start date. The appropriate hazard pictograms (Corrosive, Irritant) must be displayed.

4. Temporary Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA should be a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials. Secondary containment is highly recommended to prevent the spread of potential leaks.

5. Final Disposal:

  • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the waste.

  • The most common and recommended disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.

Experimental Protocols

While this document focuses on disposal, it is important to note that the handling of α-bromoesters like Methyl 1-bromocyclohexanecarboxylate in experimental settings, such as in a Reformatsky reaction, requires the same stringent safety precautions outlined above. All reactions should be conducted in a chemical fume hood with appropriate PPE. Quenching of such reactions should be done carefully, and all resulting aqueous and organic layers containing the compound or its byproducts must be treated as hazardous waste.

Disposal Workflow Diagram

DisposalWorkflow cluster_Preparation Preparation cluster_Collection Waste Collection cluster_Storage Temporary Storage cluster_Disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Waste_Container Select Labeled, Compatible Hazardous Waste Container Collect_Waste Collect Waste (Liquid & Contaminated Solids) Waste_Container->Collect_Waste Segregate Segregate from Non-Halogenated and Incompatible Waste Collect_Waste->Segregate Spill Spill Occurs! Collect_Waste->Spill Seal_Container Keep Container Securely Sealed Segregate->Seal_Container Store_SAA Store in Designated Satellite Accumulation Area (SAA) Seal_Container->Store_SAA Secondary_Containment Use Secondary Containment Contact_EHS Contact Licensed Waste Disposal Service (EHS) Store_SAA->Contact_EHS Incineration High-Temperature Incineration Contact_EHS->Incineration Spill_Protocol Follow Spill Management Protocol Spill->Spill_Protocol Spill_Protocol->Collect_Waste Collect spill cleanup materials as waste

Caption: Logical workflow for the safe disposal of Methyl 1-bromocyclohexanecarboxylate.

References

Essential Safety and Logistical Information for Handling Methyl 1-Bromocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of Methyl 1-bromocyclohexanecarboxylate. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing environmental impact.

Disclaimer: A complete, manufacturer-specific Safety Data Sheet (SDS) for Methyl 1-bromocyclohexanecarboxylate was not available at the time of this writing. The following information is synthesized from the available GHS classifications and data for structurally similar compounds. It is imperative to supplement these guidelines with a thorough risk assessment for your specific experimental conditions.

Hazard Summary

Methyl 1-bromocyclohexanecarboxylate is a hazardous chemical requiring careful handling. The primary hazards are summarized below.

Hazard ClassificationGHS Hazard StatementDescription
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage.[1][2]
Serious Eye Damage/Eye IrritationH314Causes serious eye damage.[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]
Storage Class 8ACombustible corrosive hazardous materials.

Operational Plan: Step-by-Step Guidance for Safe Handling

Strict adherence to the following procedures is mandatory when working with Methyl 1-bromocyclohexanecarboxylate.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes and vapors, preventing severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or Viton™).Prevents skin contact and severe burns.
Body Protection A flame-retardant and chemical-resistant lab coat worn over long-sleeved clothing and long pants.Protects skin from accidental splashes.
Footwear Closed-toe, chemical-resistant shoes.Prevents exposure from spills.
Respiratory Protection A full-face respirator with a combination ABEK filter is recommended, especially when working outside of a certified chemical fume hood or with heated material.[3][4][5][6]Protects against inhalation of corrosive and organic vapors.
Engineering Controls
  • Chemical Fume Hood: All handling of Methyl 1-bromocyclohexanecarboxylate must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station must be located in the immediate vicinity of the work area.

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the work area in the fume hood of any unnecessary items.

  • Dispensing: Carefully uncap the container. Use a clean, dry pipette or syringe to transfer the required amount of the chemical. Avoid splashing.

  • Reaction Setup: Add the chemical to the reaction vessel slowly and in a controlled manner.

  • Post-Handling: Securely cap the stock container immediately after use. Decontaminate any surfaces that may have come into contact with the chemical using a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residue on the exterior of the gloves. Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of Methyl 1-bromocyclohexanecarboxylate and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization
  • Halogenated Organic Waste: All liquid waste containing Methyl 1-bromocyclohexanecarboxylate must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[7][8][9]

  • Contaminated Solid Waste: All solid waste, including gloves, pipette tips, and absorbent materials that have come into contact with the chemical, must be collected in a separate, clearly labeled "Contaminated Solid Waste" container.

Disposal Procedures
  • Waste Collection:

    • Use a dedicated, sealed, and chemically compatible container for halogenated organic liquid waste.

    • Do not mix with non-halogenated organic waste or other incompatible chemicals.[8]

    • Keep the waste container closed when not in use.

  • Labeling:

    • Clearly label the waste container with "Halogenated Organic Waste" and list the chemical constituents, including "Methyl 1-bromocyclohexanecarboxylate."

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Pickup and Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Experimental Workflow Diagram

The following diagram illustrates the key steps and decision points for the safe handling and disposal of Methyl 1-bromocyclohexanecarboxylate.

Workflow for Handling Methyl 1-bromocyclohexanecarboxylate cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal start Start: Obtain Chemical ppe Don Appropriate PPE start->ppe setup Prepare Fume Hood ppe->setup dispense Dispense Chemical setup->dispense reaction Perform Experiment dispense->reaction cleanup Decontaminate Work Area reaction->cleanup liquid_waste Collect Liquid Waste (Halogenated Organic) reaction->liquid_waste solid_waste Collect Solid Waste (Contaminated) cleanup->solid_waste label_waste Label Waste Containers liquid_waste->label_waste solid_waste->label_waste store_waste Store in Satellite Area label_waste->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup end end ehs_pickup->end End of Process

Caption: Safe handling and disposal workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.